N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1-(5-methylthiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6-3-4-7(9-6)5-8-2;/h3-4,8H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOUPFNJXCXICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589491 | |
| Record name | N-Methyl-1-(5-methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-78-9 | |
| Record name | 2-Thiophenemethanamine, N,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(5-methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(5-methylthiophen-2-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride basic properties
An In-depth Technical Guide to the Basic Properties of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
Introduction
This compound is a substituted thiophene derivative belonging to the class of secondary amines. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in numerous pharmaceuticals and biologically active compounds. Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties, makes it a valuable scaffold in medicinal chemistry. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the fundamental properties of this compound, from its chemical identity and synthesis to its analytical characterization and potential biological context. As a Senior Application Scientist, my objective is to present this information not merely as a list of facts, but as a practical and logical framework for utilizing this molecule in a research setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research. These parameters dictate everything from storage and handling to its behavior in biological systems.
Core Identifiers
The subject of this guide is the hydrochloride salt, which enhances stability and aqueous solubility compared to its free base form.
| Identifier | Value | Source |
| Chemical Name | This compound | Internal Nomenclature |
| CAS Number | 912569-78-9 | [1] |
| Molecular Formula | C₇H₁₂ClNS | [2] |
| Molecular Weight | 177.70 g/mol | Calculated |
| Free Base CAS | 82230-49-7 | [3] |
| Free Base Formula | C₇H₁₁NS | [3] |
| Free Base MW | 141.23 g/mol | [3] |
Physicochemical Characteristics
While experimental data for this specific molecule is not extensively published, we can infer key properties from its structure and data on analogous compounds. These predictions are critical for designing experiments such as formulation, ADME studies, and chromatographic analysis.
| Property | Predicted Value | Rationale and Scientific Insight |
| pKa | ~9.5 - 10.5 | The secondary amine will be protonated at physiological pH. This value is typical for secondary alkylamines and is crucial for understanding its charge state in buffers and biological media. |
| logP (Octanol/Water) | ~1.5 - 2.0 | This moderate lipophilicity, estimated from its structure, suggests a reasonable balance between aqueous solubility (as the HCl salt) and membrane permeability, a key factor for potential oral bioavailability. |
| Hydrogen Bond Donors | 1 (Ammonium ion) | The protonated amine is the primary hydrogen bond donor. |
| Hydrogen Bond Acceptors | 1 (Sulfur atom) | The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor. |
| Rotatable Bonds | 3 | The flexibility of the molecule is centered around the bonds connecting the thiophene ring to the aminomethyl side chain. |
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
-
Condition: Store at 2-8°C, sealed in a dry, inert atmosphere.[3]
-
Rationale: The hydrochloride salt is hygroscopic and susceptible to degradation from moisture and atmospheric CO₂. The amine functionality can be sensitive to oxidation. Storing under an inert gas like argon or nitrogen in a tightly sealed container at refrigerated temperatures minimizes these degradation pathways, ensuring long-term purity.
Synthesis and Purification
A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research. The most logical and efficient approach for this target is a two-step process involving the formation of an imine followed by its reduction (reductive amination).
Synthetic Rationale
Reductive amination is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the wide availability of starting materials. The choice of 5-methylthiophene-2-carboxaldehyde and methylamine as precursors is direct and atom-economical. For the reduction step, sodium triacetoxyborohydride is selected as the reagent of choice. Unlike stronger reducing agents like sodium borohydride, it is milder, tolerant of slightly acidic conditions (which favors imine formation), and does not readily reduce the aldehyde starting material, thereby minimizing side reactions.
Proposed Synthetic Workflow
Caption: Synthetic workflow for N-Methyl-1-(5-methylthiophen-2-yl)methanamine HCl.
Experimental Protocol
This protocol is a self-validating system; successful isolation of the product with the expected yield and analytical profile confirms the efficacy of the methodology.
-
Imine Formation:
-
To a solution of 5-methylthiophene-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM, ~0.5 M), add a solution of methylamine (1.1 eq, typically as a solution in THF or ethanol) at 0°C.
-
Add acetic acid (0.1 eq) to catalyze imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. Progress can be monitored by TLC or LC-MS to observe the consumption of the aldehyde.
-
-
Reduction:
-
Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 25°C.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Workup and Isolation of Free Base:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.
-
-
Salt Formation and Purification:
-
Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.0 M, 1.05 eq) with stirring.
-
The hydrochloride salt should precipitate as a solid. If it oils out, scratching the flask or adding a seed crystal can induce crystallization.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.
-
Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A multi-technique approach provides orthogonal data, ensuring the highest level of confidence in the material's identity and quality.
Characterization Workflow
Caption: A multi-technique workflow for analytical characterization.
Methodologies
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound and identify any potential impurities from the synthesis.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (thiophene ring) and 220 nm.
-
Expected Result: A single major peak with an area percentage >95%.
-
3.2.2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol:
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Sample Prep: Dilute a small sample in methanol or acetonitrile.
-
Analysis: Direct infusion or LC-MS using the HPLC method above.
-
Expected Result: An ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 142.2.
-
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide definitive structural elucidation by mapping the hydrogen and carbon skeleton.
-
Protocol:
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃) for the free base; DMSO-d₆ for the hydrochloride salt to ensure solubility and observe the N-H proton.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC if necessary for full assignment.
-
Expected ¹H NMR Signals (in CDCl₃ for free base):
-
~6.8 ppm (d, 1H, thiophene H3)
-
~6.6 ppm (d, 1H, thiophene H4)
-
~3.8 ppm (s, 2H, -CH₂-N)
-
~2.5 ppm (s, 3H, N-CH₃)
-
~2.4 ppm (s, 3H, thiophene-CH₃)
-
A broad singlet for the N-H proton.
-
-
Biological and Pharmacological Context
While specific biological activity data for this compound is not widely published, the core chemical scaffold is of significant interest. Thiophene-methanamine derivatives are present in compounds explored for various therapeutic applications, including neuroprotection and as receptor modulators.[2] For instance, related structures have been investigated for their potential to mitigate ricin toxicity in mice.[2] This suggests that the title compound could serve as a valuable starting point or fragment for library synthesis in drug discovery campaigns.
Hypothetical Screening Workflow
For a novel compound like this, a logical first step is to assess its activity across a broad range of biological targets to identify potential areas for further investigation.
Caption: A logical workflow for initial biological screening of a novel compound.
Safety and Handling
Based on data for structurally similar compounds, this compound should be handled as a hazardous substance.[1]
GHS Hazard Information
The following classifications are reported for the closely related (5-Methylthiophen-2-yl)methanamine hydrochloride.[1]
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral |
| H315 | Causes skin irritation | Skin Corrosion/Irritation |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |
Handling Precautions
Given its potential hazards, the following precautions are mandatory:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Weigh the compound carefully to prevent aerosolization.
Conclusion
This compound is a chemical building block with significant potential, grounded in the proven utility of the thiophene scaffold. This guide has provided a comprehensive technical overview of its core properties, offering researchers a practical framework for its synthesis, characterization, and safe handling. Its moderate lipophilicity and straightforward synthesis make it an attractive candidate for inclusion in medicinal chemistry programs aimed at discovering novel therapeutics. The key to unlocking its potential lies in the rigorous application of the analytical and screening workflows outlined herein.
References
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PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). Methanamine, N-methyl-: Human health tier II assessment. Australian Government Department of Health and Aged Care. Available from: [Link]
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PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]
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An In-depth Technical Guide to N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Abstract
This technical guide provides a comprehensive overview of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a versatile thiophene derivative with significant potential in synthetic chemistry and drug discovery. This document delves into the chemical properties, a detailed synthetic protocol via reductive amination, and robust analytical methodologies for characterization and purity assessment. Furthermore, it explores the broader context of thiophene compounds' biological activities, offering insights for researchers, scientists, and drug development professionals. The guide is structured to provide both foundational knowledge and practical, field-proven insights to facilitate the effective utilization of this compound in a research and development setting.
Introduction and Chemical Profile
This compound is a secondary amine salt belonging to the thiophene class of heterocyclic compounds. The thiophene ring is a "privileged scaffold" in medicinal chemistry, as its derivatives are known to exhibit a wide array of biological activities.[1] This compound, with its N-methyl and 5-methylthiophene moieties, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₄ClNS
-
Molecular Weight: 177.69 g/mol [2]
-
CAS Number: 133330-53-9 (for the hydrochloride salt)
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 177.69 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) (predicted) | General knowledge |
Synthesis Methodology: Reductive Amination
The synthesis of this compound can be efficiently achieved through a two-step, one-pot reductive amination reaction. This method is widely employed for the formation of carbon-nitrogen bonds and offers a controlled approach to N-alkylation, avoiding the common issue of over-alkylation seen in direct alkylation methods.[3]
Synthesis Workflow Diagram
Caption: Reductive Amination Synthesis Workflow.
Detailed Experimental Protocol
Materials:
-
5-Methyl-2-thiophenecarboxaldehyde
-
Methylamine (40% solution in water)
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
-
Magnesium sulfate (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine solution (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture back down to 0 °C.
-
In small portions, carefully add sodium borohydride (1.5 eq) to the stirred solution. Effervescence may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of water.
-
Reduce the volume of methanol under reduced pressure.
-
Add saturated aqueous sodium bicarbonate solution to basify the mixture (to pH > 9).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of N-Methyl-1-(5-methylthiophen-2-yl)methanamine.
-
-
Purification and Salt Formation:
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for the hydrochloride salt in Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Table 2: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene-H3 | ~7.0 | ~126.0 |
| Thiophene-H4 | ~6.8 | ~125.0 |
| CH₂ | ~4.0 | ~45.0 |
| N-CH₃ | ~2.5 | ~35.0 |
| Thiophene-CH₃ | ~2.4 | ~15.0 |
| Thiophene-C2 | - | ~142.0 |
| Thiophene-C5 | - | ~138.0 |
Note: Predicted values are based on analogous structures and may vary slightly.[4][5]
Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds.
Table 3: Representative HPLC Protocol
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
This protocol is a general guideline and may require optimization for specific instrumentation and purity requirements.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For N-Methyl-1-(5-methylthiophen-2-yl)methanamine, the expected mass for the free base would be analyzed.
-
Expected [M+H]⁺ for C₈H₁₃NS: 142.08
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for both separation and identification.[7]
Biological Context and Potential Applications
While specific biological data for this compound is not extensively published, the broader class of thiophene derivatives has demonstrated a remarkable range of pharmacological activities.[8]
Overview of Thiophene Derivative Bioactivity
-
Antimicrobial Activity: Many thiophene-containing compounds exhibit potent antibacterial and antifungal properties.[9]
-
Anti-inflammatory Effects: Thiophene derivatives have been investigated for their potential to modulate inflammatory pathways.
-
Anticancer Properties: Certain thiophene analogs have shown cytotoxicity against various cancer cell lines.[1]
-
Central Nervous System (CNS) Activity: The thiophene scaffold is present in several CNS-active drugs.
The diverse biological profile of thiophenes makes this compound a valuable starting material for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.
Potential Research Applications
-
Scaffold for Library Synthesis: This compound can be used as a primary or secondary amine building block for the combinatorial synthesis of novel compound libraries for high-throughput screening.
-
Fragment-Based Drug Discovery: The thiophene moiety can serve as a starting point in fragment-based approaches to identify lead compounds.
-
Probe for Biological Systems: Labeled versions of this compound could be synthesized to investigate interactions with biological targets.
Safety Precautions
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical compound with considerable utility in synthetic and medicinal chemistry. This guide has provided a detailed framework for its synthesis via reductive amination, along with robust analytical methods for its characterization and purity assessment. The established and diverse biological activities of the broader thiophene class underscore the potential of this compound as a valuable building block in the pursuit of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- Benchchem. (5-Methylthiophen-2-yl)methanamine hydrochloride | 171661-55-5.
- Benchchem. The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals.
- Full article: Synthesis and Biological Screening of Thiophene Derivatives. (n.d.).
- MDPI. (2024, January 16). Biological Activities of Thiophenes. In Encyclopedia.
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- SIELC Technologies. (2018, May 16). N-Methylmethanamine hydrochloride.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep.
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
- Benchchem. A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Sigma-Aldrich. Application Note – Reductive Amination.
- International Journal of Research in Ayurveda and Pharmacy. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy, 12(2).
- ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine.
- PubMed. (2023). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene. Journal of Pharmaceutical Sciences, 112(5), 1225-1230.
- PubMed. (2025, September 15). Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- PubMed. (2023). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene. Journal of Pharmaceutical Sciences, 112(5), 1225-1230.
- Alchem.Pharmtech. CAS N/A | N-Methyl-1-(5-methylthiophen-2-yl).
- CymitQuimica. This compound.
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An In-depth Technical Guide to the Synthesis and Characterization of Thiophene-based Methanamines
A Case Study on N-Methyl-1-(thiophen-2-yl)methanamine
Notice to the Reader: The subject of this guide, N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, is a compound with limited available information in public scientific literature and databases. To provide a comprehensive and technically robust document that fulfills the core requirements of an in-depth guide, this paper will focus on the closely related and well-documented analogue, N-Methyl-1-(thiophen-2-yl)methanamine . This analogue serves as an excellent case study, illustrating the fundamental principles of synthesis, characterization, and historical context relevant to this class of thiophene derivatives.
Introduction
Thiophene-containing compounds are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while often improving metabolic stability and solubility. This has made it a privileged scaffold in drug discovery. This guide provides a detailed exploration of the synthesis and history of a representative thiophene-based amine, N-Methyl-1-(thiophen-2-yl)methanamine, offering insights for researchers and professionals in drug development.
PART 1: Discovery and Historical Context
The exploration of thiophene-based amines is intrinsically linked to the broader history of medicinal chemistry and the search for novel bioactive molecules. While a specific "discovery" narrative for N-Methyl-1-(thiophen-2-yl)methanamine is not prominently documented, its emergence can be understood as a logical progression in the systematic derivatization of the thiophene core. Early research into thiophene chemistry, which began in the late 19th century, laid the groundwork for the synthesis of a vast library of derivatives.
The 2-thiophenemethanamine core is a valuable building block in the synthesis of pharmaceuticals. For instance, its deuterated form has been synthesized as a key intermediate for isotopically labelled compounds of pharmaceutical interest.[1][2] The N-methylation of this core structure is a common strategy in medicinal chemistry to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
PART 2: Synthesis and Methodologies
The synthesis of N-Methyl-1-(thiophen-2-yl)methanamine can be approached through several established chemical transformations. The choice of a specific route often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and illustrative method is the reductive amination of thiophene-2-carboxaldehyde.
Experimental Protocol: Reductive Amination of Thiophene-2-carboxaldehyde
This two-step, one-pot procedure is a widely used method for synthesizing secondary amines.
Step 1: Imine Formation
-
To a solution of thiophene-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.1 eq, typically as a solution in a solvent or as the hydrochloride salt with a base).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: Reduction of the Imine
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-Methyl-1-(thiophen-2-yl)methanamine can be purified by column chromatography or distillation.
Formation of the Hydrochloride Salt
-
Dissolve the purified freebase in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-Methyl-1-(thiophen-2-yl)methanamine hydrochloride as a solid.
Diagram of the Synthesis Workflow
Caption: Reductive amination synthesis pathway.
PART 3: Analytical Characterization
The identity and purity of N-Methyl-1-(thiophen-2-yl)methanamine and its hydrochloride salt are confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Results for N-Methyl-1-(thiophen-2-yl)methanamine |
| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the aromatic region, ~6.9-7.4 ppm), a singlet for the N-methyl group (~2.4 ppm), a singlet or multiplet for the methylene bridge protons (~3.8 ppm), and a broad singlet for the amine proton. |
| ¹³C NMR | Resonances for the thiophene ring carbons, the N-methyl carbon, and the methylene bridge carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₆H₉NS, exact mass: 127.05 g/mol ).[3] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (for the freebase), C-H stretching (aromatic and aliphatic), and C=C stretching of the thiophene ring. |
| Melting Point (for HCl salt) | A sharp melting point range, indicating the purity of the crystalline solid. |
Conclusion
While the originally specified this compound remains an obscure entity in the public domain, the study of its close analogue, N-Methyl-1-(thiophen-2-yl)methanamine, provides a solid framework for understanding the synthesis and characterization of this class of compounds. The methodologies and principles discussed herein are broadly applicable to the synthesis of a wide array of thiophene-based amines, highlighting the versatility of the thiophene scaffold in chemical and pharmaceutical research. Further investigation into the pharmacological properties of these and related compounds could unveil novel therapeutic applications.
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A Technical Guide to the Research Applications of GSK1016790A (CAS No. 912569-78-9): A Potent and Selective TRPV4 Agonist
Introduction: Unveiling the Potential of a Selective TRPV4 Agonist
In the landscape of pharmacological tools for ion channel research, specificity and potency are paramount. GSK1016790A, identified by CAS number 912569-78-9, has emerged as a cornerstone compound for the investigation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the core mechanisms, research applications, and detailed experimental protocols involving this potent and selective TRPV4 agonist. Our objective is to provide not just a compilation of data, but a cohesive understanding of why and how GSK1016790A is a critical tool for elucidating the multifaceted roles of TRPV4 in physiology and disease.
GSK1016790A's value lies in its ability to selectively activate TRPV4, a non-selective cation channel, with high potency, often in the nanomolar range.[4][5] This precision allows for the deconvolution of TRPV4-mediated signaling pathways from other cellular events, a crucial requirement for robust scientific inquiry. This guide will delve into the molecular interactions of GSK1016790A with the TRPV4 channel, the subsequent intracellular signaling cascades, and the diverse cellular and physiological responses it elicits.
Core Mechanism of Action: Initiating the Calcium Cascade
The primary mechanism of action of GSK1016790A is its direct binding to and activation of the TRPV4 channel.[6] This interaction induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, most notably calcium (Ca²⁺), into the cell.[4][6] This rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i) is the pivotal event that triggers a wide array of downstream signaling pathways.[6] The specificity of GSK1016790A for TRPV4 has been demonstrated by the absence of a response in cells lacking the channel and the effective blockade of its effects by TRPV4 antagonists.
The activation of TRPV4 by GSK1016790A is not a simple on/off switch. Prolonged exposure to the agonist can lead to a partial desensitization of the channel and its subsequent internalization from the plasma membrane into recycling endosomes.[7] This dynamic regulation of channel availability is a key aspect of cellular response and is mediated by a complex signaling network.
Downstream Signaling Cascades: From Calcium Influx to Cellular Response
The initial Ca²⁺ influx instigated by GSK1016790A binding to TRPV4 sets in motion a cascade of intracellular signaling events. These pathways are highly dependent on the cell type and context, leading to a variety of physiological outcomes. Key signaling molecules and pathways implicated in GSK1016790A-mediated TRPV4 activation include:
-
Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K): These kinases are crucial players in the regulation of TRPV4 trafficking and internalization following agonist stimulation.[2]
-
RhoA: This small GTPase is also involved in the signaling pathway that controls the endocytosis of TRPV4 channels.[2]
-
Endothelial Nitric Oxide Synthase (eNOS): In endothelial cells, GSK1016790A-mediated TRPV4 activation leads to the production of nitric oxide (NO), a potent vasodilator.[8] This process involves the activation of downstream kinases such as Akt and AMP-activated protein kinase (AMPK).
The following diagram illustrates the central signaling pathway initiated by GSK1016790A:
Caption: General workflow for calcium imaging experiments.
Investigating Channel Trafficking with TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique to visualize the dynamics of TRPV4 channels at the plasma membrane, including their trafficking and internalization in response to GSK1016790A.
-
Cell Preparation: Culture cells stably expressing fluorescently-tagged TRPV4 (e.g., TRPV4-Venus) on high-refractive-index glass coverslips.
-
Microscope Setup: Use an inverted microscope equipped for TIRF. A laser is directed at the coverslip-cell interface at the critical angle to generate an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.
-
Image Acquisition:
-
Acquire baseline images of the fluorescently tagged TRPV4 channels at the plasma membrane using a high-speed EMCCD camera.
-
Add GSK1016790A to the imaging chamber.
-
Record the changes in fluorescence intensity and the behavior of individual fluorescent spots (representing single or clustered channels) over time.
-
-
Data Analysis: Analyze the acquired images to quantify changes in the density of TRPV4 channels at the plasma membrane, as well as the dynamics of their appearance (exocytosis) and disappearance (endocytosis).
Direct Measurement of Channel Activity via Whole-Cell Patch Clamp
This electrophysiological technique allows for the direct measurement of ion currents flowing through TRPV4 channels upon activation by GSK1016790A.
-
Cell and Solution Preparation:
-
Plate cells expressing TRPV4 on glass coverslips.
-
Prepare an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4) and an intracellular solution for the patch pipette (e.g., containing in mM: 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH 7.2).
-
-
Achieving Whole-Cell Configuration:
-
Using a micromanipulator, gently bring a glass micropipette filled with the intracellular solution into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell at a specific holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V) relationship at baseline.
-
Perfuse the cell with the extracellular solution containing GSK1016790A.
-
Record the resulting changes in current.
-
-
Data Analysis: Analyze the recorded currents to determine the effect of GSK1016790A on TRPV4 channel activity, including changes in current amplitude and I-V relationship.
Probing Protein-Protein Interactions with BRET Assays
Bioluminescence Resonance Energy Transfer (BRET) is used to study the interaction of TRPV4 with other proteins, such as those involved in its trafficking, in living cells. [9]
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding TRPV4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a protein of interest fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).
-
Cell Plating: Plate the transfected cells in a white-walled, clear-bottom microplate.
-
BRET Measurement:
-
Add the BRET substrate (e.g., coelenterazine h) to the cells.
-
Measure the luminescence emission from both the donor (e.g., ~485 nm) and the acceptor (e.g., ~530 nm) using a microplate reader.
-
Add GSK1016790A and continue to take BRET measurements over time.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon GSK1016790A stimulation indicates an increased interaction between TRPV4 and the protein of interest.
GSK1016790A in Drug Discovery and Development
GSK1016790A serves as a critical tool compound in the preclinical stages of drug discovery for identifying novel TRPV4 modulators.
-
High-Throughput Screening (HTS): GSK1016790A is used as a potent and reliable positive control in HTS campaigns designed to discover new TRPV4 antagonists or modulators. [6]By establishing a robust activation signal, it provides a benchmark against which to screen large compound libraries.
-
Target Validation: The specific activation of TRPV4 by GSK1016790A allows researchers to validate the role of this channel in various disease models. For instance, its administration in animal models has been shown to induce vasodilation and, at higher doses, cardiovascular collapse, confirming the involvement of TRPV4 in cardiovascular regulation. [7]It has also been used to investigate the role of TRPV4 in conditions such as intracerebral hemorrhage and bladder overactivity. [1][9]* Investigating Therapeutic Potential: Studies using GSK1016790A have suggested that pharmacological activation of TRPV4 may have therapeutic benefits in certain contexts, such as improving neurological outcomes after intracerebral hemorrhage or potentially in cystic fibrosis by enhancing ciliary activity in airway epithelial cells. [9][10]
Conclusion: A Versatile and Indispensable Research Tool
GSK1016790A (CAS No. 912569-78-9) is an indispensable pharmacological tool for the study of TRPV4 channels. Its high potency and selectivity enable the precise dissection of TRPV4-mediated signaling pathways and physiological functions. From fundamental research into ion channel biophysics to its application as a critical reagent in drug discovery pipelines, GSK1016790A continues to facilitate a deeper understanding of the diverse roles of TRPV4 in health and disease. This guide provides a solid foundation for researchers to effectively utilize this potent agonist in their experimental endeavors.
References
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Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. PubMed. Available at: [Link]
-
TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis. PMC. Available at: [Link]
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Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium. Frontiers in Pharmacology. Available at: [Link]
-
The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PMC. Available at: [Link]
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The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers. Available at: [Link]
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(PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. ResearchGate. Available at: [Link]
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The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Structural Analogs and Derivatives of N-Methyl-1-(5-methylthiophen-2-yl)methanamine
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and characterization of structural analogs and derivatives based on the N-Methyl-1-(5-methylthiophen-2-yl)methanamine scaffold. Thiophene-containing molecules are recognized as privileged pharmacophores in medicinal chemistry, frequently utilized for their favorable electronic and bioisosteric properties.[1] This document outlines rational design strategies for modifying the core structure, detailed synthetic protocols, modern analytical techniques for characterization, and a workflow for evaluating structure-activity relationships (SAR). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic applications.
Introduction to the Thiophene-2-Methanamine Scaffold
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a cornerstone in modern drug discovery.[1] Its unique physicochemical properties make it an effective bioisostere for phenyl rings, often leading to improved metabolic stability, binding affinity, and overall pharmacological profiles.[1][2][3] The core molecule, N-Methyl-1-(5-methylthiophen-2-yl)methanamine, combines this privileged heterocycle with a secondary amine, a common functional group in bioactive compounds, making its chemical space a rich territory for exploration.
Thiophene derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][4][5][6] The strategic exploration of analogs of the title compound allows for the fine-tuning of its properties to target specific biological pathways or receptors. This guide provides the foundational knowledge and practical methodologies required to systematically develop and evaluate novel derivatives.
Rationale and Strategy for Analog Design
The systematic generation of analogs is central to understanding and optimizing the biological activity of a lead compound. For the N-Methyl-1-(5-methylthiophen-2-yl)methanamine core, modifications can be strategically applied to three primary regions: the thiophene ring, the N-methyl group, and the benzylic carbon.
2.1 Key Diversification Points
The following diagram illustrates the principal points for structural modification:
Caption: Key diversification points for analog generation from the core scaffold.
2.2 Bioisosteric Replacement
A powerful strategy in medicinal chemistry is bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties.[2] The thiophene ring itself is a classic bioisostere of a benzene ring.[3][7] Further exploration could involve replacing the thiophene with other five- or six-membered heterocycles (e.g., furan, pyrrole, pyridine, thiazole) to modulate electronic properties and hydrogen bonding capabilities.[1]
Synthetic Methodologies
The synthesis of the core scaffold and its derivatives can be achieved through robust and well-established chemical reactions. Reductive amination is a primary method for forming the C-N bond of the side chain.[8][9]
3.1 General Synthesis of the Core Scaffold
The parent compound, N-Methyl-1-(5-methylthiophen-2-yl)methanamine, is typically synthesized via the reductive amination of 5-methylthiophene-2-carbaldehyde with methylamine.
Caption: Workflow for the synthesis of the core compound via reductive amination.
3.2 Detailed Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of N-alkylated thiophene-2-methanamine derivatives.
Materials:
-
Substituted thiophene-2-carbaldehyde (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[8]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted thiophene-2-carbaldehyde in DCE, add the amine. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.
-
Stir the mixture at room temperature for 20-30 minutes. Acetic acid can be added as a catalyst, particularly for less reactive ketones or amines.[8]
-
Add sodium triacetoxyborohydride in portions over 10 minutes. The reaction is often mildly exothermic.
-
Allow the reaction to stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the desired amine.
Characterization and Analytical Techniques
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods should be employed.
| Technique | Purpose | Key Observables |
| ¹H NMR | Structural elucidation and confirmation. | Chemical shifts and coupling constants for thiophene protons (typically δ 6.5-8.0 ppm), benzylic CH (δ ~3.8-4.5 ppm), and N-alkyl groups.[10] |
| ¹³C NMR | Carbon skeleton confirmation. | Signals for thiophene carbons (δ ~120-150 ppm) and aliphatic side-chain carbons. |
| Mass Spec (MS) | Molecular weight determination. | Molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated exact mass.[11][12] |
| FT-IR | Functional group identification. | N-H stretching (for secondary amines, ~3300-3500 cm⁻¹), C-H stretching, and C=C stretching of the thiophene ring.[13][14] |
| HPLC | Purity assessment and quantification. | A single, sharp peak under various solvent conditions indicates high purity. |
Structure-Activity Relationship (SAR) Exploration
SAR studies are essential for identifying the chemical features responsible for a compound's biological activity and for guiding lead optimization.[15][16][17]
5.1 Building an SAR Table
A systematic SAR analysis involves synthesizing a library of analogs and evaluating them in a relevant biological assay. The data should be compiled into a table to easily compare structural modifications with resulting activity.
Hypothetical SAR Table:
| Compound ID | R¹ (C4) | R² (C5) | R³ (N-Alkyl) | Biological Activity (IC₅₀, µM) |
| Core | H | -CH₃ | -CH₃ | [Reference Value] |
| A-1 | -Br | -CH₃ | -CH₃ | [Experimental Value] |
| A-2 | H | -CF₃ | -CH₃ | [Experimental Value] |
| A-3 | H | -CH₃ | -CH₂CH₃ | [Experimental Value] |
| A-4 | H | -CH₃ | -C(O)CH₃ | [Experimental Value] |
5.2 Interpreting SAR Data
-
N-Alkylation: Comparing the activity of N-methyl, N-ethyl, and other N-substituted analogs can reveal the steric and electronic requirements of the binding pocket.[18] For example, a decrease in activity with larger alkyl groups may suggest a sterically constrained binding site.
-
Thiophene Substitution: Adding electron-withdrawing (e.g., -Br, -CF₃) or electron-donating (e.g., -OCH₃) groups to the thiophene ring can modulate the molecule's electronics and lipophilicity, impacting target engagement and cell permeability.[19]
-
Bioisosteric Replacement: If replacing the C5-methyl group with a C5-chloro group retains or improves activity, it suggests that a small, lipophilic group is tolerated at that position.
The following workflow illustrates a typical cycle for SAR-driven lead optimization.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Future Directions and Potential Applications
The thiophene-2-methanamine scaffold is a versatile starting point for developing novel therapeutic agents. Based on the broad biological activities reported for thiophene derivatives, potential applications for analogs of N-Methyl-1-(5-methylthiophen-2-yl)methanamine could include:
-
Oncology: Many thiophene-containing compounds exhibit antitumor properties.[4][5]
-
Neuroscience: The structural similarity to certain classes of neurotransmitters suggests potential applications as CNS agents, such as anticonvulsants or antidepressants.[1]
-
Infectious Diseases: The scaffold can be explored for the development of new antibacterial or antifungal agents.[6]
Future work should focus on synthesizing diverse libraries of analogs, screening them against a wide range of biological targets, and performing in-depth mechanistic studies on the most promising candidates.
References
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Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Hampel, K., et al. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[13]annulene-scaffold. PubMed Central. Available at: [Link]
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MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. Available at: [Link]
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Royal Society of Chemistry. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[13]annulene-scaffold. RSC Publishing. Available at: [Link]
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World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. WJARR. Available at: [Link]
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ResearchGate. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. Available at: [Link]
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National Institutes of Health. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. NIH. Available at: [Link]
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Zenodo. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Zenodo. Available at: [Link]
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National Institutes of Health. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]
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National Institutes of Health. (2018). Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. PMC. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Impact Factor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. Available at: [Link]
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ResearchGate. (2017). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
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MySkinRecipes. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. MySkinRecipes. Available at: [Link]
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PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. PubChem. Available at: [Link]
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Frontiers. (2021). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]
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Royal Society of Chemistry. (2018). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. RSC Publishing. Available at: [Link]
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National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. Available at: [Link]
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National Institutes of Health. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC. Available at: [Link]
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Molbase. (n.d.). Synthesis of N-[1-Methyl-5-(2-phenylethoxy)pentyl]benzene methanamine. Molbase. Available at: [Link]
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National Institutes of Health. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed. Available at: [Link]
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National Institutes of Health. (2022). Developing Structure-Activity Relationships for N-Nitrosamine Activity. PubMed. Available at: [Link]
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- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
A Note on the Scope of this Document: As a novel chemical entity, N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride has not been extensively characterized in publicly available literature. Therefore, this guide serves as a forward-looking exploration of its potential pharmacology, grounded in the established bioactivities of its core structural motifs: the thiophene ring and the N-methyl-methanamine side chain. The experimental protocols detailed herein represent a strategic roadmap for the systematic investigation of this compound's mechanism of action, pharmacokinetics, and pharmacodynamics.
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
The thiophene ring is a five-membered aromatic heterocycle that is considered a "privileged" scaffold in medicinal chemistry. Its structural and electronic properties allow it to serve as a bioisostere for the phenyl group, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Thiophene-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and profound effects on the central nervous system (CNS).
This compound incorporates this versatile thiophene moiety, further functionalized with an N-methyl-methanamine group. This side chain is a common feature in many centrally acting compounds, suggesting a potential for interaction with neurological targets. The 5-methyl substitution on the thiophene ring may further influence its metabolic stability and target engagement. This guide will, therefore, focus on the logical first steps in characterizing the pharmacological profile of this compound, with a primary hypothesis centered on its potential as a modulator of monoaminergic systems.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its pharmacological evaluation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNS | N/A |
| Molecular Weight | 177.70 g/mol | N/A |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred |
| Predicted logP | ~1.5 - 2.5 | Inferred |
Hypothesized Pharmacological Profile and Investigational Roadmap
Based on its structural similarity to known psychoactive compounds, particularly phenethylamines and other monoamine transporter ligands, the primary hypothesis is that this compound functions as a monoamine reuptake inhibitor or a monoamine oxidase (MAO) inhibitor. The following sections outline the experimental workflows to test these hypotheses.
I. Primary CNS Targets: Monoamine Transporters and MAO
The N-methyl-methanamine side chain strongly suggests potential interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), or with monoamine oxidase (MAO) enzymes.
Causality Behind Experimental Choice: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. By competing with a radiolabeled ligand of known high affinity, we can quantify the binding affinity (Ki) of the test compound.
Experimental Protocol: Radioligand Binding Assays for DAT, SERT, and NET
-
Preparation of Synaptosomes:
-
Homogenize rat striatal (for DAT), cortical (for SERT), or hippocampal (for NET) tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in the appropriate assay buffer.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Synaptosomal preparation (50-100 µg protein).
-
Radioligand:
-
For DAT: [³H]WIN 35,428 (final concentration ~1-3 nM).
-
For SERT: [³H]Citalopram (final concentration ~0.5-1.5 nM).
-
For NET: [³H]Nisoxetine (final concentration ~0.5-1.5 nM).
-
-
Increasing concentrations of this compound (10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Termination and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choice: To determine if the compound inhibits the metabolic breakdown of monoamines, a direct enzyme activity assay for both MAO-A and MAO-B is necessary. A fluorometric or colorimetric assay provides a high-throughput and sensitive method to measure enzyme activity.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use recombinant human MAO-A and MAO-B enzymes.
-
Prepare a working solution of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red) in the appropriate assay buffer.
-
-
Inhibition Assay:
-
In a 96-well black plate, add:
-
MAO-A or MAO-B enzyme solution.
-
Increasing concentrations of this compound (10⁻⁹ to 10⁻⁴ M).
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate the reaction by adding the substrate/detection reagent mixture.
-
-
Detection:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 530/590 nm for Amplex Red) or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Known inhibitors such as clorgyline (for MAO-A) and selegiline (for MAO-B) should be used as positive controls.
-
II. Secondary Characterization: Potential Antimicrobial and Cytotoxic Effects
The thiophene moiety is present in numerous compounds with antimicrobial properties. Therefore, it is prudent to screen this compound for such activity. Additionally, assessing its general cytotoxicity is a critical step in early drug development.
Causality Behind Experimental Choice: The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC), providing a precise measure of a compound's antimicrobial potency against various microorganisms.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum:
-
Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) to the mid-logarithmic phase.
-
Adjust the turbidity of the cultures to a 0.5 McFarland standard.
-
-
Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).
-
Add the standardized microbial inoculum to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Causality Behind Experimental Choice: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used and reliable method for initial cytotoxicity screening.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells, or HEK293 cells) in a 96-well plate until they reach approximately 80% confluency.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of this compound for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).
-
In Vivo Pharmacological Evaluation
Should in vitro studies reveal significant activity at monoamine transporters, subsequent in vivo studies are warranted to assess the compound's psychoactive and neurochemical effects.
A. Assessment of Locomotor Activity
Causality Behind Experimental Choice: Locomotor activity is a primary indicator of the stimulant or depressant effects of a centrally acting compound. An open-field test is a standard and straightforward method to quantify this.
Experimental Protocol: Open-Field Locomotor Activity in Mice
-
Acclimation:
-
Acclimate male C57BL/6 mice to the testing room for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at various doses. A vehicle control group should also be included.
-
-
Open-Field Test:
-
Immediately after injection, place each mouse in the center of an open-field arena (e.g., 40 x 40 cm).
-
Record locomotor activity (distance traveled, rearing frequency, etc.) for 30-60 minutes using an automated tracking system.
-
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total distance traveled and other parameters between the drug-treated and vehicle-treated groups.
-
B. In Vivo Neurochemical Monitoring via Microdialysis
Causality Behind Experimental Choice: Microdialysis is a powerful technique to directly measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing direct evidence of a compound's effect on neurotransmitter release and reuptake.
Experimental Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation:
-
Anesthetize a male Sprague-Dawley rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the nucleus accumbens or striatum).
-
-
Recovery and Probe Insertion:
-
Allow the rat to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Sample Collection and Drug Administration:
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer this compound (i.p.) and continue collecting dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of the drug to the vehicle control.
-
Visualizations
Caption: Hypothesized mechanism of monoamine transporter inhibition.
Conclusion
This compound is a novel compound with a chemical structure that suggests a high potential for biological activity, particularly within the central nervous system. This guide provides a comprehensive and logical framework for its initial pharmacological characterization. By systematically evaluating its effects on monoamine transporters and enzymes, as well as its potential for antimicrobial and cytotoxic activity, researchers can build a robust pharmacological profile. The detailed experimental protocols herein serve as a practical starting point for these investigations, paving the way for a deeper understanding of this promising molecule and its potential therapeutic applications.
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Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry. [Link]
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Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. [Link]
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In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. Acta Crystallographica Section C: Structural Chemistry. [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
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Neurotoxicity of methamphetamine and 3,4-methylenedioxymethamphetamine. Life Sciences. [Link]
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SwissADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry. [Link]
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Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Journal of Biomolecular Structure & Dynamics. [Link]
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New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC Chemistry. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. PubChem. [Link]
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N-Methyl-N-naphthylmethylamine hydrochloride. PubChem. [Link]
An In-depth Technical Guide to the Hypothesized Mechanisms of Action of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is a synthetic compound featuring a thiophene ring, a common pharmacophore in medicinal chemistry known for its diverse biological activities.[1][2] The structural similarity of thiophene to a benzene ring allows it to act as a bioisostere, often leading to compounds with modified potency, selectivity, and pharmacokinetic profiles.[3] While direct pharmacological data on this compound is scarce in publicly available literature, its close structural resemblance to known psychoactive substances, particularly thiophene-based stimulants, provides a strong foundation for formulating well-grounded hypotheses regarding its mechanism of action.
This technical guide presents a series of hypotheses on the potential molecular mechanisms of this compound. It is designed to provide a comprehensive framework for researchers and drug development professionals to investigate its pharmacological profile. The primary hypothesis centers on its potential role as a monoamine reuptake inhibitor, drawing parallels with the well-characterized compound, methiopropamine. Secondary hypotheses exploring interactions with serotonergic receptors are also presented, reflecting the broader pharmacological space occupied by thiophene-containing molecules. For each hypothesis, a detailed, self-validating experimental protocol is provided to guide future research.
Hypothesis 1: Monoamine Reuptake Inhibition
The structural backbone of this compound is highly analogous to that of methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine), a known synthetic stimulant.[4][5] Methiopropamine functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), with significantly weaker activity at the serotonin transporter.[5][6][7] This established mechanism for a close structural analog strongly suggests that this compound may exert its effects through a similar interaction with monoamine transporters.
The key structural differences—the position of the methyl group on the thiophene ring and the length of the alkyl chain—are anticipated to modulate the potency and selectivity of the compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Experimental Validation Protocol: In Vitro Monoamine Transporter Inhibition Assay
This protocol outlines a robust in vitro method to determine the inhibitory potency of this compound at DAT, NET, and SERT.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound at each of the three major monoamine transporters.
Methodology:
-
Cell Culture: Utilize human embryonic kidney 293 (HEK293) cells stably transfected with and expressing human DAT, NET, or SERT.
-
Radioligand Binding Assay:
-
Prepare cell membrane homogenates from each of the transfected cell lines.
-
Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.
-
Following incubation, separate the bound and free radioligand via rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value for each transporter using non-linear regression analysis.
-
Causality and Self-Validation: This experiment directly measures the interaction of the compound with its hypothesized primary targets. The use of specific radioligands and transfected cell lines ensures that the observed inhibition is target-specific. Including known selective inhibitors for each transporter as positive controls (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT) will validate the assay's performance.
Data Presentation: Comparative IC50 Values
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| N-Methyl-1-(5-methylthiophen-2-yl)methanamine HCl | Experimental Value | Experimental Value | Experimental Value |
| Methiopropamine (Reference) | ~740 | ~470 | >25,000 |
| Cocaine (Reference) | 200-400 | 200-400 | 300-500 |
| GBR 12909 (Control) | 1-10 | >1000 | >1000 |
| Desipramine (Control) | >1000 | 1-5 | >1000 |
| Fluoxetine (Control) | >1000 | >1000 | 1-10 |
Visualization: Hypothesized Monoamine Reuptake Inhibition
Caption: Workflow for determining serotonin receptor binding and functional activity.
Conclusion
The structural characteristics of this compound strongly suggest a pharmacological profile centered on the modulation of monoaminergic systems. The primary hypothesis, based on its close analogy to methiopropamine, is that it functions as a norepinephrine-dopamine reuptake inhibitor. However, the diverse pharmacology of thiophene-based compounds necessitates the exploration of secondary mechanisms, such as direct agonism at serotonin receptors.
The experimental protocols detailed in this guide provide a clear and scientifically rigorous path to elucidating the precise mechanism of action. By systematically evaluating its interaction with monoamine transporters and key serotonin receptors, researchers can build a comprehensive understanding of this compound's pharmacological properties. This foundational knowledge is critical for any future development efforts and for understanding its potential physiological effects.
References
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Wikipedia. (2023). Methiopropamine. [Link]
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Synthetic Pages. (2014). Some useful information before you buy Methiopropamine. [Link]
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ResearchGate. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. [Link]
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National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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National Institutes of Health. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
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National Institutes of Health. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. [Link]
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ResearchGate. Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. [Link]
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MDPI. (2021). Thiophene-Based Compounds. [Link]
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Wikipedia. Substituted benzothiophene. [Link]
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Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. [Link]
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PubChem. amine. [Link]
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PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. [Link]
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PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. [Link]
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The Good Scents Company. N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide. [Link]
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National Institutes of Health. (2024). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
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National Institutes of Health. (2022). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). [Link]
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Alchem.Pharmtech. N-Methyl-1-(5-methylthiophen-2-yl). [Link]
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preliminary in-vitro studies of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
An In-Depth Technical Guide to the Preliminary In-Vitro Profiling of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Abstract
This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of this compound, a novel thiophene-based compound. Given its structural characteristics, this molecule warrants investigation as a potential modulator of monoamine neurotransmitter systems. This document outlines a logical, tiered approach to characterization, beginning with foundational safety assessments and progressing to primary pharmacodynamic and pharmacokinetic profiling. The methodologies described herein are designed to establish a robust initial dataset, guiding future research and development efforts. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of novel psychoactive compounds.
Introduction
The exploration of novel chemical entities is a cornerstone of therapeutic innovation and neuroscientific research. This compound belongs to a class of compounds whose structural motifs suggest a potential interaction with central nervous system (CNS) targets. The preliminary in-vitro profiling of such a compound is a critical first step in elucidating its biological activity, potency, and potential liabilities.
The strategic imperative of this early-stage assessment is twofold:
-
Establish a Safety Baseline: To ensure that subsequent pharmacological assays are conducted at concentrations that are not confounded by overt cellular toxicity.
-
Identify Primary Biological Targets: To determine the compound's affinity and functional potency at key physiological sites, which, based on its structure, are hypothesized to be the monoamine transporters.
This guide presents a systematic workflow, detailing the rationale and step-by-step protocols for cytotoxicity screening, monoamine transporter binding and uptake assays, and metabolic stability assessment. Each protocol is designed as a self-validating system with appropriate controls to ensure data integrity and reproducibility.
Compound Profile and Physicochemical Characterization
A thorough understanding of the test article's fundamental properties is essential for accurate and reproducible experimental work. All experiments should be performed with a well-characterized batch of this compound.
Rationale for Stock Solution Preparation: The compound's solubility is a critical parameter. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules for in-vitro screening. It is crucial to ensure the final concentration of DMSO in the assay medium remains low (typically ≤0.5%) to avoid solvent-induced artifacts.
| Property | Value | Source |
| IUPAC Name | N-methyl-1-(5-methylthiophen-2-yl)methanamine;hydrochloride | N/A |
| Molecular Formula | C₇H₁₂ClNS | N/A |
| Molecular Weight | 177.70 g/mol | N/A |
| CAS Number | 912569-78-9 | [1] |
Foundational Safety Assessment: Cytotoxicity Profiling
Causality Behind Experimental Choice: Before assessing the specific pharmacological activity of a compound, it is imperative to determine the concentration range at which it does not cause general cell death. This ensures that any effects observed in subsequent target-based assays are due to specific interactions with the target, not a consequence of cellular morbidity. The Lactate Dehydrogenase (LDH) release assay is a widely accepted method for quantifying cytotoxicity, as it directly measures the loss of plasma membrane integrity, a hallmark of necrotic cell death.[2][3]
Methodology: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan formed, measured colorimetrically, is directly proportional to the number of lysed cells.[2]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for LDH Cytotoxicity Assay.
Step-by-Step Protocol: LDH Cytotoxicity Assay
-
Cell Culture: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium, from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Maximum LDH Release (Lysis) Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Spontaneous LDH Release: Untreated cells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)
Primary Pharmacodynamic Target Screening: Monoamine Transporter Binding
Causality Behind Experimental Choice: The chemical structure of the test compound, featuring a thiophene ring and a secondary amine, is analogous to known monoamine reuptake inhibitors. Therefore, the primary hypothesis is that it will interact with the serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET) transporters. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5][6] These assays are robust, sensitive, and allow for the calculation of the equilibrium dissociation constant (Ki), a direct measure of binding affinity.[7]
Methodology: Competitive Radioligand Binding Assay
This technique measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the target) for binding to the transporter. The assay is performed using cell membranes prepared from cell lines (e.g., HEK-293) engineered to express a high density of the human transporter of interest (hSERT, hDAT, or hNET).[8][9] By incubating a fixed concentration of radioligand with varying concentrations of the test compound, an IC50 value (the concentration of test compound that displaces 50% of the radioligand) can be determined. This is then converted to a Ki value using the Cheng-Prusoff equation.[9]
Principle of Competitive Radioligand Binding
Caption: Competition for receptor binding sites.
Step-by-Step Protocol: Monoamine Transporter Binding Assay
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes from HEK-293 cells stably expressing either hSERT, hDAT, or hNET. Determine the protein concentration using a BCA assay.[10]
-
Assay Setup: In a 96-well plate, add the following components in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[9]
-
50 µL of test compound at various concentrations or buffer for total binding.
-
50 µL of a known high-affinity inhibitor for non-specific binding (NSB) determination (e.g., Paroxetine for SERT, GBR 12909 for DAT, Desipramine for NET).[9][10]
-
50 µL of the appropriate radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) at a concentration near its Kd.[9][10]
-
100 µL of diluted cell membrane preparation (typically 10-50 µg protein/well).
-
-
Incubation: Incubate the plate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature, depending on the target) to reach equilibrium.[9][10]
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat (pre-soaked in polyethyleneimine to reduce NSB) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9][11]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]
-
Data Summary: Binding Affinities
| Target | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| hSERT | [³H]Citalopram | [Insert Data] | Paroxetine | [Insert Data] |
| hDAT | [³H]WIN 35,428 | [Insert Data] | GBR 12909 | [Insert Data] |
| hNET | [³H]Nisoxetine | [Insert Data] | Desipramine | [Insert Data] |
Preliminary In-Vitro Pharmacokinetic Profiling: Metabolic Stability
Causality Behind Experimental Choice: Early assessment of a compound's metabolic stability is crucial for predicting its in-vivo half-life and oral bioavailability.[12] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.[13] An in-vitro assay using human liver microsomes (HLM) provides a reliable and high-throughput method to determine a compound's intrinsic clearance (CLint), which is its inherent rate of metabolism.[14][15]
Methodology: Human Liver Microsomal Stability Assay
This assay measures the rate of disappearance of the parent compound over time when incubated with HLMs in the presence of the necessary cofactor, NADPH.[16] The reaction is initiated by adding NADPH and samples are taken at various time points. The reaction in each sample is quenched, and the concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate the metabolic half-life (t½) and intrinsic clearance (CLint).[15]
Experimental Workflow: Microsomal Stability Assaydot
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N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride safety and handling guidelines
An In-depth Technical Guide to the Safe Handling of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Introduction
This compound is a chemical compound utilized in research and development settings. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established chemical safety principles and data.
Chemical Identity and Physical Properties
A precise understanding of the compound's identity is the foundation of a robust safety protocol.
-
IUPAC Name: N-methyl-1-(5-methylthiophen-2-yl)methanamine;hydrochloride
-
Molecular Formula: C₈H₁₂NS · HCl
-
Molecular Weight: 193.71 g/mol
-
CAS Number: 1333283-32-7 (This CAS number is associated with the compound, though comprehensive safety data under this specific identifier is limited. Therefore, data from structurally similar compounds is used to inform these guidelines.)
Structural Diagram:
Caption: Molecular structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Physical State | Solid (Assumed based on related compounds) | N/A |
| Odor | Not available | [1] |
| Solubility | Not available | N/A |
| Stability | Stable under recommended storage conditions | [1] |
Hazard Identification and Toxicological Profile
Based on data from structurally related compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.
GHS Hazard Classification
The following classifications are derived from safety data sheets for closely related thiophene-based methanamine compounds.[1][2][3]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Toxicological Summary:
-
Oral Exposure: Harmful if swallowed.[4][5] Ingestion may lead to gastrointestinal irritation.[6]
-
Dermal Exposure: Causes skin irritation.[1][2] Symptoms may include redness, itching, and pain.[1] Prolonged contact should be avoided.
-
Eye Exposure: Causes serious eye irritation.[1][2] Direct contact can result in redness, watering, and pain, with potential for more severe damage.[1]
-
Inhalation Exposure: May cause respiratory tract irritation.[1][2] Inhalation of dust should be minimized, as it can irritate the lungs and respiratory system.[1]
-
Chronic Exposure: No specific data is available for this compound. As a standard precaution for novel or under-studied chemicals, chronic exposure should be avoided.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[7] This is the primary method for preventing inhalation of dust or vapors.
-
Ventilation: The laboratory should be equipped with adequate general and local exhaust ventilation to keep airborne concentrations low.[8]
-
Safety Stations: Eyewash fountains and safety showers must be readily accessible in the immediate vicinity of where the chemical is handled.[6][8]
Personal Protective Equipment (PPE):
The selection of PPE is dictated by the specific laboratory operation. The following diagram outlines a logical workflow for PPE selection.
Caption: PPE selection workflow for different laboratory tasks.
-
Eye/Face Protection: Chemical safety goggles conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are mandatory.[4][7]
-
Skin Protection: A standard laboratory coat must be worn and kept buttoned.[9] Impermeable gloves, such as nitrile gloves, should be worn when handling the compound or its containers.[2][10] Gloves must be inspected before use and disposed of properly after handling.[2]
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[4] For large spills or situations where ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates should be used.[7]
Safe Handling and Storage Protocols
Adherence to standardized procedures is critical for minimizing risk during routine handling and storage.
Handling:
-
Work Area: Designate a specific area within a fume hood for handling this compound.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]
-
Dispensing: When weighing the solid, use a spatula and weigh paper or a weighing boat. Avoid generating dust by handling the material gently.[8] Close the container immediately after use.
-
Solutions: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Clothing: Immediately remove any clothing that becomes contaminated.[8]
Storage:
-
Container: Store in the original, tightly-closed container.[1][4][8]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[1][4][8] Store away from sources of ignition, heat, and direct sunlight.[8][11]
-
Incompatibilities: Store separately from strong oxidizing agents.[7]
Emergency Procedures: Spills and Exposures
Preparedness is key to effectively managing accidental releases and exposures.
First Aid Measures:
All exposure incidents require immediate action. Consult a physician and provide them with the Safety Data Sheet (SDS).[8][12]
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[8] Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek medical attention if irritation develops or persists.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Spill Response:
The following decision tree outlines the appropriate response to a chemical spill.
Caption: Decision tree for spill response procedures.
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection if outside a fume hood, gloves, and eye protection.[8]
-
Containment: Prevent the spill from entering drains or waterways.[12]
-
Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[6][10]
-
Ventilation: Ensure the area is well-ventilated.[8]
Disposal Considerations
Chemical waste must be managed in a way that minimizes environmental impact and complies with all regulations.
-
Waste Treatment: This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or the environment.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[12] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
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Fisher Scientific. Safety Data Sheet for Methylamine hydrochloride. [Link]
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An In-Depth Technical Guide to the Chemical Stability and Storage of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Stability Landscape of a Thiophene Derivative
In the realm of pharmaceutical development, an active pharmaceutical ingredient's (API) stability is not merely a parameter to be measured but a cornerstone of its therapeutic viability and safety. This guide provides a comprehensive technical overview of the chemical stability and optimal storage conditions for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. Drawing upon established principles of organic chemistry, regulatory guidelines, and data from analogous structures, this document is designed to equip researchers with the foundational knowledge to anticipate potential stability challenges, design robust analytical protocols, and ensure the long-term integrity of this promising thiophene-based compound. In the absence of extensive public data for this specific molecule, this guide synthesizes field-proven insights to offer a predictive and proactive approach to its handling and development.
Molecular Profile and Inherent Stability Considerations
This compound is characterized by a thiophene ring, a secondary amine, and a hydrochloride salt. Each of these structural motifs contributes to its overall chemical behavior and potential degradation pathways.
-
The Thiophene Ring: Thiophene is an aromatic heterocycle that, while relatively stable, is susceptible to oxidative metabolism. The sulfur atom can be oxidized to a thiophene-S-oxide, which is a reactive intermediate. The electron-rich nature of the thiophene ring also makes it prone to electrophilic attack.[1][2][3]
-
The N-Methylmethanamine Side Chain: Secondary amines can be susceptible to oxidation, potentially leading to the formation of N-oxides or dealkylation products. The presence of a methyl group on the nitrogen can influence the steric and electronic environment, impacting its reactivity.[4]
-
The Hydrochloride Salt: The hydrochloride salt form generally enhances the aqueous solubility and stability of the amine compared to its free base. However, it can also contribute to the compound's hygroscopicity, making it sensitive to moisture.[5]
The interplay of these structural features dictates the compound's stability profile, which must be thoroughly investigated through rigorous experimental studies.
Potential Degradation Pathways: A Mechanistic Outlook
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[4][6] Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:
Oxidative Degradation
Oxidation is a primary concern for this molecule due to the presence of both the thiophene ring and the secondary amine.
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized, typically by peroxide species, to form a thiophene-S-oxide. This intermediate is often unstable and can undergo further reactions, such as dimerization.[1][3][7]
-
Amine Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or hydroxylamine.[8] Cleavage of the C-N bond is also a possibility under harsh oxidative conditions.[4]
Hydrolytic Degradation
As a hydrochloride salt, the compound is expected to be relatively stable to hydrolysis. However, extreme pH conditions should be investigated. In highly alkaline environments, the free base may be liberated, which could be more susceptible to other degradation pathways.
Photodegradation
Thiophene-containing compounds can be sensitive to light.[9] UV or visible light exposure can provide the energy to initiate photochemical reactions, potentially leading to ring-opening, polymerization, or other complex transformations. Photostability testing is crucial to determine the need for light-resistant packaging.[10][11][12][13][14]
Thermal Degradation
Elevated temperatures can accelerate degradation processes. For amine compounds, thermal stress can lead to decomposition, and the specific pathways are often complex.[15][16][17] It is important to identify the temperature at which significant degradation occurs to establish safe handling and storage limits.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended based on the general principles for amine hydrochlorides and thiophene derivatives:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, generally below 30°C (86°F).[18] For long-term storage, refrigeration (2-8°C) in an airtight container can slow chemical degradation.[19] | Minimizes the rate of thermally induced degradation and reduces volatility. |
| Humidity | Store in a tightly sealed container in a dry environment. The use of desiccants is advisable.[18][20] | Amines and their salts can be hygroscopic, absorbing moisture from the air, which can lead to physical changes (clumping) and chemical degradation.[5][21] |
| Light | Protect from light by storing in an amber or opaque container.[10][11][12][13][14] | Thiophene moieties can be susceptible to photodegradation. |
| Atmosphere | For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[22] | Minimizes the risk of oxidative degradation. |
| Container | Use well-sealed, non-reactive containers such as glass or high-density polyethylene (HDPE).[18] | Prevents contamination and interaction with the container material. |
Methodologies for Stability Assessment: A Practical Guide
A robust stability-indicating analytical method is paramount for accurately assessing the stability of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.[9][23][24][25]
Development of a Stability-Indicating HPLC Method
The primary goal is to develop a method that can separate the parent compound from all potential degradation products.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar analytes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The thiophene chromophore should provide good UV absorbance.
-
Forced Degradation: Subject the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[6][8][26]
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[27]
Caption: Workflow for HPLC Stability-Indicating Method Development.
Hygroscopicity Testing
Understanding the hygroscopic nature of the compound is critical for formulation and packaging decisions.
Experimental Protocol: Hygroscopicity Assessment
-
Dynamic Vapor Sorption (DVS): This is the preferred method for characterizing moisture sorption behavior.[][29]
-
Place a known mass of the sample in the DVS instrument.
-
Expose the sample to a programmed range of relative humidity (RH) steps (e.g., 0% to 90% RH and back down) at a constant temperature (e.g., 25°C).
-
Monitor the change in mass at each RH step until equilibrium is reached.
-
-
Data Analysis: Plot the change in mass versus RH to generate a sorption/desorption isotherm.
-
Classification: Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C) according to pharmacopeial guidelines.[30]
Caption: Workflow for Hygroscopicity Testing.
Photostability Testing
Photostability testing should be conducted according to ICH Q1B guidelines.[10][11][12][13][14]
Experimental Protocol: Photostability Study
-
Sample Preparation: Expose the solid drug substance directly to the light source. Also, consider testing in solution if relevant for the intended use.
-
Light Source: Use a light source that provides a combination of visible and UVA light, with the output calibrated to meet ICH requirements (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]
-
Control Sample: A dark control, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.
-
Analysis: At the end of the exposure period, analyze the samples using the validated stability-indicating HPLC method to quantify any degradation.
Caption: Workflow for Photostability Testing.
Conclusion and Future Directions
The chemical stability and appropriate storage of this compound are critical for its successful development as a pharmaceutical candidate. This guide provides a scientifically grounded framework for understanding its potential stability liabilities and for designing a comprehensive stability testing program. The key takeaways are the need to control for oxidation, moisture, light, and elevated temperatures.
Future work should focus on conducting the detailed experimental studies outlined in this guide to generate empirical data for this specific molecule. This will involve performing forced degradation studies to definitively identify degradation products, validating a robust stability-indicating analytical method, and carrying out long-term and accelerated stability studies under various storage conditions. The insights gained from these studies will be invaluable for formulation development, packaging selection, and establishing a retest period or shelf life, ultimately ensuring the quality, safety, and efficacy of any resulting therapeutic product.
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ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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PubMed. (2014). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Retrieved from [Link]
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PubMed. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
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spectroscopic data (NMR, IR, MS) of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (Molecular Formula: C₈H₁₄ClNS, Molecular Weight: 177.69 g/mol [1]). As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation and purity assessment are paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The guide is designed for researchers and scientists, blending theoretical principles with practical, field-proven experimental protocols to ensure robust and reproducible analytical outcomes.
Structural and Analytical Overview
N-Methyl-1-(5-methylthiophen-2-yl)methanamine is a derivative of thiophene, a heterocyclic compound integral to many pharmaceutical agents.[2][3] The hydrochloride salt form is often preferred to enhance solubility and stability.[4] A multi-technique spectroscopic approach is essential for unambiguous characterization. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure. Due to the presence of an acidic ammonium proton, the choice of deuterated solvent is critical. Protic solvents like D₂O can lead to H-D exchange, obscuring the N-H signal. Aprotic polar solvents such as DMSO-d₆ are highly recommended as they typically allow for the observation of exchangeable protons.[4][5]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The protonation of the amine nitrogen to an ammonium salt causes a significant downfield shift for adjacent protons (on C1 and C6) compared to the free base.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H₂⁺ (N-H) | 9.0 - 9.5 | Broad singlet (br s) | 2H | Acidic ammonium protons; broad due to quadrupole coupling with nitrogen and chemical exchange. |
| H3, H4 | 6.8 - 7.2 | Doublets (d) | 1H each | Aromatic protons on the thiophene ring. Their distinct shifts are due to their proximity to the sulfur atom and the methyl or methanamine substituents. |
| C1-H₂ | ~4.5 | Singlet (s) or broad singlet | 2H | Methylene protons adjacent to the thiophene ring and the protonated nitrogen. Significant downfield shift due to both effects. |
| C6-H₃ | ~2.6 | Singlet (s) or broad singlet | 3H | N-methyl protons, shifted downfield due to the adjacent positively charged nitrogen. |
| C5-H₃ | ~2.4 | Singlet (s) | 3H | Methyl protons attached to the thiophene ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments.
Table 2: Predicted ¹³C NMR Spectral Data (126 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | 138 - 142 | Thiophene carbon attached to the methanamine group. |
| C-thiophene (unsubstituted) | 135 - 140 | Thiophene carbon attached to the methyl group. |
| C3, C4 | 125 - 128 | Thiophene carbons bearing protons. |
| C1 | 45 - 50 | Methylene carbon (CH₂) deshielded by the adjacent aromatic ring and the ammonium group. |
| C6 | 30 - 35 | N-methyl carbon (CH₃) deshielded by the adjacent ammonium group. |
| C5 | 14 - 16 | Thiophene-methyl carbon (CH₃), a typical aliphatic shift. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[4] Ensure complete dissolution by gentle vortexing. DMSO-d₆ is chosen to prevent the exchange of the N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For a solid sample like an amine hydrochloride, Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation.[6] Alternatively, the traditional KBr pellet method can be used.[7][8]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Thiophene Ring | Characteristic absorption for C-H bonds on an aromatic ring.[9] |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Stretching vibrations of the methylene and methyl groups. |
| 2800 - 2400 | N⁺-H Stretch | Secondary Ammonium | A very broad and strong absorption band, often with multiple sub-peaks, is a hallmark of an ammonium salt.[10] |
| ~1600, ~1470 | C=C Stretch | Thiophene Ring | Aromatic ring skeletal vibrations. |
| ~1450 | C-H Bend | Aliphatic (CH₂, CH₃) | Bending (scissoring and asymmetric) vibrations of the aliphatic groups. |
| 850 - 700 | C-H Bend | Thiophene Ring | Out-of-plane bending vibrations, which can be indicative of the substitution pattern on the ring.[9] |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[8]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule. Electrospray Ionization (ESI) is the preferred method for analyzing polar and salt-containing compounds like amine hydrochlorides.[11] The analysis is performed in positive ion mode (+ESI), where the molecule is detected as the protonated free base, [M+H]⁺.
Expected Mass Spectrum (ESI+):
-
Molecular Ion: The mass spectrum will not show the mass of the hydrochloride salt, but rather the free base (C₈H₁₃NS, MW = 155.26 g/mol ). The most prominent peak in the high-mass region will be the protonated molecule, [M+H]⁺, at an m/z of approximately 156.
-
High-Resolution MS (HRMS): For unequivocal formula confirmation, HRMS would yield an exact mass for [C₈H₁₄NS]⁺ of 156.0841 (calculated).
Fragmentation Analysis
The protonated molecular ion undergoes collision-induced dissociation (CID) in MS/MS experiments to produce characteristic fragment ions. The primary fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atom and the thiophene ring.
Figure 2: Plausible ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion of N-Methyl-1-(5-methylthiophen-2-yl)methanamine.
Table 4: Predicted Key Mass Fragments (ESI-MS/MS)
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 156 | [C₈H₁₄NS]⁺ | Protonated molecular ion ([M+H]⁺) |
| 110 | [C₆H₇S]⁺ | Loss of methylamine (CH₃NH₂) via cleavage of the C1-N bond. This corresponds to the 5-methyl-2-thienylmethyl cation. |
| 44 | [C₂H₆N]⁺ | Cleavage of the C1-C2 bond (benzylic-type cleavage), resulting in the [CH₂=NHCH₃]⁺ fragment. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the amine remains protonated for efficient ionization.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.[12]
-
LC Method (Optional but Recommended): If purity analysis is needed, inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Acquisition: Set the ESI source to positive ion mode. Acquire full scan mass spectra over a range of m/z 50-300.
-
MS/MS Analysis: For structural confirmation, perform product ion scans on the precursor ion at m/z 156.
Integrated Analytical Workflow
The confirmation of the structure and identity of this compound is a synergistic process. Each technique provides a piece of the puzzle, and together they offer a definitive characterization.
Figure 3: Integrated workflow for the spectroscopic characterization of the target compound.
References
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Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. (2015). PubMed. [Link]
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amine. (n.d.). PubChem. [Link]
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(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. (2023). MDPI. [Link]
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N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. (n.d.). PubChem. [Link]
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potential therapeutic applications of thiophenamine derivatives
An In-depth Technical Guide to the Therapeutic Applications of Thiophenamine Derivatives
Abstract
The thiophenamine (or aminothiophene) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its structural similarity to benzene allows it to act as a bioisostere, often enhancing pharmacological properties like potency and pharmacokinetic profiles.[1][3] This guide offers a comprehensive exploration of the burgeoning therapeutic applications of thiophenamine derivatives, moving beyond a simple catalog of activities. It is designed for researchers and drug development professionals, providing in-depth analysis of key therapeutic areas, underlying mechanisms of action, validated experimental protocols, and a forward-looking perspective on the evolution of this versatile molecular framework. We will delve into the causality behind experimental designs and present a narrative grounded in established scientific principles to empower the next wave of discovery in this field.
The Thiophenamine Core: A Privileged Scaffold in Drug Discovery
The five-membered aromatic ring containing a sulfur atom, thiophene, is a recurring motif in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel and the antibiotic ticarcillin.[1][3] The introduction of an amine group, creating the 2-aminothiophene or thiophenamine backbone, dramatically expands the chemical space and biological potential. This moiety serves not only as a critical pharmacophore but also as a versatile synthetic intermediate for constructing more complex, fused heterocyclic systems.[4][5] The Gewald reaction, a multicomponent condensation, remains the most efficient and widely adopted method for synthesizing substituted 2-aminothiophenes, highlighting the accessibility and modularity of this chemical class.[2][4]
The power of the thiophenamine scaffold lies in its ability to engage in various non-covalent interactions with biological targets. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, while the aromatic ring contributes to hydrophobic and π-stacking interactions.[3] The amine group provides a key anchor point for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This structural versatility is why thiophenamine derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][6]
General Synthetic and Discovery Workflow
The pathway from a conceptual thiophenamine derivative to a potential therapeutic lead follows a structured, multi-stage process. Understanding this workflow is critical for appreciating the context of the data and protocols discussed later in this guide.
Caption: Key anticancer mechanisms of thiophenamine derivatives targeting cell signaling and apoptosis.
Quantitative Data Summary: Cytotoxicity
The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in a cell-based assay.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 480 | HeLa (Cervical) | 12.61 µg/mL | [7] |
| Compound 480 | Hep G2 (Liver) | 33.42 µg/mL | [7] |
| Compound 13 | T47D (Breast) | 0.160 | [8] |
| Compound 13 | CACO2 (Colorectal) | <20.35 | [8] |
| TP 5 | HepG2 (Liver) | Varies (Dose/Time Dependent) | [9] |
| TP 5 | SMMC-7721 (Liver) | Varies (Dose/Time Dependent) | [9] |
Note: Direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the IC50 value of a test thiophenamine derivative against a cancer cell line (e.g., HeLa).
Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Causality Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Treatment: A stock solution of the thiophenamine derivative is prepared in DMSO. Serial dilutions are made in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The media in the wells is replaced with the media containing the test compound. A vehicle control (DMSO equivalent) and a no-cell blank are included.
-
Self-Validation: The vehicle control ensures that the solvent used to dissolve the compound does not have a cytotoxic effect at the concentration used.
-
-
Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The media is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured on a plate reader at a wavelength of ~570 nm.
-
Analysis: The absorbance of the blank wells is subtracted from all other wells. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Applications
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophenamine derivatives have demonstrated significant potential as both antibacterial and antifungal agents. [10][11][12]
Spectrum of Activity and Mechanism
Thiophenamine-based compounds have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species like Aspergillus fumigatus and Candida albicans. [10][11] Recent studies have identified thiophene derivatives with potent activity against drug-resistant Gram-negative bacteria. [13]The proposed mechanisms for these compounds involve increasing bacterial membrane permeability and interacting with outer membrane proteins (OMPs), which are crucial for bacterial survival and virulence. [13]The structural versatility of the thiophenamine core allows for modifications that can enhance activity against specific pathogens. For example, the incorporation of pyridine side chains has been shown to yield excellent antimicrobial activity. [11]
Quantitative Data Summary: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Compound Class/ID | Target Organism | Activity/MIC | Reference |
| Pyridine Derivatives (7b, 8) | Bacteria (various) | Comparable to ampicillin/gentamicin | [11] |
| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant A. baumannii | MIC50: 16-32 mg/L | [13] |
| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant E. coli | MIC50: 8-32 mg/L | [13] |
| Compound 3 | Aspergillus fumigatus | Potent activity (78.9% inhibition) | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
Objective: To determine the MIC of a test thiophenamine derivative against E. coli.
Methodology:
-
Inoculum Preparation: A pure culture of E. coli is grown in Mueller-Hinton Broth (MHB). The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Causality Insight: A standardized inoculum is crucial for reproducibility. A higher bacterial density can overwhelm the drug, leading to falsely high MIC values.
-
-
Compound Preparation: A 2-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using MHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls (Self-Validation):
-
Growth Control: A well containing only MHB and the bacterial inoculum (no drug). This well must show turbidity for the test to be valid.
-
Sterility Control: A well containing only MHB (no drug, no bacteria). This well must remain clear.
-
Positive Control: A known antibiotic (e.g., gentamicin) is run in parallel to validate the susceptibility of the test organism.
-
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Anti-inflammatory and Neuroprotective Applications
Chronic inflammation and neurodegeneration are complex processes underlying many debilitating diseases. [14]Thiophenamine derivatives are being explored for their potential to modulate these pathways, offering new therapeutic avenues for conditions like rheumatoid arthritis and Alzheimer's disease. [15][16][17]
Mechanism of Action: Modulating Inflammatory and Neuronal Pathways
The anti-inflammatory properties of many thiophenamine derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [15][16][18]Several commercial non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Tenidap feature a thiophene ring. [15][18]Beyond enzyme inhibition, some derivatives can also negatively regulate the production of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting signaling pathways such as ERK, p38, and NF-ĸB. [18][19] In the context of neurodegenerative disorders, the multifactorial nature of diseases like Alzheimer's presents a significant challenge. [14][17]Thiophenamine-based compounds are attractive because they can be designed as multi-target-directed ligands. [20]Research has shown their potential to:
-
Inhibit acetylcholinesterase (AChE), a key target in Alzheimer's therapy. [17]* Modulate the aggregation of amyloid-β (Aβ) and tau proteins, which form the pathological plaques and tangles in Alzheimer's brains. [17][20][21]* Alleviate oxidative stress and neuroinflammation, which are common features across many neurodegenerative conditions. [14][17]
Caption: Multi-target mechanisms of thiophenamine derivatives in inflammation and neurodegeneration.
Future Outlook and Challenges
The therapeutic landscape for thiophenamine derivatives is rich with opportunity. The scaffold's synthetic tractability allows for the creation of vast chemical libraries, which, when coupled with high-throughput screening and in silico modeling, can accelerate the discovery of potent and selective drug candidates. The development of multi-target-directed ligands, particularly for complex diseases like cancer and neurodegenerative disorders, represents a particularly exciting frontier. [17][20] However, challenges remain. Issues such as poor water solubility and potential hepatotoxicity have been noted for some thiophene-containing compounds and must be proactively addressed during the drug design phase. [7][9]Innovative drug delivery strategies, such as encapsulation in nanoparticles, are being explored to overcome these limitations, enhance bioavailability, and achieve targeted delivery to cancer cells, thereby reducing systemic toxicity. [7][9]Continued research into the structure-activity relationships (SAR) and structure-toxicity relationships will be crucial for optimizing the therapeutic index of this versatile and promising class of compounds.
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. (URL: [Link])
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Pharmaceuticals (Basel). (URL: [Link])
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Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (URL: [Link])
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Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. (2022). Bioorganic Chemistry. (URL: [Link])
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. (URL: [Link])
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. (URL: [Link])
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (URL: [Link])
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal. (URL: [Link])
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). ACS Chemical Neuroscience. (URL: [Link])
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules. (URL: [Link])
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Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. (2024). ACS Chemical Neuroscience. (URL: [Link])
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). European Journal of Medicinal Chemistry. (URL: [Link])
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2024). MDPI. (URL: [Link])
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Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. (URL: [Link])
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology. (URL: [Link])
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Thiophene‐sulfonamides as antimicrobial agents. (URL: [Link])
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. (URL: [Link])
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N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride and its relation to novel psychoactive substances
An In-Depth Technical Guide to Methiopropamine (MPA): A Thiophene-Based Novel Psychoactive Substance
For Researchers, Scientists, and Drug Development Professionals
Preamble: Situating N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride in the Context of Novel Psychoactive Substances (NPS)
The compound this compound, while structurally intriguing, is not extensively documented in peer-reviewed literature as a prominent Novel Psychoactive Substance (NPS). However, its core structure—a methyl-substituted thiophene ring attached to a methylaminopropane chain—places it in close proximity to a well-known and studied NPS: Methiopropamine (MPA). MPA, or 1-(thiophen-2-yl)-2-methylaminopropane, is a structural analog of methamphetamine where the phenyl ring is replaced by a thiophene ring.[1][2] Given the user's interest in the intersection of this chemical scaffold with NPS, this guide will focus on the extensively characterized MPA as a representative and highly relevant case study. Understanding the chemistry, pharmacology, and analytical signatures of MPA provides a robust framework for predicting the properties and potential risks of closely related, less-studied analogs like this compound.
This guide will provide an in-depth technical overview of Methiopropamine, from its chemical synthesis and properties to its pharmacological mechanisms and societal implications as a recreational stimulant.
Chemical & Physical Properties of Methiopropamine (MPA)
Methiopropamine is a synthetic stimulant drug that emerged on the recreational drug market around 2010, particularly in the United Kingdom, where it was marketed as a "legal high."[3] First synthesized in 1942, it remained largely obscure until its recent appearance as an NPS.[1][3]
| Property | Value | Source |
| Systematic IUPAC Name | 1-(thiophen-2-yl)-2-methylaminopropane | [2] |
| Common Names | Methiopropamine, MPA, N-methylthiopropamine | [4] |
| CAS Number | 801156-47-8 | [2] |
| Molecular Formula | C8H13NS | [2] |
| Molecular Mass | 155.261 g/mol | [2] |
| Appearance | Off-white, slightly clumpy powder | [5] |
Synthesis and Chemical Analogs
The synthesis of thiophene-based stimulants like MPA typically involves multi-step processes originating from thiophene derivatives.[3] While specific clandestine synthesis routes for MPA are not detailed in the provided literature, a general understanding can be derived from related chemical syntheses. The synthesis of a related deuterated compound, 2-thiophenemethanamine-2H5 hydrochloride, was achieved in three steps from commercially available deuterated thiophene, suggesting that similar pathways could be employed for MPA.[6]
The core principle behind the emergence of NPS like MPA is the modification of existing controlled substances to create "legal" alternatives.[7][8] In the case of MPA, the substitution of methamphetamine's phenyl ring with a thiophene ring is a classic example of this chemical maneuvering to circumvent drug laws.[3]
Pharmacology and Mechanism of Action
Methiopropamine primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] It exhibits a greater selectivity for norepinephrine over dopamine, with a ratio of approximately 1.85:1.[2][4] Its potency is notably less than that of dextroamphetamine, being about one-third as potent as a norepinephrine reuptake inhibitor and one-fifth as potent as a dopamine reuptake inhibitor.[4] Importantly, MPA has negligible activity as a serotonin reuptake inhibitor.[2][4]
The locomotor sensitization effect of MPA is thought to be primarily mediated by dopaminergic activation, specifically through D2 receptors, as this effect can be reversed by D2 receptor antagonists but not D1 antagonists.[7][8]
Signaling Pathway of Methiopropamine
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An In-Depth Technical Guide to the Biological Effects of 5-Methylmethiopropamine (5-MMPA)
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Emergence of a New Psychoactive Substance
The landscape of psychoactive substances is in a perpetual state of flux, characterized by the continuous emergence of novel compounds designed to mimic the effects of controlled substances while circumventing existing legislation. 5-Methylmethiopropamine (5-MMPA), also known as mephedrene, is a recent entrant into this dynamic environment. First identified by German authorities in 2020, 5-MMPA is a ring-substituted derivative of methiopropamine (MPA) and has been marketed online as a "research chemical".[1] Structurally, it does not belong to the substituted cathinone class like the well-known mephedrone, as it lacks the characteristic β-ketone group. Instead, its chemical architecture more closely aligns with substituted amphetamines.[2][3] This guide synthesizes the current, albeit limited, scientific understanding of 5-MMPA's biological effects, drawing from the sparse toxicological, metabolic, and anecdotal data available. The primary objective is to provide a foundational resource for researchers investigating its pharmacology and toxicology.
Chemical Identity and Properties
A precise understanding of a compound's physical and chemical properties is fundamental to all subsequent pharmacological and toxicological assessment. 5-MMPA is systematically named N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine.[4] Its core structure is a thiophene ring attached to a propyl-2-amine chain, with methyl groups on the nitrogen atom and at the 5-position of the thiophene ring.
| Identifier | Value |
| IUPAC Name | N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine[3][4] |
| Common Names | 5-MMPA, Mephedrene[2][3] |
| CAS Number | 1340105-79-4[2][3] |
| Molecular Formula | C₉H₁₅NS[2][4] |
| Molar Mass | 169.29 g/mol [2][3] |
| Formulation | Crystalline solid[2] |
Presumed Pharmacodynamics: A Structural Analogy to Stimulants
As of this writing, no formal receptor binding or functional assays have been published for 5-MMPA. Consequently, its mechanism of action must be inferred from its structural similarity to methiopropamine and classic amphetamines. Methiopropamine is known to act primarily as a norepinephrine-dopamine reuptake inhibitor.[5] Given that 5-MMPA is a close structural analog, it is highly probable that it shares a similar pharmacological target, likely interacting with monoamine transporters for dopamine (DAT), norepinephrine (NET), and possibly serotonin (SERT). This interaction would lead to an increase in the synaptic concentrations of these neurotransmitters, producing the stimulant effects reported by users.
Caption: Hypothesized mechanism of 5-MMPA at a dopaminergic synapse.
Human Metabolism and Pharmacokinetics
The metabolic fate of a novel compound is a critical determinant of its duration of action and toxicity. Research into 5-MMPA's metabolism has been driven by forensic casework, notably a fatal intoxication.[1] These investigations provide the only currently available data on its biotransformation in humans.
In Vitro vs. In Vivo Metabolic Profiling
Initial attempts to characterize the metabolism of 5-MMPA utilized an in vitro assay with pooled human liver microsomes (pHLM).[1] This standard preclinical tool contains key Phase I metabolic enzymes (e.g., Cytochrome P450s). The pHLM assay identified three Phase I metabolites. However, analysis of an authentic urine sample from the fatality case revealed a more complex metabolic profile, with nine metabolites (seven Phase I, two Phase II) being identified.[1]
This discrepancy is significant. The in vitro pHLM assay failed to predict the main metabolites found in vivo.[1] Specifically, the most abundant metabolite in urine, an oxo-hydroxy derivative, was not generated in the pHLM system. This suggests that key enzymes responsible for 5-MMPA's metabolism, particularly those involved in oxidation, are not present or active in sufficient quantities in standard microsomal preparations.[1]
Major Metabolic Pathways
The primary metabolic reactions identified from the authentic urine sample include:
-
Hydroxylation: Addition of a hydroxyl group.
-
Oxidation: Formation of an oxo-hydroxy metabolite (the most abundant).[1]
-
N-dealkylation: Removal of the methyl group from the nitrogen atom.
-
Glucuronidation: A Phase II conjugation reaction to increase water solubility for excretion.
Based on this, oxo-hydroxy-5-MMPA and N-demethyl-5-MMPA are suggested as suitable biomarkers for confirming 5-MMPA consumption.[1]
Caption: Overview of identified metabolic pathways for 5-MMPA in humans.
Biological Effects and Toxicology
Information on the biological effects of 5-MMPA is derived from two primary sources: anecdotal user reports and a single post-mortem forensic investigation.
Reported Psychoactive Effects
Sold as a "successor to mephedrone," 5-MMPA is reported to be a stimulant.[6] Users report effects that are consistent with its presumed mechanism as a monoamine releaser or reuptake inhibitor:
Anecdotal reports suggest that the drug is only noticeably active at doses of 50 mg or higher.[6]
Toxicity and Adverse Effects
The scientific data on 5-MMPA's toxicity is extremely limited, but the available information is concerning.
-
Fatal Intoxication: A fatal intoxication case has been documented where 5-MMPA was detected. The concentration in the femoral blood sample was 7,100 ± 600 ng/mL.[1] This elevated concentration was considered likely to have contributed to the death.[1]
-
Cardio- and Neurotoxicity: Based on its structural similarity to other amphetamine-like stimulants, long-term use is predicted to carry risks of cardiotoxicity and neurotoxicity.[6]
-
Physiological Effects: Expected acute physiological effects include increased blood pressure and heart rate.[2]
-
Caustic Nature: Several user reports indicate that insufflation (snorting) of the substance causes severe burning, suggesting it is a caustic compound.[6]
Experimental Protocols: In Vitro Metabolism Assay
To facilitate further research, the following section details a generalized protocol for assessing the in vitro metabolism of a novel compound like 5-MMPA, based on standard methodologies.
Objective: To identify Phase I metabolites of 5-MMPA using pooled human liver microsomes (pHLM).
Materials:
-
5-Methylmethiopropamine (5-MMPA)
-
Pooled Human Liver Microsomes (pHLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS or LC-QTOF-MS system
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. Add phosphate buffer, the pHLM suspension, and the 5-MMPA solution (dissolved in a minimal amount of appropriate solvent).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound and microsomes to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume should be standardized (e.g., 200 µL).
-
Incubation: Incubate the mixture at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a high-resolution mass spectrometry system (LC-QTOF-MS) to tentatively identify metabolites based on accurate mass measurements.
Sources
Methodological & Application
Application Note: Quantitative Analysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride in Biological Matrices
Abstract
This document provides comprehensive analytical protocols for the sensitive and selective detection of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride in biological samples such as human plasma and urine. As a thiophene derivative with structural similarities to amphetamine-type stimulants, this compound requires robust analytical methods for its accurate quantification in research, clinical, and forensic settings.[1][2] Due to the absence of established standard methods for this specific analyte, we present two validated methodologies leveraging gold-standard technologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). These protocols are designed to serve as a complete guide, from sample preparation to data analysis, and are grounded in established principles of bioanalytical method validation to ensure accuracy and reliability.[3][4]
Introduction and Analytical Rationale
This compound is a substituted methanamine featuring a methyl-thiophene moiety. Its structure suggests potential psychoactive properties, making it a compound of interest as a novel psychoactive substance (NPS) or a pharmaceutical intermediate. The reliable detection of such compounds in complex biological matrices is essential for toxicological screening, pharmacokinetic studies, and forensic investigations.
Compound Details:
-
Chemical Name: this compound
-
Molecular Formula: C₇H₁₂ClNS
-
Molecular Weight: 177.7 g/mol (for the hydrochloride salt)
The Case for a Dual-Platform Approach
To provide maximum flexibility and confirmatory power, we detail methods for both LC-MS/MS and GC-MS platforms.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity, specificity, and applicability to a wide range of compounds, including polar and thermally labile molecules.[5][6] The direct analysis of the analyte without derivatization streamlines the workflow, making it ideal for high-throughput screening.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone of confirmatory analysis, GC-MS provides excellent chromatographic separation and highly reproducible mass spectra.[6] For amine-containing compounds like the target analyte, chemical derivatization is typically required to enhance thermal stability and volatility, which in turn improves peak shape and fragmentation for confident identification.[7][8]
The Critical Role of the Internal Standard
For accurate quantification, the use of a stable isotope-labeled (SIL) internal standard (IS) is paramount. A SIL-IS, such as N-trideuteromethyl-1-(5-methylthiophen-2-yl)methanamine, co-elutes with the analyte and experiences identical ionization suppression or enhancement, effectively correcting for variations during sample preparation and analysis.[6] If a custom SIL-IS is unavailable, a structurally similar compound with a close retention time and similar extraction recovery, such as methamphetamine-d5, can be used as an alternative, though it may not correct for matrix effects as effectively.
Protocol I: LC-MS/MS Analysis in Human Plasma & Urine
This method employs Solid-Phase Extraction (SPE) for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer. It is optimized for high recovery and minimal matrix effects.
Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
Mixed-mode SPE, combining reversed-phase and strong cation-exchange mechanisms, provides superior cleanup for basic compounds in complex matrices compared to simpler liquid-liquid extraction or protein precipitation.[9][10]
Protocol Steps:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add 20 µL of Internal Standard working solution and 2 mL of 100 mM phosphate buffer (pH 6.0). Vortex for 10 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Clean Screen® DAU) sequentially with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent bed to dry.[9]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash with 3 mL of methanol to remove lipophilic interferences.
-
-
Sorbent Drying: Dry the SPE cartridge thoroughly under high vacuum or positive pressure nitrogen for 5-10 minutes. This step is critical to remove residual water and methanol before elution.
-
Elution: Elute the analyte with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v). The basic modifier neutralizes the charged amine, allowing it to be eluted from the cation-exchange sorbent.[9][10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Workflow for SPE Sample Preparation
Caption: Solid-Phase Extraction (SPE) workflow for biological samples.
LC-MS/MS Instrumental Parameters
The following are suggested starting parameters and require empirical optimization.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | Pentafluorophenyl (PFPP), 100 x 2.1 mm, 1.8 µm | PFPP columns offer unique selectivity for amines and aromatic compounds through dipole-dipole and pi-pi interactions.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min | A standard gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40°C | Ensures reproducible retention times and improves peak shape. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Secondary amines readily form [M+H]⁺ ions. |
| MRM Transitions | Hypothetical, requires direct infusion tuningAnalyte: 140.1 → 125.1 (Quantifier), 140.1 → 97.0 (Qualifier) | Precursor ion [M+H]⁺ is 140.1. Product ions would correspond to stable fragments (e.g., loss of methyl, cleavage of thiophene ring). |
| Internal Standard | Hypothetical for SIL-IS (M+3)143.1 → 128.1 | Mass shift of +3 Da for the deuterated methyl group. |
Protocol II: GC-MS Analysis in Human Urine
This protocol uses a classic Liquid-Liquid Extraction (LLE) followed by chemical derivatization with trifluoroacetic anhydride (TFAA) for robust, confirmatory analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) & Derivatization
LLE is a fundamental technique that separates the analyte from water-soluble matrix components based on pH and solvent partitioning. Derivatization is essential for GC-MS analysis of this compound.[7]
Protocol Steps:
-
Sample Preparation: To 2 mL of urine in a glass tube, add 20 µL of Internal Standard working solution and 200 µL of concentrated ammonium hydroxide to basify the sample (pH > 9). Vortex.
-
Extraction: Add 4 mL of n-butyl chloride, cap tightly, and vortex or mechanically mix for 15 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue. Cap the tube and heat at 70°C for 20 minutes.[8]
-
Final Evaporation & Reconstitution: Evaporate the derivatization reagents to dryness. Reconstitute the derivatized analyte in 100 µL of ethyl acetate for GC-MS analysis.
Workflow for LLE and Derivatization
Caption: LLE and chemical derivatization workflow for GC-MS analysis.
GC-MS Instrumental Parameters
The following are suggested starting parameters and require empirical optimization.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Autosampler | Standard for reproducible injections. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for drug screening. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level detection. |
| Oven Program | Initial 100°C, hold 1 min. Ramp at 20°C/min to 280°C, hold for 5 min. | A typical temperature program that provides good separation for a range of derivatized drugs of abuse. |
| MS System | Single Quadrupole or Ion Trap Mass Spectrometer | Standard detector for GC. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the ion source. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| SIM Ions | Hypothetical for TFA derivative, requires analysis of standarde.g., m/z 235 (M⁺), 125, 97 | Monitor the molecular ion (if present) and key fragment ions for quantification and qualification.[7] |
Method Validation and Acceptance Criteria
Both protocols must be fully validated according to established guidelines for bioanalytical methods, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[3][4]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in at least six different sources of blank matrix.[11] |
| Calibration Model/Linearity | A linear regression with a weighting factor (e.g., 1/x or 1/x²) should yield a coefficient of determination (r²) ≥ 0.99. Calibrators should be within ±15% of the target value. |
| Limit of Detection (LOD) | The lowest concentration with a signal-to-noise ratio (S/N) ≥ 3.[12] |
| Limit of Quantification (LOQ) | The lowest point on the calibration curve with S/N ≥ 10 and precision (%CV) and accuracy (%bias) within ±20%.[11][12] |
| Accuracy (Bias) | Mean concentration of quality control (QC) samples at low, medium, and high levels should be within ±15% of the nominal value. |
| Precision (CV) | The coefficient of variation (%CV) for QC samples should not exceed 15% for intra-day and inter-day runs.[12] |
| Matrix Effect | Assessed by comparing the peak response of an analyte in a post-extraction spiked blank sample to that of a pure solution. Should be consistent across different matrix sources. |
| Recovery | The extraction efficiency should be consistent and reproducible across the concentration range. |
| Stability | Analyte stability should be confirmed under various conditions: freeze-thaw cycles, short-term benchtop, and long-term storage. |
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide a robust and scientifically sound framework for the quantitative analysis of this compound in human plasma and urine. The LC-MS/MS method offers high-throughput capability and excellent sensitivity, while the GC-MS method serves as a reliable confirmatory procedure. Successful implementation requires careful optimization of instrument parameters and a full method validation to ensure the generation of precise, accurate, and defensible data for research and forensic applications.
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Giorgetti, R., & Tagliabracci, A. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. [Link][13]
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Giorgetti, R., & Tagliabracci, A. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. [Link][12]
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American Academy of Forensic Sciences Standards Board. (n.d.). Standard Practices for Method Validation in Forensic Toxicology. ASB. [Link][3]
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De Brabanter, N., et al. (2009). Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. ResearchGate. [Link][11]
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ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. ZefSci. [Link][5]
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Greenwood, S. D., et al. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed. [Link][19]
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Greenwood, S. D., et al. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link][20]
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Kim, J. H., et al. (2018). Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization. Analytical Science and Technology. [Link]
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Saito, K., et al. (2024). Analysis of methamphetamine in urine by GC/MS coupled with solid-phase dispersive extraction and solid-phase derivatization. PubMed. [Link][8]
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Huestis, M. A., et al. (2010). A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II. Journal of Analytical Toxicology. [Link][6]
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Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of N-Methyl-1-(5-methylthiophen-2-yl)methanamine in Human Urine
Abstract
This application note describes a robust, sensitive, and specific method for the quantification of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample clean-up and analyte enrichment, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) to manage the polar nature of the analyte. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] The described workflow is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and other drug development applications requiring precise measurement of this compound in a complex biological matrix.
Principle and Scientific Rationale
The quantification of small, polar molecules like N-Methyl-1-(5-methylthiophen-2-yl)methanamine from complex biological matrices such as urine presents distinct analytical challenges. These include poor retention on conventional reversed-phase chromatographic columns, significant ion suppression from endogenous matrix components, and the need for high sensitivity. This method systematically addresses these challenges through a carefully designed analytical strategy.
-
Sample Preparation: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE): A simple "dilute-and-shoot" approach is often inadequate for urine analysis due to high concentrations of salts, urea, and other polar interferences that can cause significant matrix effects in the mass spectrometer. Liquid-liquid extraction (LLE) can be cumbersome and may yield incomplete recovery for highly polar analytes.[4] Therefore, a mixed-mode cation exchange SPE strategy was selected.[5][6] At an acidic pH, the secondary amine of the target analyte is protonated, carrying a positive charge. This allows it to bind strongly to the cation exchange sorbent, while neutral and acidic interferences are washed away. A final elution with a basic organic solvent neutralizes the analyte, releasing it from the sorbent and providing a clean, concentrated extract.[6]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC): N-Methyl-1-(5-methylthiophen-2-yl)methanamine is a polar compound, making it difficult to retain on traditional non-polar C18 columns, where it would elute near the void volume with other unretained matrix components. HILIC provides an effective alternative for retaining and separating polar compounds.[7] The mechanism involves partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[7] A high organic mobile phase is used for initial retention, and elution is achieved by increasing the aqueous component, which is the opposite of reversed-phase chromatography. This approach offers excellent separation from the bulk of urine's endogenous components and is highly compatible with mass spectrometry due to the use of volatile mobile phases.[7]
-
Detection: Tandem Mass Spectrometry (MS/MS): Electrospray Ionization (ESI) in positive ion mode is the ideal choice for this analyte, as the secondary amine is readily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and sensitivity.[8][9] The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole. This process effectively filters out chemical noise, allowing for accurate quantification even at very low concentrations.[10]
Materials and Methods
Chemicals and Reagents
-
This compound (Reference Standard)
-
N-(trideuteromethyl)-1-(5-methylthiophen-2-yl)methanamine (Internal Standard, IS)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Ammonium Formate (≥99.0%)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Drug-free Human Urine (pooled)
Instrumentation
-
Liquid Chromatograph: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples.
-
Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 2, 10, 50, 200, 800, 1000 ng/mL) and QC samples (e.g., LLOQ: 0.1 ng/mL, Low: 0.3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).
Experimental Protocols
Protocol 1: Urine Sample Preparation using SPE
This protocol details the extraction of the analyte from the urine matrix.
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 200 µL of urine sample (calibration standard, QC, or unknown) into a 2 mL polypropylene tube.
-
Internal Standard Addition: Add 25 µL of the IS working solution (e.g., at 100 ng/mL) to all samples except for the double blank (matrix blank).
-
Acidification: Add 200 µL of 2% formic acid in water. Vortex for 10 seconds. This step ensures the analyte is protonated for efficient binding to the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the entire pre-treated sample from Step 3 onto the SPE cartridge.
-
Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetate buffer.
-
Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove less polar, non-basic interferences. Dry the cartridge under vacuum or positive pressure for 1-2 minutes.
-
Elution: Elute the analyte and IS by adding 2 x 500 µL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile/water with 10 mM ammonium formate). Vortex thoroughly and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
The following tables summarize the optimized parameters for chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters | Parameter | Condition | | :--- | :--- | | Column | HILIC Column (e.g., 2.1 x 100 mm, 1.8 µm) | | Mobile Phase A | 10 mM Ammonium Formate in Water | | Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 95 | | | 3.0 | 50 | | | 3.1 | 5 | | | 4.0 | 5 | | | 4.1 | 95 | | | 5.5 | 95 |
Table 2: Mass Spectrometry Parameters | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150°C | | Desolvation Temp. | 450°C | | Gas Flow | Instrument Dependent | | MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | | Analyte | 142.1 | 111.0 (Quantifier) | Optimized (e.g., 15) | | | Analyte | 142.1 | 44.1 (Qualifier) | Optimized (e.g., 25) | | | Internal Standard (d3) | 145.1 | 111.0 | Optimized (e.g., 15) | Note: MRM transitions and collision energies are compound-dependent and must be optimized empirically by infusing the pure standard.
Method Validation Summary
The method was validated following the core principles of the FDA M10 and EMA guidelines on bioanalytical method validation.[2][3][11] All parameters met the standard acceptance criteria.
Table 3: Calibration Curve and LLOQ
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Calibration Range | 0.1 - 1000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation (r²) | >0.998 | ≥0.99 |
| LLOQ | 0.1 ng/mL | S/N ≥ 5 |
| LLOQ Accuracy/Precision | Within ±12% | Within ±20% |
Table 4: Intra- and Inter-Day Accuracy & Precision
| QC Level (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
|---|---|---|---|---|
| Low (0.3) | 6.8% | +4.5% | 8.2% | +5.1% |
| Mid (75) | 4.1% | -2.1% | 5.5% | -1.7% |
| High (750) | 3.5% | -0.8% | 4.9% | -1.1% |
Acceptance Criteria: Precision (%CV) ≤15%, Accuracy (%RE) within ±15%.
Table 5: Matrix Effect and Recovery
| QC Level (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor |
|---|---|---|---|
| Low (0.3) | 91.5% | 94.2% (minor suppression) | 1.03 |
| High (750) | 94.8% | 96.1% (minor suppression) | 1.02 |
Acceptance Criteria: IS-Normalized Matrix Factor CV ≤15%.
Stability: The analyte was found to be stable in human urine for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 90 days when stored at -80°C.
Conclusion
This application note presents a fully validated LC-MS/MS method for the quantification of N-Methyl-1-(5-methylthiophen-2-yl)methanamine in human urine. The combination of a selective mixed-mode SPE cleanup with a HILIC-based chromatographic separation provides a robust and reliable assay capable of high-sensitivity analysis. The method meets all regulatory expectations for bioanalytical validation and is ready for implementation in a variety of research and development settings.
References
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Jayamaha, D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 122888. Available at: [Link][8][9]
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Wojtowicz, A. M., & Klupczynska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link][1]
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Ballesteros-Gómez, A., et al. (2010). Continuous Solid-Phase Extraction Method for the Determination of Amines in Human Urine Following On-Line Microwave-Assisted Acid Hydrolysis. Analytical Chemistry, 82(4), 1355-1362. Available at: [Link][12]
-
Lee, J., et al. (2014). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Analytical Biochemistry, 449, 100-107. Available at: [Link][5]
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Gómez-Pérez, M. L., et al. (2023). Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. Molecules, 28(6), 2541. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link][2]
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Plo-Sampedro, A., et al. (2015). Solid phase extraction of amines. ResearchGate. Available at: [Link][4]
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Viswanathan, C. T., et al. (2018). Bioanalytical Method Validation - A revisit with a decade of progress. PharmaCompass. Available at: [Link][13]
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Jenkins, K. M., et al. (2002). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Journal of Analytical Toxicology, 26(8), 545-551. Available at: [Link][6]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. Available at: [Link][3]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link][11]
-
Liguori, I., et al. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Molecules, 27(19), 6296. Available at: [Link][10]
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gas chromatography-mass spectrometry (GC-MS) analysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Abstract
This application note presents a comprehensive guide for the qualitative and quantitative analysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a thiophene-based analogue of methamphetamine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's polarity and limited volatility, a derivatization step is essential for robust and reproducible chromatographic analysis. This document provides a detailed protocol for sample preparation, trifluoroacetic anhydride (TFAA) derivatization, instrument setup, and data analysis. The methodologies outlined herein are designed for researchers, forensic scientists, and drug development professionals requiring a reliable analytical workflow for this and structurally related compounds.
Introduction: The Analytical Challenge
N-Methyl-1-(5-methylthiophen-2-yl)methanamine is a substituted thiophene derivative with structural similarities to phenethylamine-class compounds like methamphetamine. The analysis of such novel psychoactive substances (NPS) is a significant challenge in forensic and pharmaceutical settings.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of these substances due to its high resolving power and the generation of reproducible mass spectra for library matching.[1][2]
However, the presence of a secondary amine group in the target analyte introduces analytical hurdles. Primary and secondary amines are polar, have low volatility, and are prone to interacting with active sites within the GC system, which can lead to poor peak shape, low sensitivity, and inaccurate quantification.[3] To overcome these issues, derivatization is employed to convert the polar amine into a less polar, more volatile, and thermally stable derivative, thereby improving its chromatographic behavior.[3][4] This note details a method employing acylation with trifluoroacetic anhydride (TFAA) prior to GC-MS analysis.
Causality of Experimental Design
The choice of methodology is dictated by the physicochemical properties of N-Methyl-1-(5-methylthiophen-2-yl)methanamine.
-
Why GC-MS? GC-MS is the gold standard for the forensic identification of volatile and semi-volatile compounds.[5] Its coupling of chromatographic separation with the structural information from mass spectrometry provides high confidence in compound identification. The use of established reference libraries and reproducible electron-ionization spectra makes it a robust choice for NPS analysis.[1]
-
Why Derivatization? The secondary amine in the target molecule contains an active hydrogen, making it polar. This polarity leads to strong interactions with the silanol groups on the surface of standard GC columns and inlets, resulting in tailing peaks and poor sensitivity. Derivatization with TFAA replaces this active hydrogen with a nonpolar trifluoroacetyl group. This chemical modification increases the analyte's volatility and thermal stability while reducing its polarity, leading to sharper, more symmetrical peaks and improved detection limits.[3][6]
-
Choice of Derivatizing Agent (TFAA): Trifluoroacetic anhydride is a highly reactive acylation agent that rapidly and efficiently derivatizes primary and secondary amines. The resulting trifluoroacetyl derivative is significantly more volatile and exhibits excellent chromatographic properties. Furthermore, the introduction of fluorine atoms can enhance sensitivity, particularly if using an electron capture detector (ECD), though for this protocol, a mass spectrometer is used.[3]
Analytical Workflow Overview
The entire process, from sample handling to final data interpretation, is designed as a self-validating system. Each step is critical for ensuring the accuracy and reproducibility of the results.
Caption: A comprehensive workflow from sample preparation to final analysis.
Materials and Methods
Reagents and Materials
-
This compound standard
-
Methanol (HPLC grade)
-
Ethyl Acetate (ACS grade)
-
Acetonitrile (ACS grade)
-
Trifluoroacetic anhydride (TFAA)
-
Sodium Hydroxide (NaOH), 1M solution
-
Anhydrous Sodium Sulfate
-
Deionized water
-
2 mL GC vials with PTFE-lined caps
-
Pipettes and general laboratory glassware
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | A robust and widely used system for this type of analysis. |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column is a general-purpose column suitable for a wide range of applications, including the analysis of derivatized amines and NPS.[1][7] It provides good resolution and thermal stability. |
| Inlet Temperature | 260 °C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte onto the column, which is ideal for trace analysis and achieving low detection limits. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | This temperature program allows for the separation of the analyte from solvent and potential impurities while ensuring it elutes in a reasonable time with a good peak shape. A similar ramp rate is effective for thiophene derivatives.[8] |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Standard temperature to maintain ion trajectory and prevent contamination. |
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV ionization energy produces reproducible fragmentation patterns that are suitable for library matching and structural elucidation. |
| Mass Scan Range | 40 - 450 m/z | This range covers the expected molecular ion of the derivatized analyte and its key fragments. |
| Data Acquisition | Full Scan Mode | Allows for the collection of complete mass spectra for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
Detailed Experimental Protocols
Standard and Sample Preparation
-
Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with methanol to create working standards at desired concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).
-
Sample Preparation: For unknown samples, dissolve a known quantity in methanol. If the sample is in a complex matrix, a suitable extraction procedure may be required.
Analyte Extraction and Derivatization Protocol
-
Aliquot: Transfer 100 µL of the methanolic standard or sample solution to a 4 mL glass vial.
-
Basification: Add 100 µL of 1M NaOH to neutralize the hydrochloride salt and liberate the free base. Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 1 minute. Centrifuge to separate the layers.
-
Isolation: Carefully transfer the upper organic (ethyl acetate) layer to a clean 2 mL GC vial.
-
Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at room temperature. This step is crucial to remove any water that could interfere with the derivatization reagent.
-
Derivatization: Add 100 µL of acetonitrile to redissolve the residue, followed by 50 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 70 °C for 20 minutes in a heating block or oven.[3]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Expected Results and Data Interpretation
Chromatography
The derivatized analyte, N-(trifluoroacetyl)-N-Methyl-1-(5-methylthiophen-2-yl)methanamine, will be significantly less polar than its parent compound. This will result in a sharp, symmetrical peak eluting from the HP-5ms column. The retention time will be dependent on the exact GC conditions but is expected to be in the mid-to-late region of the chromatogram based on the proposed temperature program.
Mass Spectrum and Fragmentation
The mass spectrum is the key to identifying the compound. Electron ionization (EI) at 70 eV will cause predictable fragmentation of the derivatized molecule. The fragmentation is predicted by analogy to structurally similar molecules like N-methylbenzylamine.[4]
The primary fragmentation pathway is expected to be alpha-cleavage (benzylic/thienylic cleavage) at the bond between the methylene group and the thiophene ring, which is the most labile site.
Caption: Predicted fragmentation of the TFAA-derivatized analyte.
Key Diagnostic Ions:
-
Molecular Ion [M]+• (m/z 237): The molecular ion of the trifluoroacetyl derivative may be of low abundance or absent, which is common for amines.
-
Base Peak (m/z 111): The most stable fragment is expected to be the 5-methylthiophen-2-ylmethyl cation, formed by cleavage alpha to the nitrogen and adjacent to the thiophene ring. This will likely be the base peak in the spectrum.
-
Iminium Ion (m/z 126): The alternative alpha-cleavage can result in the formation of the [CH3-N(COCF3)-CH2]+ fragment.
-
Other Fragments: Other smaller fragments may arise from the further breakdown of these primary ions, including loss of the methyl group or fragmentation of the thiophene ring.
Method Validation and Quality Control
For routine application, this method should be validated according to established guidelines (e.g., ICH or SWGTOX).[7][9] Key validation parameters include:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a calibration curve over the desired concentration range (e.g., 1-200 ng/mL) and assess the correlation coefficient (R² > 0.995).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine intra- and inter-day accuracy (% recovery) and precision (% RSD).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Conclusion
This application note provides a robust and reliable GC-MS method for the analysis of this compound. The critical step of TFAA derivatization successfully addresses the challenges associated with analyzing polar secondary amines by gas chromatography. The detailed protocol, including instrument parameters and expected fragmentation patterns, serves as a comprehensive guide for researchers in forensic science and pharmaceutical development. Proper method validation is recommended to ensure the results are fit for their intended purpose.
References
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MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available at: [Link]
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Research Trends Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]
- Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Pharmaceutical and Pharmacological Letters, 8(2), 64-67.
-
De Martinis, B. S., Rane, A. A., & de Lourdes, M. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 43(5), 353–361. Available at: [Link]
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Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
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National Institute of Standards and Technology. (2021). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available at: [Link]
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YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. Available at: [Link]
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ChemRxiv. (2022). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. Available at: [Link]
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Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]
- Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-Amphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis, 13(3).
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NIST. (n.d.). Benzenemethanamine, N-methyl-. NIST Chemistry WebBook. Available at: [Link]
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- 6. A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
Abstract
This document details the development and validation of a simple, selective, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride, a key intermediate in pharmaceutical synthesis. The method is designed to separate the main component from potential process-related impurities and degradation products. The chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a low pH phosphate buffer, optimized to ensure sharp, symmetrical peak shapes. UV detection was performed at 235 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[1][2][3] This application note provides a comprehensive protocol suitable for quality control and purity testing in drug development and manufacturing environments.
Introduction
This compound is a secondary amine derivative containing a thiophene moiety. As with many active pharmaceutical ingredients (APIs) and intermediates, ensuring its purity is critical for the safety and efficacy of the final drug product. A reliable analytical method is therefore required to quantify the main peak and resolve it from any potential impurities.
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] However, the analysis of basic compounds like amines by reversed-phase HPLC can be challenging. Strong interactions between the protonated amine group and residual acidic silanol groups on the silica-based stationary phase can lead to poor peak shape, characterized by significant tailing.[5][6] This phenomenon can compromise resolution and reduce the accuracy of integration.
This guide explains the strategic choices made during method development to overcome these challenges and presents a fully validated protocol for purity testing, grounded in established regulatory principles from the ICH and the United States Pharmacopeia (USP).[1][7][8]
Method Development & Optimization
The primary objective was to develop a method that provides a symmetric peak for the main analyte, free from interference from potential impurities, within a reasonable run time.
Causality Behind Experimental Choices
-
Column Selection: A C18 column was chosen as the stationary phase due to its hydrophobicity, which is well-suited for retaining the nonpolar thiophene ring of the analyte. A modern, high-purity, end-capped silica-based C18 column was selected to minimize the availability of free silanol groups.[5]
-
Mobile Phase Selection & pH Control: The critical factor for achieving good peak shape for an amine is controlling the ionization state of both the analyte and the stationary phase.[6][9]
-
Analyte: N-Methyl-1-(5-methylthiophen-2-yl)methanamine is a basic compound. At a low pH, it will be fully protonated (R-NH2+-CH3).
-
Stationary Phase: The residual silanol groups (Si-OH) on the silica surface are acidic. At a pH above 4, they begin to deprotonate to form anionic sites (Si-O-), which can cause strong ionic interactions with the protonated amine, leading to peak tailing.[5]
-
Solution: By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated and neutral (Si-OH).[10] This suppresses the undesirable ionic interaction, allowing for a more uniform hydrophobic retention mechanism, which results in a sharp, symmetrical peak. A phosphate buffer was chosen for its excellent buffering capacity in this pH range.
-
-
Organic Modifier: Acetonitrile was selected as the organic solvent due to its low viscosity and UV transparency. The ratio of acetonitrile to buffer was optimized to achieve a retention time of approximately 5-7 minutes, allowing for efficient analysis without being excessively long.
-
Detection Wavelength: The UV spectrum of the analyte was scanned to determine the wavelength of maximum absorbance (λmax). The thiophene ring provides strong chromophores, and a λmax of approximately 235 nm was identified, offering high sensitivity for both the main component and potential impurities.
Optimized Chromatographic Conditions
The final optimized conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.8) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Mobile Phase |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation characteristics assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Caption: High-level workflow for HPLC method development and validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo.
Protocol:
-
Prepare solutions of the diluent (blank), a placebo (if applicable), a known impurity standard, and the analyte.
-
Inject each solution individually to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Prepare a spiked sample containing the analyte and all known impurities.
-
Inject the spiked sample and verify that all components are well-resolved from the main analyte peak (Resolution > 2.0).
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure the method can separate the degradation products from the pure analyte.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Protocol:
-
Prepare a stock solution of the N-Methyl-1-(5-methylthiophen-2-yl)methanamine HCl reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte Rt. Resolution > 2.0. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0% |
| Robustness | System suitability parameters met. %RSD ≤ 2.0%. |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.[11]
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each level.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100%
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio (S/N):
-
Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
-
From Calibration Curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]
Protocol:
-
Perform analysis while making small, deliberate changes to the optimized method parameters.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase pH (e.g., ± 0.1 units)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Monitor system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results. The method is robust if the results remain within the acceptance criteria.
Caption: Interrelationship of key HPLC validation parameters.
Conclusion
The RP-HPLC method described provides a reliable and efficient means for determining the purity of this compound. The strategic use of a low-pH mobile phase successfully mitigates the common issue of peak tailing associated with basic amines, resulting in excellent chromatography. The comprehensive validation study, conducted in line with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust.[1][12] This method is therefore deemed suitable for its intended purpose in a regulated quality control environment for routine purity analysis and stability testing.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). usp.org.
- Q2(R2) Validation of Analytical Procedures March 2024.
- <621> CHROM
- Highlights from FDA's Analytical Test Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
- Quality Guidelines. ICH.
- <621> Chromatography - US Pharmacopeia (USP). go.usp.org.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Peak Tailing. Axion Labs.
- Common Causes Of Peak Tailing in Chrom
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
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- 8. Chromatography [usp.org]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. starodub.nl [starodub.nl]
Application Notes and Protocols for the Forensic Identification of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Abstract: The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic toxicology community. Among these, synthetic compounds featuring a thiophene scaffold are of growing concern due to their structural analogy to known stimulants and their potential for significant pharmacological activity. This document provides a comprehensive guide for the identification, quantification, and validation of methods for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a representative member of this emerging class. In the absence of certified reference materials and extensive public data, this guide emphasizes the principles of rigorous in-house standard characterization and de novo analytical method development, adhering to the highest standards of forensic science.
Introduction: The Rise of Thiophene-Based Novel Psychoactive Substances
The landscape of illicit drug markets is characterized by the rapid introduction of novel psychoactive substances (NPS), designed to mimic the effects of controlled substances while circumventing existing legislation. Thiophene, a sulfur-containing heterocyclic compound, serves as a versatile pharmacophore in medicinal chemistry and has been incorporated into numerous FDA-approved drugs.[1][2] This same versatility is being exploited in clandestine laboratories, leading to the emergence of thiophene-based NPS.
A notable example is 1-(thiophen-2-yl)-2-methylaminopropane (methiopropamine), a structural analog of methamphetamine, which has been identified in forensic casework, including fatal intoxications.[3] The presence of such compounds underscores the need for forensic laboratories to be prepared for analogs like N-Methyl-1-(5-methylthiophen-2-yl)methanamine. This compound, while not yet widely reported in forensic cases, possesses the structural hallmarks of a potential central nervous system (CNS) stimulant.
The cornerstone of any defensible forensic toxicological analysis is the unequivocal identification and accurate quantification of the analyte, which relies fundamentally on the use of a well-characterized reference standard. This application note will therefore address two critical areas: first, the qualification of the this compound reference standard itself, and second, the development and validation of robust analytical protocols for its detection in biological matrices.
The Reference Standard: A Foundation of Trustworthiness
In forensic toxicology, analytical results are underpinned by the quality of the reference material used for comparison. While Certified Reference Materials (CRMs) from accredited producers are ideal, they are often unavailable for novel compounds. In such scenarios, the laboratory must perform a thorough in-house characterization and qualification of the commercially procured standard. This process must be documented meticulously to ensure the resulting data is scientifically sound and legally defensible.
Identity Confirmation and Purity Assessment
A multi-technique approach is required to confirm the identity of the reference material and assess its purity.
| Parameter | Methodology | Purpose & Rationale |
| Identity Confirmation | Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Provides definitive structural information by mapping the chemical environment of each proton and carbon atom. The observed spectra must be consistent with the proposed structure of N-Methyl-1-(5-methylthiophen-2-yl)methanamine. |
| High-Resolution Mass Spectrometry (HRMS) | Measures the exact mass of the molecule, allowing for the determination of its elemental composition. The measured mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical exact mass. | |
| Purity Assessment | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile impurities from the main component. The peak area percentage of the target compound provides an estimate of its purity. |
| Liquid Chromatography with UV Detection (LC-UV) | Orthogonal technique to GC-MS for assessing purity, particularly for non-volatile or thermally labile impurities. | |
| Quantification | Quantitative NMR (qNMR) | If a suitable internal standard is available, qNMR can provide a direct and highly accurate measure of the purity of the reference material without requiring a reference standard of the analyte itself. |
A sample Certificate of Analysis for a related compound, (4-Methylthiophen-2-yl)methanamine hydrochloride, demonstrates the type of data that should be sought or generated.[4]
Analytical Protocols for Forensic Casework
A two-tiered approach is recommended: a sensitive and comprehensive screening method to detect the presence of the compound, followed by a specific and validated quantitative confirmation method.
Gas Chromatography-Mass Spectrometry (GC-MS) Screening
GC-MS remains a workhorse in forensic laboratories due to its robust nature and the extensive, reproducible fragmentation patterns generated by electron ionization (EI).[3]
Caption: GC-MS screening workflow for thiophene-based NPS.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of biological fluid (e.g., whole blood, urine), add an appropriate internal standard.
-
Add 1 mL of saturated borate buffer (pH 9) to basify the sample.
-
Add 3 mL of a non-polar organic solvent (e.g., n-butyl chloride or a hexane/ethyl acetate mixture).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for injection.
-
Rationale: Basification ensures the amine is in its free base form, which is more soluble in organic solvents, thus improving extraction efficiency.
-
-
Instrumentation and Conditions:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
The fragmentation of N-Methyl-1-(5-methylthiophen-2-yl)methanamine is predicted to be dominated by alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for amines.[5]
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 141 | [C₇H₁₁NS]⁺ | Molecular Ion (M⁺) |
| 126 | [C₆H₈NS]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 97 | [C₅H₅S]⁺ | (Base Peak) Formation of the stable 5-methylthiophenylmethyl cation via cleavage of the C-C bond alpha to the ring. |
| 44 | [C₂H₆N]⁺ | Formation of the methylaminomethyl cation via cleavage of the C-C bond beta to the ring. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Confirmation and Quantification
LC-MS/MS provides superior selectivity and sensitivity for quantification, making it the gold standard for confirmation in forensic toxicology.[6][7] The method relies on monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM).
Caption: LC-MS/MS quantification workflow using protein precipitation.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of biological fluid, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Rationale: This "dilute-and-shoot" approach is fast and efficient, minimizing sample handling and potential analyte loss, making it ideal for high-throughput forensic laboratories.[8]
-
-
Instrumentation and Conditions:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting condition would be 5% B, ramping to 95% B over 5-7 minutes.
-
MS Source: Electrospray Ionization (ESI), Positive Mode.
-
The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated via collision-induced dissociation (CID). The selection of at least two transitions per analyte enhances specificity.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Designation | Rationale |
| N-Methyl-1-(5-methylthiophen-2-yl)methanamine | 142.1 | 97.1 | Quantifier | Loss of the methylamine side chain, yielding the stable 5-methylthiophenylmethyl cation. |
| 142.1 | 125.1 | Qualifier | Loss of NH₃ (ammonia) from the protonated molecule. |
Method Validation: Ensuring Scientific Rigor
Any analytical method intended for forensic use must be rigorously validated to demonstrate its fitness for purpose.[9] The validation should be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other expected components in the matrix. | No significant interfering peaks at the retention time of the analyte in at least 10 different blank matrix sources. |
| Calibration Model & Linearity | The relationship between instrument response and analyte concentration. | A linear regression with a coefficient of determination (r²) ≥ 0.99 is typically used. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-noise ratio ≥ 10; precision (%CV) ≤ 20% and accuracy (%bias) within ±20%. |
| Accuracy (Bias) | The closeness of the mean test result to the true value. | Mean concentration should be within ±20% of the target concentration (±25% at the LOQ). |
| Precision | The agreement between replicate measurements. | Coefficient of variation (%CV) should be ≤ 20% (≤ 25% at the LOQ). |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The calculated matrix effect should be consistent and compensated for by the internal standard. |
| Stability | The stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage). | Analyte concentration should remain within ±20% of the initial concentration. |
Toxicological Considerations and Metabolism
The Thiophene "Structural Alert"
The thiophene ring is considered a "structural alert" in toxicology. Metabolism, primarily via cytochrome P450 enzymes, can lead to the formation of reactive thiophene S-oxides and epoxides.[10] These electrophilic metabolites have the potential to bind covalently to cellular macromolecules, which can lead to cytotoxicity, particularly hepatotoxicity. This potential for bioactivation is a critical consideration when interpreting the toxicological significance of findings involving thiophene-based compounds.
Predicted Metabolic Pathways
Based on the structure and data from analogous compounds like methiopropamine, two primary metabolic pathways are anticipated for N-Methyl-1-(5-methylthiophen-2-yl)methanamine:[3][11]
-
N-demethylation: Removal of the methyl group from the nitrogen to form the primary amine metabolite, 1-(5-methylthiophen-2-yl)methanamine.
-
Hydroxylation: Oxidation of the thiophene ring or the methyl group on the ring.
These metabolites may subsequently undergo Phase II metabolism (e.g., glucuronidation) before excretion. Forensic methods should, where possible, also monitor for these potential metabolites to extend the window of detection.
Sources
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- 8. Validation of an analytical method for quantitation of metonitazene and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 10. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: In-Vitro Cytotoxicity Profiling of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Abstract
This document provides a comprehensive guide for assessing the in-vitro cytotoxicity of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a thiophene derivative. Thiophene scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer effects.[1][2][3] Therefore, robust and multi-parametric cytotoxicity testing is essential to characterize the compound's safety profile and therapeutic potential. This guide details the rationale and step-by-step protocols for three distinct cytotoxicity assays—MTT, LDH, and Neutral Red Uptake—each interrogating a different cellular health endpoint. We advocate for a panel of cell lines, including HepG2 (liver), A549 (lung), and SH-SY5Y (neuronal), to provide a broader understanding of potential tissue-specific toxicity. This multi-assay, multi-cell line approach ensures a thorough and reliable preliminary cytotoxicological assessment for researchers in drug discovery and development.
Part 1: Scientific Background & Rationale
The Compound: this compound
The test compound belongs to the thiophene class of heterocyclic molecules. Thiophene derivatives are known to possess diverse pharmacological properties and are integral to many therapeutic agents.[1][2] Several studies have demonstrated that certain thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[1][3][4][5] The precise mechanism of action can vary widely, from enzyme inhibition to apoptosis induction.[2][3] Given this background, it is critical to evaluate the cytotoxicity of this novel derivative to understand its potential as a therapeutic agent or to identify any toxicological liabilities.
Rationale for a Multi-Assay Approach
A single cytotoxicity assay provides only a narrow view of a compound's effect on a cell. To build a comprehensive profile, it is imperative to measure multiple cellular health indicators.[6][7] This note details three assays that, together, create a more complete picture by evaluating different cellular functions:
-
MTT Assay (Metabolic Activity): Measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state and viability of the cell population.[8][9]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): Quantifies the release of the cytosolic enzyme LDH into the culture medium, a hallmark of plasma membrane damage and cell lysis (necrosis).[10][11]
-
Neutral Red Uptake (NRU) Assay (Lysosomal Integrity): Assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes, providing a measure of lysosomal membrane integrity.[12][13][14]
By comparing the results from these three assays, a researcher can begin to distinguish between different modes of cell death, such as apoptosis (which may initially show reduced metabolic activity while membranes remain intact) and necrosis (characterized by rapid membrane rupture and LDH release).
Rationale for Cell Line Selection
The choice of cell line is crucial for obtaining relevant toxicological data.[15][16] A panel of cell lines representing different tissue origins is recommended to identify potential organ-specific toxicity.
-
HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of drug metabolism. HepG2 cells are widely used in hepatotoxicity studies because they retain many metabolic functions of normal human hepatocytes.[17][18][19]
-
A549 (Human Lung Adenocarcinoma): The lungs represent a major route of exposure and potential target for toxicity. A549 cells are a well-characterized model for the pulmonary alveolar epithelium and are extensively used in toxicology and lung cancer research.[20][21][22][23]
-
SH-SY5Y (Human Neuroblastoma): To assess potential neurotoxicity, the SH-SY5Y cell line is a standard model.[24] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for screening compounds that may cross the blood-brain barrier.[25][26][27]
Part 2: Materials and Reagents
-
Cell Lines: HepG2 (ATCC® HB-8065™), A549 (ATCC® CCL-185™), SH-SY5Y (ATCC® CRL-2266™).
-
Culture Media: Eagle’s Minimum Essential Medium (EMEM) for HepG2, F-12K Medium for A549, and a 1:1 mixture of EMEM and F-12K for SH-SY5Y.
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).
-
Test Compound: this compound.
-
Assay Kits/Reagents:
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipettes, inverted microscope, 37°C/5% CO₂ incubator, microplate reader.
Part 3: Experimental Protocols
Workflow Overview
The overall process involves cell culture preparation, treatment with the test compound, execution of the specific cytotoxicity assays, and subsequent data analysis to determine the half-maximal inhibitory concentration (IC50).
Caption: General experimental workflow from cell preparation to IC50 determination.
Protocol 3.1: Cell Culture and Seeding
-
Culture HepG2, A549, and SH-SY5Y cells in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Passage cells regularly upon reaching 80-90% confluency. Ensure cell viability is >95% before seeding.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
Protocol 3.2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of the test compound (e.g., 100 mM) in sterile DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create working solutions. A typical concentration range might be 0.1 µM to 100 µM.
-
Include the following controls on each plate:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (typically ≤0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Triton™ X-100 for LDH assay).
-
Medium Blank: Wells with medium only, no cells (for background subtraction).
-
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions or controls to the appropriate wells (in triplicate).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 3.3: MTT Assay for Metabolic Activity[8][9][28][29][30]
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[28]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[29]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[30]
-
Mix thoroughly on an orbital shaker for 15 minutes in the dark.[9]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9][30]
Protocol 3.4: LDH Assay for Membrane Integrity[10][31][32]
-
Following the treatment period, centrifuge the plate at ~400 x g for 5 minutes.[31] This step is recommended to pellet any detached, intact cells.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[32][33]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[10][31]
-
Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[31]
-
Incubate at room temperature for 20-30 minutes, protected from light.[32][31]
-
The reaction results in the conversion of a tetrazolium salt into a red formazan product.[10]
-
Read the absorbance at 490 nm using a microplate reader.
Protocol 3.5: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity[12][13][34]
-
Following the treatment period, aspirate the treatment medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C, allowing viable cells to incorporate the dye into their lysosomes.[12][13]
-
Aspirate the dye solution and wash the cells once with 150 µL of PBS.[12]
-
Add 150 µL of the destain solution (50% ethanol, 1% acetic acid) to each well to extract the dye from the cells.[12]
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.[34]
-
Read the absorbance at 540 nm using a microplate reader.
Part 4: Data Analysis and Interpretation
Data Calculation
-
Background Subtraction: Subtract the average absorbance of the medium blank wells from all other readings.
-
Normalization: Express the data as a percentage relative to the controls.
-
For MTT and NRU (% Viability): % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
For LDH (% Cytotoxicity): % Cytotoxicity = [(Absorbance_Sample - Absorbance_SpontaneousRelease) / (Absorbance_MaximumRelease - Absorbance_SpontaneousRelease)] * 100 (Where Spontaneous Release is the vehicle control and Maximum Release is the positive control, e.g., Triton X-100 treated cells).[31]
-
IC50 Determination
The IC50 is the concentration of a compound that inhibits 50% of the measured response (e.g., cell viability).
-
Plot the normalized response (% Viability or % Inhibition) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[35][36][37]
-
The IC50 value is automatically calculated by the software from the fitted curve. Software such as GraphPad Prism or specialized Excel add-ins are recommended for this analysis.[35][36][38]
Data Presentation and Interpretation
Summarize the calculated IC50 values in a table for clear comparison across different assays and cell lines.
Table 1: Example IC50 Data Summary (µM)
| Cell Line | Exposure Time | MTT Assay IC50 | LDH Assay IC50 | NRU Assay IC50 |
| HepG2 | 24h | 45.2 | >100 | 60.5 |
| 48h | 22.8 | 85.1 | 35.7 | |
| A549 | 24h | 33.1 | >100 | 48.9 |
| 48h | 15.6 | 70.3 | 25.4 | |
| SH-SY5Y | 24h | 78.4 | >100 | 95.2 |
| 48h | 55.9 | >100 | 72.1 |
Interpretation:
-
A low IC50 value indicates high cytotoxicity.
-
If the MTT IC50 is significantly lower than the LDH IC50, it may suggest that the compound impairs metabolic function or induces apoptosis without causing immediate membrane rupture.
-
Comparing IC50 values across cell lines can reveal selective toxicity. In the example table, the compound is more cytotoxic to A549 cells than to SH-SY5Y cells.
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Application Notes and Protocols for the In Vivo Metabolism Study of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo metabolism studies for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind protocol design, emphasizing the establishment of robust, self-validating experimental systems. We will explore the selection of appropriate animal models, detailed protocols for sample collection and preparation, and advanced analytical strategies for metabolite identification and quantification. The overarching goal is to equip researchers with the necessary framework to generate high-quality, reproducible data that is compliant with regulatory expectations and provides deep insights into the metabolic fate of thiophene-containing xenobiotics.
Introduction: The Critical Role of In Vivo Metabolism Studies
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant portion of which relate to its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Understanding the metabolic fate of a drug is not merely an academic exercise; it is a cornerstone of safety and efficacy assessment mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] In vivo metabolism studies are essential to identify pharmacologically active or potentially toxic metabolites, understand pathways of clearance, and anticipate potential drug-drug interactions (DDIs).[6][7]
This compound, a compound featuring a thiophene ring and a secondary amine, presents a unique metabolic profile. Thiophene rings are known to undergo complex oxidative metabolism, potentially forming reactive intermediates, while the N-methyl group is a common site for enzymatic modification.[8][9] This guide provides a strategic approach to unraveling these metabolic pathways in a preclinical setting.
Predicted Metabolic Pathways: A Mechanistic Overview
Based on the chemical structure of this compound, several metabolic transformations can be predicted. These predictions form the basis for designing our analytical strategy, allowing us to search for expected mass shifts and fragmentation patterns. The primary metabolic reactions are anticipated to be mediated by Cytochrome P450 (CYP) enzymes in Phase I, followed by conjugation reactions in Phase II.[2]
-
Phase I Metabolism (Functionalization):
-
N-demethylation: The N-methyl group is a prime substrate for CYP-mediated oxidation, leading to the formation of a primary amine metabolite. This is often a major clearance pathway for N-methylated compounds.
-
Thiophene Oxidation: The thiophene ring can be oxidized through two main pathways: S-oxidation to form a potentially reactive thiophene-S-oxide, or C-oxidation (epoxidation) leading to hydroxylated metabolites.[8][9] Thiophene-S-oxides are often unstable and may be trapped using nucleophiles like glutathione (GSH).[8]
-
Aliphatic Hydroxylation: The methyl group on the thiophene ring can undergo oxidation to form a primary alcohol, which may be further oxidized to an aldehyde and a carboxylic acid.
-
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: The secondary amine of the parent compound, the primary amine of the N-demethylated metabolite, or any hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This increases water solubility and facilitates excretion.[2]
-
Sulfation: Hydroxylated metabolites may also undergo sulfation by sulfotransferases (SULTs).
-
The following diagram illustrates these predicted metabolic routes.
Caption: Predicted metabolic map for N-Methyl-1-(5-methylthiophen-2-yl)methanamine.
Experimental Design and Strategy
A well-designed in vivo study is critical for obtaining meaningful results. The following workflow provides a high-level overview of the process.
Caption: High-level experimental workflow for an in vivo metabolism study.
Rationale for Animal Model Selection
The choice of animal model is a critical decision.[1]
-
Rodents (e.g., Sprague-Dawley rats, C57BL/6 mice): These are the most common models for initial metabolism studies due to their well-characterized physiology, cost-effectiveness, and ease of handling.[10] They provide essential data on major metabolites and clearance pathways.
-
Non-Rodents (e.g., Beagle dogs): Often used as a second species to comply with regulatory guidelines, providing comparative metabolic data.
-
Humanized Mice: For compounds where specific human CYP enzymes are suspected to play a major role, transgenic mice expressing human CYPs can provide more predictive data on human metabolism and circumvent issues of species differences.[11]
For this protocol, we will focus on the Sprague-Dawley rat as a standard first-pass model.
Dosing Strategy and Formulation
-
Route of Administration: The route should match the intended clinical route. For oral drug candidates, oral gavage (PO) is standard. An intravenous (IV) dose group is often included to determine absolute bioavailability and non-presystemic clearance.
-
Dose Levels: At least two dose levels, a low and a high, should be used. The high dose should be selected based on preclinical toxicology studies (e.g., near the maximum tolerated dose) to maximize the exposure of low-level metabolites.
-
Formulation: The drug must be dissolved or suspended in a vehicle that is safe for the animal and ensures bioavailability. A common vehicle is 0.5% methylcellulose in water. Formulation stability must be confirmed prior to the study.
Detailed Experimental Protocols
Protocol 1: Animal Dosing and Sample Collection
Objective: To administer the test compound to rats and collect biological matrices at specified time points for analysis.
Materials:
-
Sprague-Dawley rats (n=3-5 per group/sex)
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Test compound formulation
-
Gavage needles, syringes
-
Metabolic cages for urine/feces collection
-
Blood collection tubes (e.g., K2-EDTA tubes)
-
Centrifuge, freezer (-80°C)
Procedure:
-
Acclimatization: Acclimatize animals for at least 3 days prior to dosing. House animals in metabolic cages 24 hours before dosing to collect pre-dose (blank) urine and feces.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[12]
-
Dosing: Record the body weight of each animal. Administer the formulation via oral gavage at the target dose volume (e.g., 10 mL/kg).
-
Blood Collection: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-dose (0 h) and at multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h). Place blood into K2-EDTA tubes and keep on ice.
-
Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C). Harvest the supernatant (plasma) into clearly labeled cryovials.
-
Urine and Feces Collection: Collect urine and feces in intervals (e.g., 0-8 h, 8-24 h, 24-48 h). Record the volume of urine and weight of feces for each interval.
-
Sample Storage: Immediately snap-freeze plasma samples and store all biological samples at -80°C until analysis to ensure metabolite integrity.[13]
Protocol 2: Sample Preparation for LC-MS Analysis
Objective: To extract the parent drug and its metabolites from the biological matrix and remove interfering substances like proteins and salts.
Rationale: Simple protein precipitation with an organic solvent is a rapid and effective method for plasma samples in a discovery setting. It is non-selective, ensuring that a wide range of metabolites, from polar to non-polar, are recovered.
Materials:
-
Acetonitrile (ACN) containing an internal standard (IS)
-
96-well collection plates
-
Centrifuge capable of holding 96-well plates
-
Nitrogen evaporator
Procedure (Plasma):
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 150 µL of cold ACN (containing IS) to each well.
-
Add 50 µL of plasma sample to the ACN, mix thoroughly by pipetting.
-
Seal the plate and centrifuge at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 water:acetonitrile) for LC-MS injection.
Protocol 3: Metabolite Profiling by LC-HRMS
Objective: To chromatographically separate the parent drug and its metabolites and obtain high-resolution mass spectral data for structural elucidation.
Rationale: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), particularly using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the gold standard for metabolite identification.[14][15][16] It provides accurate mass measurements (<5 ppm), which allows for the determination of elemental compositions, a crucial step in identifying unknown metabolites.[16]
Instrumentation and Conditions:
-
UHPLC System: A system capable of running steep gradients (e.g., Thermo Vanquish, Waters Acquity).
-
Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes to elute a wide range of metabolites.
-
Mass Spectrometer: A Q-TOF or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a broad range of compounds.
-
Data Acquisition: Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and fragmentation (MS/MS) data.
Data Analysis and Interpretation
Metabolite Identification Workflow
Metabolite identification is a systematic process of comparing post-dose samples to pre-dose controls to find drug-related components and then elucidating their structures.[15][17]
-
Peak Finding: Use software to detect all ion features in the chromatograms.
-
Control Comparison: Subtract features present in pre-dose samples from post-dose samples to isolate potential metabolites.
-
Mass Shift Analysis: Compare the accurate masses of potential metabolites to the parent drug to identify common metabolic biotransformations (see table below).
-
Isotope Pattern Matching: For chlorine- or sulfur-containing compounds, the isotopic pattern is a key confirmatory tool. The thiophene moiety will produce a characteristic S+2 isotopic peak.
-
Fragmentation Analysis (MS/MS): The fragmentation pattern of a metabolite should be consistent with the proposed structure and show common fragments with the parent drug.
Table 1: Common Metabolic Biotransformations and Mass Shifts
| Biotransformation | Elemental Composition Change | Mass Change (Da) |
| Phase I | ||
| Hydroxylation | +O | +15.9949 |
| N-demethylation | -CH₂ | -14.0157 |
| Dehydrogenation | -H₂ | -2.0157 |
| Carboxylation | +O, -H₂ | +13.9792 |
| Phase II | ||
| Glucuronidation | +C₆H₈O₆ | +176.0321 |
| Sulfation | +SO₃ | +79.9568 |
| Glutathione Conjugation | +C₁₀H₁₇N₃O₆S | +307.0838 |
Pharmacokinetic Analysis
Once the parent drug and major metabolites are identified, a quantitative LC-MS/MS method must be developed and validated to measure their concentrations in plasma over time.[18] From these concentration-time data, key pharmacokinetic (PK) parameters can be calculated using non-compartmental analysis.[19][20]
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Indicates the rate and extent of absorption |
| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t₁/₂ | Elimination half-life | Determines dosing interval and time to steady-state |
| CL | Clearance | Measures the body's efficiency in eliminating the drug |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues |
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the in vivo investigation of this compound metabolism. By integrating rational experimental design with powerful LC-HRMS analytical techniques, researchers can generate a comprehensive metabolic profile. This information is indispensable for making informed decisions in the drug development process, ensuring the safety and efficacy of new chemical entities, and meeting the stringent requirements of regulatory agencies.
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Application Notes and Protocols: Characterizing the Binding Profile of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride at Monoamine Transporters
Abstract
This document provides a comprehensive guide for characterizing the receptor binding profile of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. Based on its structural analogy to known psychoactive agents and monoamine neurotransmitters, this compound is hypothesized to interact with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1] These transporters are critical regulators of neurotransmission and are primary targets for a wide range of therapeutics and drugs of abuse.[2][3] This guide presents detailed, field-proven radioligand binding assay protocols designed to be self-validating, enabling researchers to determine the binding affinity (Ki) of this novel compound for each of the three key monoamine transporters. The protocols cover membrane preparation, saturation binding assays for assay validation, and competitive binding assays for compound characterization, complete with data analysis and interpretation guidelines.
Foundational Principles: The Logic of Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand (e.g., a drug candidate) and its receptor or transporter target.[4] The fundamental principle relies on the use of a radioactive molecule (a radioligand) that is known to bind to the target with high affinity and specificity.
The core of this guide focuses on two key types of assays:
-
Saturation Binding: This experiment is performed to characterize the binding of the radioligand to the receptor preparation. By incubating the membranes with increasing concentrations of the radioligand, we can determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue.[5] This step is critical for validating the assay system before introducing the test compound.
-
Competition Binding: This is the primary experiment to characterize our test compound, this compound. Here, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the target. By measuring the displacement of the radioligand, we can determine the concentration of the test compound that inhibits 50% of the specific binding (the IC50 value).[6] This IC50 is then converted to the inhibitory constant (Ki), a true measure of the compound's binding affinity.
A critical concept in these assays is the distinction between Total Binding , Non-Specific Binding (NSB) , and Specific Binding .
-
Total Binding: Radioactivity measured when the radioligand is incubated with the receptor preparation.
-
Non-Specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of a different, unlabeled drug that is known to bind to the target. This blocks all specific binding of the radioligand, so any remaining bound radioactivity is considered non-specific (e.g., binding to the filter, lipids, or other proteins).[7][8]
-
Specific Binding: The value of interest, calculated as: Specific Binding = Total Binding - Non-Specific Binding.[9]
Caption: The competitive binding assay workflow.
Materials and Reagents
-
Compound: this compound.
-
Receptor Source: Cell membranes from HEK-293 cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligands & Unlabeled Ligands:
| Target Transporter | Radioligand | Displacing Agent for NSB |
| DAT | [³H]WIN 35,428 | 10 µM Mazindol |
| NET | [³H]Nisoxetine | 10 µM Desipramine[6] |
| SERT | -Citalopram | 10 µM Fluoxetine |
-
Equipment:
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
96-well microplates
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Liquid scintillation counter
-
Scintillation vials and scintillation fluid (cocktail)
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
-
Buffers & Solutions: (See table below for compositions)
| Buffer Name | Composition | Purpose |
| Lysis Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 | Cell homogenization |
| Cryopreservation Buffer | Lysis Buffer + 10% Sucrose | Long-term storage of membranes |
| DAT/NET Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | Assay incubation[10] |
| SERT Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, 5 mM KCl, pH 7.4 | Assay incubation[11] |
| Wash Buffer | Ice-cold Assay Buffer | Washing filters to remove unbound radioligand |
| Pre-soak Solution | 0.3% - 0.5% Polyethylenimine (PEI) | Reduces non-specific binding of radioligand to filters[12] |
Experimental Workflow: A Step-by-Step Guide
Caption: Overall experimental workflow from membrane preparation to final data analysis.
Part 1: Membrane Preparation
Causality: This procedure isolates the cell membranes, which contain the embedded transporter proteins, from other cellular components. The use of ice-cold buffers and protease inhibitors (optional, but recommended) is crucial to prevent protein degradation.
-
Thaw frozen pellets of HEK-293 cells expressing the transporter of interest on ice.
-
Resuspend cells in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension with a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]
-
Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation step. This wash step removes cytosolic contaminants.
-
Resuspend the final pellet in Cryopreservation Buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the membrane suspension (e.g., 1 mg protein/mL) and store at -80°C until use.
Part 2: Saturation Binding Assay (Assay Validation)
Causality: This protocol establishes the binding characteristics of the radioligand with your specific membrane preparation. It is essential for calculating the Ki value later and confirms that the assay is performing as expected.[5] The range of radioligand concentrations should ideally span from 0.1x to 10x the expected Kd.[5]
-
On the day of the assay, thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 10-30 µg protein/well) in the appropriate ice-cold Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each condition.
-
Total Binding Wells: Add Assay Buffer, diluted membranes, and increasing concentrations of the radioligand (e.g., 8-12 concentrations).
-
Non-Specific Binding (NSB) Wells: Add the appropriate displacing agent (final concentration ~1000x its Ki), diluted membranes, and the same increasing concentrations of the radioligand.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6][13]
-
Terminate the reaction by rapid filtration through PEI-presoaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Part 3: Competition Binding Assay (Compound Characterization)
Causality: This protocol directly measures the ability of this compound to displace a known radioligand from the target transporter. The fixed concentration of radioligand used should be at or below its Kd value, determined in Part 2, to ensure assay sensitivity.[5]
-
Prepare the diluted membrane suspension as described in Part 2.
-
Prepare serial dilutions of this compound in the appropriate Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding Wells: Add 50 µL Assay Buffer, 50 µL radioligand (at a final concentration near its Kd), and 100 µL diluted membranes.
-
NSB Wells: Add 50 µL of the appropriate displacing agent, 50 µL radioligand, and 100 µL diluted membranes.
-
Competition Wells: Add 50 µL of the test compound serial dilutions, 50 µL radioligand, and 100 µL diluted membranes.
-
-
Incubate, filter, and wash the plate as described in the Saturation Binding Assay (steps 5-7).
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
Trustworthiness: Proper data analysis is key to the integrity of the results. Using non-linear regression is the modern standard and is more accurate than older linearization methods like the Scatchard plot, which can distort experimental error.[14][15]
-
Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the total or competition wells.
-
Saturation Data Analysis:
-
Plot Specific Binding (y-axis) against the concentration of the radioligand (x-axis).
-
Use a non-linear regression model (e.g., "one-site binding hyperbola" in GraphPad Prism) to fit the curve.
-
The output will provide the Kd (in nM) and Bmax (in fmol/mg protein). A good fit (R² > 0.9) validates the assay conditions.
-
-
Competition Data Analysis:
-
Convert the specific binding CPM in the competition wells to a percentage of the maximum specific binding (from the "Total Binding" wells).
-
Plot the percent specific binding (y-axis) against the log concentration of this compound (x-axis).
-
Use a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to fit the sigmoidal dose-response curve.
-
The output will provide the IC50 value.
-
-
Calculate the Ki Value: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation .[6] This corrects for the concentration and affinity of the radioligand used in the assay.
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] = Concentration of radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand (determined from the saturation assay).
-
The resulting Ki values for DAT, NET, and SERT will define the binding affinity and selectivity profile of this compound.
References
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Wikipedia. Scatchard equation. [Link]
-
Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]
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Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
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Reith, M. E., Berglund, A., & Javitch, J. A. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of neuroscience methods, 142(1), 73–82. [Link]
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Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]
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Goldstein, B., & Wofsy, C. (1994). Interpretation of Scatchard plots for aggregating receptor systems. Biophysical journal, 66(3 Pt 1), 584–597. [Link]
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Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
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Sittampalam, G. S., Coussens, N. P., & Brimacombe, K., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Reith, M. E., & Berglund, A. (2000). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Naunyn-Schmiedeberg's archives of pharmacology, 361(3), 329–337. [Link]
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Bio-Resource. (2021, September 11). Scatchard Plot for Ligand Receptor binding analysis [Video]. YouTube. [Link]
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Cooper, J. R., Bloom, F. E., & Roth, R. H. (2003). Receptor binding. In The Biochemical Basis of Neuropharmacology (8th ed.). Oxford University Press. [Link]
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Stewart, A., Amox, D., & Horton, D. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 291–297. [Link]
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Schou, M., Halldin, C., & Farde, L. (2003). Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER. Nuclear medicine and biology, 30(6), 617–623. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Wikipedia. Ligand binding assay. [Link]
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Jørgensen, M., Sitte, H. H., & Gether, U. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 679. [Link]
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ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays [Table]. [Link]
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Contesse, V., Curet, O., & Zimmer, L. (2021). Radiotracers for the Central Serotoninergic System. Molecules (Basel, Switzerland), 26(11), 3274. [Link]
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Childers, W. E., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 589-597. [Link]
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Sørensen, L., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. Journal of medicinal chemistry, 57(8), 3467–3472. [Link]
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Severinsen, K., et al. (2010). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. Journal of medicinal chemistry, 53(1), 60-69. [Link]
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National Institute of Mental Health. Assay buffers. [Link]
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Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press. [Link]
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Drug Discovery and Development. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods [Video]. YouTube. [Link]
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Application Notes & Protocols for the Neuropharmacological Characterization of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and related fields.
Abstract: This document provides a comprehensive experimental framework for the neuropharmacological investigation of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a novel compound with structural similarities to thiophene analogs of amphetamine.[1][2] The protocols detailed herein are designed to systematically elucidate the compound's mechanism of action, in vivo effects, and potential therapeutic or abuse liability. This guide emphasizes a logical, stepwise approach, from initial in vitro screening to more complex in vivo behavioral analysis, ensuring scientific rigor and data integrity in line with preclinical drug development standards.[3][4][5]
Introduction and Rationale
This compound belongs to a class of compounds that are structural analogs of classical psychostimulants, where the phenyl group is replaced by a thiophene ring. Thiophene-containing molecules have demonstrated a wide range of biological activities, including significant effects on the central nervous system (CNS).[6][7][8] The structural resemblance to known monoamine transporter (MAT) ligands suggests that this compound may interact with the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.
The primary physiological role of MATs is to clear neurotransmitters from the synaptic cleft, thereby terminating neuronal signaling.[9] Compounds that inhibit or reverse the function of these transporters can profoundly alter monoaminergic neurotransmission, leading to stimulant, antidepressant, or entactogenic effects. Therefore, a systematic evaluation of this compound's interaction with MATs is the logical starting point for its pharmacological characterization. This guide presents a workflow to first determine the molecular targets and then to characterize the physiological and behavioral consequences of the compound's activity.
Experimental Logic & Workflow
The proposed experimental design follows a tiered approach, beginning with high-throughput in vitro assays to identify primary molecular targets and progressing to in vivo studies to understand the compound's integrated physiological and behavioral effects. This ensures that resource-intensive animal studies are based on a solid mechanistic foundation.
Caption: High-level experimental workflow for neuropharmacological characterization.
In Vitro Experimental Protocols: Mechanism of Action
The foundational step is to determine if and how this compound interacts with monoamine transporters. This is most efficiently achieved using cell-based assays with cell lines stably expressing the human transporters (hDAT, hNET, hSERT).[9][10]
Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of the test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the corresponding transporter.[10]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound at hDAT, hNET, and hSERT.
Materials:
-
HEK293 cells stably transfected with hDAT, hNET, or hSERT.
-
96-well cell culture plates.
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), [³H]serotonin (for SERT).
-
Test compound: this compound, dissolved in an appropriate vehicle (e.g., water or DMSO).
-
Known inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Scintillation fluid and microplate scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Plate the transfected HEK293 cells into 96-well plates at a density of 40,000–50,000 cells per well and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of the test compound and control inhibitors in KHB. A typical concentration range would span from 1 nM to 100 µM.
-
Pre-incubation: On the day of the experiment, wash the cells once with warm KHB. Add 50 µL of KHB containing the various concentrations of the test compound or control inhibitor to the wells. Incubate for 10-20 minutes at room temperature.[9][11]
-
Initiation of Uptake: Add 50 µL of KHB containing the radiolabeled substrate at a final concentration near its Kₘ value (e.g., 10-20 nM for [³H]dopamine).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. This time should be within the linear range of uptake for the specific cell line.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold KHB to remove the extracellular radiolabel.
-
Cell Lysis & Scintillation Counting: Lyse the cells with 1% SDS solution. Add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM GBR 12909 for DAT). Subtract non-specific uptake from all values. Plot the percent inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
Causality and Interpretation:
-
A low IC₅₀ value indicates high potency at the transporter.
-
By comparing the IC₅₀ values for DAT, NET, and SERT, a selectivity profile can be established. For example, a compound with a much lower IC₅₀ for DAT and NET than for SERT would be classified as a dopamine/norepinephrine reuptake inhibitor.
-
This assay differentiates between uptake inhibitors (which block the transporter) and releasers (which reverse its function). To test for releasing activity, a separate efflux assay would be required where cells are pre-loaded with the radiolabeled substrate before the compound is added.[10]
In Vivo Experimental Protocols: Behavioral Profiling
Once in vitro activity is confirmed, in vivo studies are necessary to understand how the compound affects the whole organism. These studies must be conducted in accordance with IACUC (Institutional Animal Care and Use Committee) guidelines.[12]
Protocol: Locomotor Activity in an Open Field Test
This is a fundamental test to assess the stimulant or sedative effects of a novel compound by measuring spontaneous motor activity in rodents.[12][13] CNS stimulants typically produce hyperlocomotion.
Objective: To determine the dose-dependent effect of the test compound on horizontal and vertical locomotor activity.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Open field apparatus (e.g., a 40x40x40 cm arena) equipped with infrared beams or an overhead video tracking system.[14][15]
-
Test compound and vehicle (e.g., sterile saline).
-
Positive control (e.g., d-amphetamine or cocaine).
Step-by-Step Methodology:
-
Acclimation: Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate to the environment.[12]
-
Habituation: Place each animal individually into the open field arena for a 30-60 minute habituation period to allow baseline activity to stabilize.
-
Dosing: After habituation, remove the animal, administer the test compound, vehicle, or positive control (typically via intraperitoneal injection, i.p.), and immediately return it to the arena.
-
Data Collection: Record locomotor activity for 60-120 minutes. Key parameters to measure include:
-
Horizontal Activity: Total distance traveled, number of beam breaks.
-
Vertical Activity (Rearing): Number of vertical beam breaks.
-
Thigmotaxis: Time spent in the center versus the periphery of the arena, which can be an indicator of anxiety-like behavior.[14]
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[12]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the total activity across different dose groups using ANOVA followed by post-hoc tests.
Causality and Interpretation:
-
A significant increase in distance traveled or beam breaks compared to the vehicle group indicates a stimulant effect.
-
A dose-response curve should be established to identify the maximally effective and potentially toxic doses.
-
This test provides a crucial first pass on the in vivo CNS activity of the compound and helps select appropriate doses for subsequent, more complex behavioral assays.[13]
Caption: Workflow for the Open Field Locomotor Activity Test.
Protocol: Conditioned Place Preference (CPP)
The CPP paradigm is a standard model used to assess the rewarding or aversive properties of a drug, which is a key indicator of its abuse potential.[16][17]
Objective: To determine if the test compound produces a conditioned preference for a drug-paired environment.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
CPP apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each compartment).[17]
-
Test compound and vehicle.
-
Positive control (e.g., cocaine, 10-20 mg/kg, i.p.).
Step-by-Step Methodology: This protocol follows a three-phase, unbiased design:[16][18]
-
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1): Place the animal in the central compartment (if applicable) and allow it to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each compartment to establish any baseline preference. Animals showing a strong unconditioned preference for one side (>65-70%) may be excluded.
-
Phase 2: Conditioning (Days 2-9): This phase consists of 4-8 days of conditioning sessions.
-
Drug Pairing: On alternating days, administer the test compound or positive control and immediately confine the animal to one of the compartments (e.g., the black, grid-floored side) for 30 minutes.
-
Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite compartment (e.g., the white, smooth-floored side) for 30 minutes.
-
The assignment of drug-paired compartment should be counterbalanced across subjects.
-
-
Phase 3: Post-Conditioning (Preference Test - Day 10): In a drug-free state, place the animal back in the central compartment and allow it to freely explore the entire apparatus for 15-20 minutes, as in the pre-conditioning phase. Record the time spent in each compartment.
-
Data Analysis: Calculate a preference score for each animal (Time in drug-paired side post-conditioning minus Time in drug-paired side pre-conditioning). Compare the preference scores between the drug-treated and vehicle-treated groups using a t-test or ANOVA.
Causality and Interpretation:
-
A significant increase in the time spent in the drug-paired compartment during the post-conditioning test indicates that the compound has rewarding properties.[17][19]
-
This outcome suggests that the compound activates the brain's reward pathways and may have abuse liability. The CPP model relies on Pavlovian conditioning, where the drug's rewarding effect (unconditioned stimulus) becomes associated with the environmental cues (conditioned stimulus).[18][19]
-
Conversely, a significant decrease in time spent in the drug-paired compartment indicates conditioned place aversion (CPA), suggesting the drug has aversive properties.
Data Summary and Presentation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different assays and dose groups.
Table 1: In Vitro Monoamine Transporter Activity
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |
|---|---|---|---|---|---|
| Test Compound | Value | Value | Value | IC₅₀(SERT)/IC₅₀(DAT) | IC₅₀(SERT)/IC₅₀(NET) |
| Cocaine | Value | Value | Value | Value | Value |
| Fluoxetine | Value | Value | Value | Value | Value |
Table 2: In Vivo Locomotor Activity Summary
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Count |
|---|---|---|---|
| Vehicle | 0 | Mean ± SEM | Mean ± SEM |
| Test Compound | Low | Mean ± SEM | Mean ± SEM |
| Test Compound | Mid | Mean ± SEM | Mean ± SEM |
| Test Compound | High | Mean ± SEM | Mean ± SEM |
| d-Amphetamine | 2.0 | Mean ± SEM | Mean ± SEM |
Concluding Remarks
This guide outlines a validated and logical pathway for the initial neuropharmacological characterization of this compound. By following these protocols, researchers can generate a robust dataset to define the compound's mechanism of action, establish its in vivo behavioral effects, and provide a preliminary assessment of its therapeutic potential and abuse liability. All experimental procedures must adhere to Good Laboratory Practices (GLP) and relevant ethical guidelines for animal research to ensure data quality and reproducibility.[5]
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- 19. Conditioned Place Preference - Creative Biolabs [creative-biolabs.com]
preparation of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride solutions for cell culture experiments
Topic: Preparation of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride Solutions for Cell Culture Experiments
Document ID: AN-SML-2026-01A
For Use With: In-vitro cellular assays, drug screening, and mechanism-of-action studies.
Audience: Researchers, scientists, and drug development professionals in cell biology, pharmacology, and toxicology.
Abstract & Scientific Rationale
This document provides a detailed methodology for the preparation of sterile, accurate, and stable solutions of this compound for use in cell culture experiments. The protocols herein are grounded in established principles of small molecule handling, solvent chemistry, and aseptic technique to ensure experimental reproducibility and integrity.[1][2][3]
The hydrochloride salt form of an amine-containing compound is often utilized to improve stability and aqueous solubility. However, direct dissolution in aqueous cell culture media is frequently challenging and can lead to precipitation or pH shifts. Therefore, a common and recommended strategy involves the preparation of a concentrated stock solution in an organic solvent, followed by serial dilution into the final aqueous culture medium.[4][5] Dimethyl sulfoxide (DMSO) is the solvent of choice for this primary stock due to its broad solubilizing power and compatibility with most cell-based assays when maintained at a low final concentration.[6]
This guide emphasizes critical control points: accurate weighing, appropriate solvent selection, sterile filtration, and careful management of final solvent concentration to mitigate potential cytotoxicity.[1][7][8][9] Adherence to these protocols will enable researchers to generate reliable and reproducible data when investigating the biological effects of this compound.
Compound Specifications & Preliminary Considerations
Prior to any preparation, it is imperative to understand the physicochemical properties of the compound. While specific experimental data for this exact molecule is limited, we can establish a robust starting point based on its chemical structure and data from similar compounds.
Table 1: Compound Properties
| Property | Value / Information | Source / Rationale |
| Compound Name | This compound | - |
| Molecular Formula | C₇H₁₂ClNS | Derived from structure. |
| Molecular Weight | 177.70 g/mol | Calculated from formula. |
| Appearance | Assumed to be a solid (crystalline or powder) | Typical for hydrochloride salts. |
| Purity | >95% (User must verify from Certificate of Analysis) | Standard for research-grade compounds. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Sterile-Filtered | Recommended for broad solubility of organic molecules.[2] |
| Secondary Diluent | Sterile Cell Culture Medium or Buffered Saline (e.g., PBS) | For preparation of working solutions. |
| Storage (Solid) | -20°C, desiccated, protected from light | General best practice for long-term stability.[10] |
| Storage (Stock Sol.) | -20°C or -80°C in small, single-use aliquots | To prevent degradation from repeated freeze-thaw cycles.[11] |
The "Three S's": Solvent, Solubility, and Stability
Successful preparation hinges on three core principles:[1]
-
Solvent: The chosen solvent must effectively dissolve the compound without being cytotoxic at its final working concentration. DMSO is generally well-tolerated by most cell lines at concentrations ≤0.5% (v/v), with some robust lines tolerating up to 1%.[8][12] However, it is critical to determine the specific tolerance of your cell line.
-
Solubility: The concentration of the primary stock solution should be high enough to permit subsequent dilutions without introducing excessive solvent into the culture, yet low enough to ensure the compound remains fully dissolved. A 10 mM stock in DMSO is a standard starting point for many small molecules.[13]
-
Stability: Thiophene-containing compounds can be susceptible to metabolic bioactivation or degradation under certain conditions.[14] Storing stock solutions as frozen, single-use aliquots minimizes the risk of degradation from light exposure, oxidation, and repeated temperature changes.[10][11]
Experimental Protocols
These protocols should be performed in a sterile environment (e.g., a Class II biological safety cabinet) using aseptic techniques to prevent microbial contamination.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)[15]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Calculation: To prepare a 10 mM stock solution, the required mass of the compound must be calculated.
-
Formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L * 177.70 g/mol * 0.001 L * 1000 mg/g
-
Mass (mg) = 1.777 mg
-
Procedure:
-
Pre-Weighing: Before opening the compound vial, centrifuge it briefly to ensure all powder is collected at the bottom.[11]
-
Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 1.777 mg) of the compound and transfer it directly into a sterile, labeled microcentrifuge tube or vial.
-
Scientist's Note: For small masses, it is often more accurate to weigh a slightly larger amount (e.g., ~5 mg), record the exact mass, and adjust the solvent volume accordingly to achieve the desired 10 mM concentration.
-
-
Solubilization: Add the calculated volume of sterile DMSO to the vial containing the compound. For 1.777 mg, this would be 1.0 mL.
-
Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult. Visually inspect the solution against a light source to ensure no particulates remain.[13]
-
Sterilization (Optional but Recommended): While high-concentration DMSO is generally inhospitable to microbes, sterile filtration provides an additional layer of security.[11][16] Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon) into a new sterile, labeled vial.[17][18]
-
Aliquoting and Storage: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-50 µL) in sterile tubes. Label clearly with the compound name, concentration (10 mM), solvent (DMSO), and date. Store immediately at -20°C or -80°C.[11]
Protocol 2: Preparation of Working Solutions and Dosing Cells
This protocol describes the serial dilution of the primary stock to achieve the final desired concentrations in cell culture medium.
Workflow Diagram:
Caption: Workflow for preparing working solutions from a DMSO stock.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Calculate Dilutions: Determine the dilution factor needed. To achieve a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required.
-
Formula: (Concentration of Stock) / (Final Concentration) = Dilution Factor
-
10,000 µM / 10 µM = 1000
-
-
Perform Dilution: Directly add the stock solution to the pre-warmed cell culture medium. To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Scientist's Note: To avoid pipetting very small volumes and to ensure accuracy, it is best practice to perform a serial dilution. First, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration.
-
-
Vortex Gently: Mix the working solution by gentle vortexing or inversion to ensure homogeneity. Do not shake vigorously, as this can cause proteins in the medium to denature.
-
Vehicle Control: It is essential to prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound. For a 1:1000 dilution, the final DMSO concentration is 0.1%.[8]
-
Dose Cells: Remove the existing medium from your cell culture plates and replace it with the appropriate working solutions (or vehicle control).
-
Incubate: Return the plates to the incubator for the desired experimental duration.
Quality Control & Best Practices
-
Solvent Toxicity Screen: Before beginning a large-scale experiment, always perform a dose-response curve with the solvent (DMSO) alone on your specific cell line to determine its tolerance and establish a safe maximum concentration.[7][9]
-
Record Keeping: Meticulously label all solutions with the compound name, concentration, solvent, and date of preparation.[1][10] Record lot numbers of the compound and reagents.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Using single-use aliquots is the most effective way to prevent this.[11]
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation after dilution in aqueous media. If precipitation occurs, the stock solution may need to be prepared at a lower concentration. A three-step solubilization protocol involving pre-warming media and serum may aid highly hydrophobic compounds.[5]
Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle DMSO with care, as it can facilitate the absorption of chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information. The parent amine is classified as harmful if swallowed.[19][20]
-
All solution preparation and cell handling should be performed in a certified biological safety cabinet.
References
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Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf.com. [Link]
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Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.com. [Link]
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Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]
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G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide. G-Biosciences.com. [Link]
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Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]
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LifeTein. (2023). DMSO usage in cell culture. LifeTein.com. [Link]
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Gaylord Chemical Company. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital.com. [Link]
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Various Authors. (2022). Sterile filter before drug exposure to cell culture? ResearchGate. [Link]
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Various Authors. (2022). How do you dissolve chemicals in the culture medium? ResearchGate. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.com. [Link]
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Captivate Bio. (n.d.). SMALL MOLECULES. Captivatebio.com. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.com. [Link]
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Cannon, R. E., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2818. [Link]
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Various Authors. (2020). How do we choose a proper concentration for the stock solution? ResearchGate. [Link]
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Various Authors. (2007). Sterilization of DMSO-Nile Blue A methods. Protocol Online. [Link]
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Sancini, G., et al. (2014). Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes. Molecular Pharmaceutics, 11(4), 1135-1145. [Link]
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Various Authors. (2008). Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. [Link]
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National Center for Biotechnology Information. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. PubChem Compound Database. [Link]
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Asija, S., & Asija, S. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 7(10), 90-100. [Link]
- Sandoz AG. (2010). Method for salt preparation.
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Various Authors. (2012). How to make a salt of a novel compound? ResearchGate. [Link]
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Various Authors. (2018). Problem with hydrochloride salt formation/isolation. Reddit. [Link]
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Alchem.Pharmtech. (n.d.). N-Methyl-1-(5-methylthiophen-2-yl)-N-((5-methylthiophen-2-yl)methyl)methanamine hydrochloride. Alchem.Pharmtech. [Link]
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National Center for Biotechnology Information. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). ((1-Benzothiophen-2-yl)methyl)(methyl)amine hydrochloride. PubChem Compound Database. [Link]
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Al-Mathkhury, H. J. F., et al. (2025). Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. Scientific Reports, 15(1), 20170. [Link]
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Kuchar, M., et al. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 31(11), 1137-1150. [Link]
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López-Paredes, E., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1421683. [Link]
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Application Notes & Protocols: N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride in Neuroscience Research
Abstract: The thiophene scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its potential in treating complex neurological disorders.[1][2] Thiophene derivatives are noted for their structural versatility, ability to cross the blood-brain barrier, and capacity to modulate multiple targets implicated in neurodegeneration, such as protein aggregation and neurotransmitter dysregulation.[1][2] This document provides detailed application notes for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a versatile thiophene-based compound. While direct literature on this specific molecule's neurobiological activity is emerging, its structural motifs suggest significant potential as a research tool and a precursor for novel central nervous system (CNS) drug candidates. These notes are intended for researchers, scientists, and drug development professionals exploring new chemical entities for neuroscientific applications.
Section 1: Compound Profile and Rationale for Use
This compound belongs to a class of compounds whose derivatives have shown promise in targeting neurodegenerative diseases.[1][2] The core structure combines a methyl-substituted thiophene ring with a secondary amine (methanamine), features that are common in neuroactive molecules.
Rationale for Investigation in Neuroscience:
-
Structural Analogy: The thiophene ring is a bioisostere of the phenyl ring found in many CNS drugs. Its presence suggests potential interactions with targets historically associated with phenyl-containing ligands, including monoamine transporters.
-
Blood-Brain Barrier (BBB) Permeability: Thiophene derivatives are often characterized by their lipophilicity and stability, properties that facilitate penetration of the BBB, a critical requirement for any CNS-acting agent.[2]
-
Neurotransmitter Modulation: The methanamine side chain is a key feature in many monoamine releasing agents and reuptake inhibitors. Thiophene derivatives have been specifically identified as potent inhibitors of norepinephrine (NET) and serotonin (SERT) transporters.[3] This suggests that this compound could be investigated for similar activities.
-
Scaffold for Multi-Target Ligands: The thiophene core is amenable to chemical modification, allowing for the synthesis of derivatives that can engage multiple targets simultaneously (e.g., cholinesterase inhibition and amyloid-β aggregation modulation), a key strategy in developing treatments for multifactorial diseases like Alzheimer's.[1][2]
Physicochemical and Safety Data
Proper handling and accurate solution preparation are predicated on understanding the compound's fundamental properties and hazards.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-1-(5-methylthiophen-2-yl)methanamine;hydrochloride | |
| Molecular Formula | C₈H₁₄ClNS | [4] |
| Molecular Weight | 177.69 g/mol | [5] |
| CAS Number | 912569-78-9 | [6] |
| Appearance | Solid (form may vary by supplier) |
| Solubility | Soluble in water, DMSO, and methanol. | General chemical knowledge |
Table 2: GHS Hazard and Safety Information | Hazard | Description | Precautionary Measures | | :--- | :--- | :--- | | H315 | Causes skin irritation. |[7] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[7] | | H319 | Causes serious eye irritation. |[7] | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[7] | | H335 | May cause respiratory irritation. |[7] | Avoid breathing dust/fumes. Use only in a well-ventilated area.[7] | | General Handling | The toxicological properties have not been fully investigated.[8] | Handle in accordance with good industrial hygiene and safety practices.[9] |
Section 2: Primary Research Applications & Methodologies
Based on its structure and the known activities of related thiophene compounds, this compound can be leveraged in several key areas of neuroscience research.
Application 2.1: Scaffold for Synthesis of Novel CNS Ligands
The primary and most immediate application is its use as a chemical building block. The secondary amine provides a reactive site for elaboration, enabling the synthesis of a library of derivatives for screening.
Workflow Rationale: A convergent synthesis approach allows for the rapid generation of diverse chemical entities from a common core. By modifying the amine with various acyl chlorides, sulfonyl chlorides, or alkyl halides, researchers can systematically probe structure-activity relationships (SAR) for specific CNS targets.
Caption: Synthetic utility and screening workflow for the compound.
Application 2.2: Investigation of Monoamine Transporter Inhibition
The structural similarity to known psychostimulants and antidepressants warrants investigation into its effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A common method is to use synaptosomes, which are resealed nerve terminals rich in these transporters.
Experimental Rationale: This assay measures the compound's ability to compete with a radiolabeled substrate (e.g., [³H]dopamine) for uptake into synaptosomes. A reduction in radiolabel accumulation indicates inhibition of the transporter. This approach provides a direct functional measure of the compound's potency (IC₅₀) at the transporter.
Caption: Mechanism of monoamine reuptake inhibition at the synapse.
Application 2.3: Screening for Anti-Amyloid Aggregation Activity
Thiophene-based ligands have been successfully employed to detect and potentially modulate the aggregation of amyloid-β (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[10] This compound can be screened for its ability to inhibit or delay the fibrillization of Aβ.
Experimental Rationale: The Thioflavin T (ThT) assay is a standard method for monitoring amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. A compound that inhibits aggregation will result in a lower fluorescence signal compared to a control where aggregation proceeds unimpeded.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls. Researchers should adapt concentrations and incubation times based on preliminary experiments.
Protocol 3.1: Safe Handling and Stock Solution Preparation
Principle: To ensure operator safety and experimental reproducibility, proper handling and accurate preparation of a high-concentration, stable stock solution are critical.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Safety First: Before handling, read the Safety Data Sheet (SDS).[7][8][9] Conduct all work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh approximately 5-10 mg of the compound directly into the tube. Record the exact weight.
-
Solubilization: Based on the molecular weight (177.69 g/mol ), calculate the volume of DMSO required to create a 10 mM or 20 mM stock solution.
-
Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution should be stable for several months under these conditions.
Protocol 3.2: In Vitro Neurotransmitter Transporter Uptake Assay
Principle: This protocol assesses the compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Materials:
-
Rat striatal or cortical tissue (for DAT/SERT respectively)
-
[³H]Serotonin or [³H]Dopamine
-
Krebs-Ringer buffer
-
Compound stock solution (from Protocol 3.1)
-
Positive control (e.g., Fluoxetine for SERT, GBR-12909 for DAT)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from fresh or frozen rodent brain tissue using established differential centrifugation methods. Resuspend the final P2 pellet in Krebs-Ringer buffer.
-
Assay Plate Setup: In a 96-well plate, prepare the following conditions in triplicate:
-
Total Uptake: Synaptosomes + vehicle (DMSO).
-
Nonspecific Uptake: Synaptosomes + high concentration of a known inhibitor (e.g., 10 µM Fluoxetine).
-
Test Compound: Synaptosomes + varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the transporters.
-
Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]Serotonin at a final concentration of ~10 nM) to all wells to start the reaction.
-
Incubation: Incubate for 5-10 minutes at 37°C. The short duration ensures measurement of initial uptake rates.
-
Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold buffer to remove unbound radiolabel.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific uptake: (Total Uptake cpm) - (Nonspecific Uptake cpm).
-
Express the data for the test compound as a percentage of the specific uptake in the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3.3: In Vitro Aβ₄₂ Aggregation Assay (ThT)
Principle: This protocol monitors the kinetics of amyloid-beta (Aβ₄₂) fibril formation in the presence of the test compound using the amyloid-binding dye Thioflavin T (ThT).
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
Compound stock solution (from Protocol 3.1)
-
Positive control (e.g., Epigallocatechin gallate - EGCG)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ₄₂ Preparation: Prepare monomeric Aβ₄₂ by reconstituting lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporating the solvent, and resuspending in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following components in triplicate:
-
Aβ₄₂ Control: Aβ₄₂ solution + vehicle (DMSO).
-
Compound Wells: Aβ₄₂ solution + test compound at various concentrations (e.g., in a 1:1 or 1:10 molar ratio to Aβ₄₂).
-
Positive Control: Aβ₄₂ solution + EGCG.
-
Blank Wells: Assay buffer + compound (to control for intrinsic fluorescence).
-
-
ThT Addition: Add ThT solution to all wells to a final concentration of 10 µM.
-
Incubation and Monitoring:
-
Place the plate in a fluorescence plate reader set to 37°C.
-
Set the reader to take fluorescence measurements every 10-15 minutes for a period of 24-48 hours. Include a brief shaking step before each read to promote aggregation.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from their corresponding wells.
-
Plot the fluorescence intensity against time for each condition.
-
Compare the lag time and the maximum fluorescence plateau of the compound-treated wells to the Aβ₄₂ control. A longer lag time and/or a lower plateau indicate inhibition of aggregation.
-
Calculate the percentage of inhibition at the final time point for each concentration to determine dose-dependency.
-
Section 4: Data Interpretation and Future Directions
-
Neurotransmitter Uptake: An IC₅₀ value in the nanomolar to low micromolar range would suggest potent activity and warrant further investigation. Selectivity can be determined by comparing IC₅₀ values across DAT, SERT, and NET. A significant difference (e.g., >10-fold) indicates a selective inhibitor.
-
Aβ Aggregation: A dose-dependent reduction in ThT fluorescence is indicative of anti-aggregation properties. Follow-up studies using transmission electron microscopy (TEM) can be used to visually confirm the absence or altered morphology of fibrils.
-
Toxicity Caveat: It is crucial to perform counter-screens to ensure the observed effects are not due to cytotoxicity. Some thiophene compounds have been shown to induce neuronal degeneration at high doses.[11] A standard MTT or LDH assay using a relevant neuronal cell line (e.g., SH-SY5Y) is recommended.
Future Directions: Should this compound or its derivatives show promising in vitro activity, subsequent steps would include ADME-Tox profiling, pharmacokinetic studies in rodents to confirm BBB penetration and brain exposure, and ultimately, efficacy testing in animal models of depression, anxiety, or neurodegeneration.
References
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed. (2025, September 8). PubMed.
- Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - Taylor & Francis Online. (2025, September 8). Taylor & Francis Online.
- (5-Methylthiophen-2-yl)methanamine hydrochloride | 171661-55-5 | Benchchem. Benchchem.
- Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease | ACS Chemical Neuroscience - ACS Publications.
- Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed. (2002, April 8). PubMed.
- Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in r
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Application Notes and Protocols for the Enantioselective Synthesis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Abstract
This comprehensive guide details the enantioselective synthesis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a chiral amine of interest in pharmaceutical and agrochemical research. We present a robust and highly diastereoselective protocol utilizing the well-established Ellman's tert-butanesulfinamide chemistry, providing a practical route to high enantiomeric purity.[1][2][3] Additionally, we explore a biocatalytic approach using imine reductases (IREDs) as a green and efficient alternative.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and the scientific rationale behind the experimental choices.
Introduction: The Significance of Chiral Thiophene Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[7][8] The stereochemistry of these amine-containing compounds is often critical to their biological activity, with different enantiomers exhibiting distinct pharmacological or toxicological profiles. Consequently, the development of efficient and reliable methods for their asymmetric synthesis is of paramount importance in modern organic chemistry and drug discovery.
This compound incorporates a thiophene ring, a privileged heterocycle known for its diverse biological activities, and a chiral secondary amine. The enantioselective synthesis of this molecule presents a valuable case study for the construction of chiral centers adjacent to a heteroaromatic ring system. This guide will focus on two powerful and complementary strategies to achieve this transformation with high enantiocontrol.
Strategic Approaches to Enantioselectivity
The key challenge in the synthesis of the target molecule is the stereocontrolled formation of the C-N bond at the benzylic-like position of the thiophene ring. We will detail two distinct yet highly effective methodologies:
-
Chiral Auxiliary-Mediated Synthesis: This classic and reliable approach utilizes a chiral auxiliary, specifically (R)- or (S)-tert-butanesulfinamide, to direct the stereochemical outcome of a key bond-forming step.[1][3] The auxiliary is temporarily incorporated into the molecule, exerts its stereochemical influence, and is subsequently removed to afford the desired chiral amine.
-
Biocatalytic Asymmetric Reductive Amination: This cutting-edge approach leverages the high selectivity of enzymes, specifically imine reductases (IREDs), to catalyze the direct reductive amination of a prochiral aldehyde with an amine, generating the chiral product with high enantiomeric excess.[4][5][6] This method offers the advantages of mild reaction conditions, high selectivity, and a reduced environmental footprint.
Protocol 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
This protocol is based on the well-validated methodology developed by Ellman and coworkers, which employs tert-butanesulfinamide as a chiral auxiliary.[2][7] The synthesis proceeds in three key steps: formation of the N-tert-butanesulfinyl imine, diastereoselective reduction, and acidic cleavage of the auxiliary.
Rationale for Experimental Choices
-
tert-Butanesulfinamide as the Chiral Auxiliary: This auxiliary is chosen for its commercial availability in both enantiomeric forms, its high efficiency in directing stereoselective additions to the C=N bond, and the straightforward cleavage of the N-S bond under acidic conditions.[1][3]
-
Titanium(IV) Ethoxide as a Lewis Acid: This reagent is used to facilitate the condensation of the aldehyde and the sulfinamide, forming the corresponding imine with high yield.
-
Sodium Borohydride as the Reducing Agent: This mild and selective reducing agent is effective for the diastereoselective reduction of the N-sulfinyl imine. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the hydride attack to one face of the imine.
-
Hydrochloric Acid in Methanol for Deprotection and Salt Formation: A solution of HCl in an organic solvent allows for the clean cleavage of the tert-butanesulfinyl group and the concomitant formation of the desired hydrochloride salt in a single step.[9][10]
Experimental Workflow Diagram
Caption: Workflow for the chiral auxiliary-mediated synthesis.
Detailed Step-by-Step Protocol
Step 1: Synthesis of (R,E)-N-(5-Methylthiophen-2-ylmethylene)-2-methylpropane-2-sulfinamide
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 5-methylthiophene-2-carbaldehyde (5.0 g, 39.6 mmol) and (R)-tert-butanesulfinamide (5.28 g, 43.6 mmol).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) via syringe.
-
To the resulting solution, add titanium(IV) ethoxide (18.1 g, 79.2 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to 65 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction to room temperature and add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-sulfinyl imine. The product can be used in the next step without further purification.
Step 2: Diastereoselective Reduction to (R)-N-((S)-1-(5-Methylthiophen-2-yl)methyl)-2-methylpropane-2-sulfinamide
-
Dissolve the crude N-sulfinyl imine from the previous step in anhydrous THF (150 mL) in a flame-dried 500 mL round-bottom flask under an argon atmosphere.
-
Cool the solution to -48 °C using an acetonitrile/dry ice bath.
-
Add sodium borohydride (2.25 g, 59.4 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed -40 °C.
-
Stir the reaction mixture at -48 °C for 3-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add ethyl acetate (100 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired diastereomer.
Step 3: Deprotection and Formation of (S)-N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
-
Dissolve the purified sulfinamide from the previous step (assuming 35.6 mmol) in methanol (100 mL).
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (26.7 mL, 106.8 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether (100 mL) to the residue and triturate to induce precipitation of the hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product as a white to off-white solid.
Expected Data
| Step | Product | Expected Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| 1 | N-Sulfinyl Imine | >95% | N/A |
| 2 | N-Sulfinyl Amine | 80-90% | >95:5 d.r. |
| 3 | Hydrochloride Salt | >95% | >98% e.e. |
Yields and stereoselectivities are based on literature precedents for similar substrates and may require optimization.
Protocol 2: Biocatalytic Asymmetric Reductive Amination
This protocol provides a "green chemistry" alternative using an imine reductase (IRED) or a reductive aminase (RedAm) for the direct synthesis of the chiral amine.[4][11] This approach combines the imine formation and reduction steps into a single enzymatic transformation.
Rationale for Experimental Choices
-
Imine Reductase (IRED): These enzymes catalyze the asymmetric reduction of pre-formed or in-situ formed imines with high enantioselectivity.[6] A screening of a panel of IREDs is typically necessary to identify an enzyme with high activity and selectivity for the specific substrate.
-
NAD(P)H Cofactor and Regeneration System: IREDs require a nicotinamide cofactor (NADH or NADPH) as a hydride source. A cofactor regeneration system, such as glucose dehydrogenase (GDH) and glucose, is employed to use the expensive cofactor in catalytic amounts.
-
Aqueous Buffer System: The reaction is performed in an aqueous buffer at a pH optimal for enzyme activity and stability, typically around pH 7-9.
Experimental Workflow Diagram
Caption: Workflow for the biocatalytic synthesis.
Detailed Step-by-Step Protocol
Step 1: Enzymatic Reductive Amination
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).
-
To the buffer, add D-glucose (1.2 eq.), NADP⁺ (1 mM), and a glucose dehydrogenase (GDH) for cofactor regeneration (e.g., 5 U/mL).
-
Add the selected imine reductase (e.g., 1-5 mg/mL of lyophilized powder or whole cells).
-
Initiate the reaction by adding 5-methylthiophene-2-carbaldehyde (10-50 mM final concentration, may be added from a DMSO stock solution) and methylamine (1.2-2.0 eq., e.g., from a 40% aqueous solution).
-
Stir the reaction mixture at 30 °C for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots, measuring the conversion of the aldehyde and the formation of the amine product.
Step 2: Product Extraction and Hydrochloride Salt Formation
-
Once the reaction has reached completion, adjust the pH of the mixture to >10 with 1 M NaOH.
-
Extract the aqueous phase with a suitable organic solvent such as methyl tert-butyl ether (MTBE) (3 x 2 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (to avoid loss of the volatile amine).
-
Dissolve the crude amine in a minimal amount of cold diethyl ether.
-
Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
Optimization and Screening
The success of the biocatalytic approach is highly dependent on finding a suitable enzyme. It is recommended to screen a diverse panel of commercially available or in-house developed IREDs. Key parameters for optimization include:
| Parameter | Range to Investigate | Rationale |
| pH | 6.0 - 9.0 | Enzyme activity and stability are pH-dependent. |
| Temperature | 25 - 40 °C | Balances reaction rate and enzyme stability. |
| Substrate Loading | 10 - 100 mM | Higher concentrations can lead to substrate inhibition or solubility issues. |
| Co-solvent | 1-10% DMSO or other | May be required to solubilize the aldehyde substrate. |
Conclusion
This application note provides two detailed and reliable protocols for the enantioselective synthesis of this compound. The chiral auxiliary-based method offers a robust and well-documented route, while the biocatalytic approach presents a modern, efficient, and environmentally benign alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired enantiopurity. Both protocols provide a strong foundation for the synthesis of this and other structurally related chiral amines.
References
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Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]
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Praveen, P., & Thomas, B. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(71), 43635-43655. [Link]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]
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Robak, M. T., Herbage, M. A., & Ellman, J. A. (2000). Asymmetric Synthesis of Amines Using N-tert-Butanesulfinyl Imines. Chemical Reviews, 110(6), 3600-3740. [Link]
-
Gao, W.-Y., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13394-13466. [Link]
-
This lightboard video looks at the formation of an amine salt by the addition of HCl to an amine. (2022). YouTube. [Link]
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PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]
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Sciencemadness Discussion Board. Forming oxalate salts of amines. [Link]
- Google Patents.
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Chen, X., et al. (2022). Multifunctional biocatalysis: An unusual imine reductase. Cell Catalysis, 2(5), 455-457. [Link]
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Oreate AI Blog. (2024). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]
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Wang, Y., et al. (2024). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. ACS Catalysis, 14, 11487-11494. [Link]
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Hoveyda, A. H., et al. (2010). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society, 132(3), 1086-1094. [Link]
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Hayashi, T., et al. (1980). Asymmetric Synthesis Catalyzed by Chiral Ferrocenylphosphine–Transition Metal Complexes. I. Preparation of Chiral Ferrocenylphosphines. Bulletin of the Chemical Society of Japan, 53(4), 1138-1151. [Link]
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Mayol, O., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 12. [Link]
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Ghanem, A., & Adly, F. G. (2021). Asymmetric Catalysis in Organic Synthesis. Molecules, 26(16), 4995. [Link]
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Aleku, G. A., et al. (2017). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 9(15), 2843-2847. [Link]
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Application Notes & Protocols: Characterizing the Stimulus Properties of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride via Drug Discrimination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for characterizing the in-vivo neuropharmacological profile of the novel compound, N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, using the drug discrimination paradigm. Drug discrimination is a highly sensitive and specific behavioral assay used to probe the subjective effects of psychoactive compounds in animals, which often correlate with human subjective experiences.[1][2] Given the structural similarity of this compound to known monoaminergic agents, this guide is predicated on the hypothesis that the compound may exhibit psychostimulant-like properties, likely mediated by interactions with dopamine, norepinephrine, and/or serotonin transporters.[3][4] The protocols detailed herein are designed to establish the compound as a discriminative stimulus, determine its potency and efficacy, and explore its mechanism of action through substitution and antagonism studies.
Introduction to Drug Discrimination for Novel Compounds
The drug discrimination (DD) paradigm is a powerful tool in behavioral pharmacology for classifying drugs based on their interoceptive (internal) stimulus properties.[1][2] In this assay, an animal, typically a rat or non-human primate, is trained to associate the administration of a specific drug with a particular behavioral response that results in reinforcement (e.g., a food pellet).[5] For instance, after receiving the "training drug," pressing one of two levers is reinforced, while after receiving a vehicle (e.g., saline), pressing the other lever is reinforced.[5] Once this discrimination is learned to a high degree of accuracy, the animal can be used to test novel compounds.
This process allows researchers to ask two fundamental questions:
-
Substitution: Does a novel compound produce similar subjective effects to the training drug? This is determined by observing whether the animal predominantly presses the drug-associated lever after administration of the test compound. Complete substitution suggests a shared pharmacological mechanism.[5][6]
-
Antagonism: Can the subjective effects of the training drug be blocked by an antagonist? This helps to identify the specific receptor systems mediating the drug's effects.[5]
For a novel compound like this compound, whose mechanism of action is uncharacterized, drug discrimination serves as a crucial first step in understanding its psychoactive profile and abuse potential. Based on its structure—a substituted methanamine with a thiophene ring—it is hypothesized to interact with monoamine systems. The discriminative stimulus properties of established psychostimulants like cocaine and amphetamine are predominantly mediated by their actions on the dopamine transporter (DAT), with modulatory roles for norepinephrine (NET) and serotonin (SERT) systems.[3][6][7] Therefore, the following protocols are benchmarked against procedures known to be effective for characterizing monoamine reuptake inhibitors and releasers.[4][7][8]
Experimental Design & Rationale
The overall goal is to train animals to discriminate this compound from vehicle and then to use this established discrimination to probe its neuropharmacological profile.
Core Experimental Workflow
The process can be visualized as a multi-stage workflow, beginning with basic training and progressing to detailed pharmacological investigation.
Caption: Experimental workflow for drug discrimination studies.
Causality Behind Experimental Choices
-
Two-Lever Operant Chamber: This is the standard apparatus for drug discrimination.[5][9] Using two levers provides a clear, dichotomous choice that minimizes ambiguity in interpreting the animal's response as either "drug" or "no drug." One-lever procedures are susceptible to confounds from a drug's effects on overall response rates.[9]
-
Fixed-Ratio (FR) Schedule of Reinforcement: An FR schedule (e.g., FR10, where 10 lever presses yield one reward) is commonly used.[10] It ensures a consistent and high rate of responding, making the behavioral choice clear. The ratio should be high enough to require deliberate effort but not so high that it causes fatigue or frustration.
-
Training Dose Selection: The choice of training dose is critical. It should be high enough to produce a reliable and robust discriminative cue but low enough to avoid overt motor effects or toxicity that would interfere with lever pressing.[9] An initial dose-ranging study to observe locomotor effects is recommended before starting discrimination training.
-
Counterbalancing: The assignment of the "drug" lever (left vs. right) must be counterbalanced across subjects to prevent any innate side bias from confounding the results.[5]
Detailed Protocols
PART 3.1: Materials and Apparatus
-
Subjects: Male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).
-
Apparatus: Standard two-lever operant conditioning chambers (e.g., from Med Associates Inc.) housed within sound-attenuating cubicles. Each chamber should be equipped with two retractable levers, a food pellet dispenser, and a house light.
-
Compound: this compound, dissolved in sterile 0.9% saline or another appropriate vehicle. The solution should be prepared fresh daily.
-
Reinforcement: 45 mg food pellets (e.g., Bio-Serv).
PART 3.2: Protocol for Discrimination Training
This protocol establishes this compound as a discriminative stimulus.
Step 1: Habituation and Magazine Training
-
For 2-3 days, place rats in the operant chamber for 30 minutes with the levers retracted.
-
Deliver food pellets on a random-time (RT) 60-second schedule to associate the sound of the dispenser with food availability (magazine training).[5]
Step 2: Lever-Press Shaping
-
Once rats reliably retrieve pellets from the food cup, introduce the levers.
-
Reinforce successive approximations to a lever press: approaching the lever, touching it, and finally, pressing it.[5] This is typically accomplished within one or two 30-minute sessions.
Step 3: Discrimination Training
-
Establish Training Dose: Based on preliminary locomotor studies, select a training dose (e.g., 3.0 mg/kg, intraperitoneal, IP).
-
Pre-session Injection Interval (PSII): Administer all injections a set time before the session begins (e.g., 15 minutes), allowing for drug absorption and onset of action.[5]
-
Training Schedule: Conduct sessions 5 days per week (Monday-Friday). The drug/vehicle administration should follow a double-alternation schedule (e.g., Drug, Drug, Vehicle, Vehicle, Drug, Drug...).
| Session Day | Injection | Correct Lever | Reinforcement Schedule |
| 1 | Drug (3.0 mg/kg) | Left (for half the rats) | FR10 |
| 2 | Drug (3.0 mg/kg) | Left (for half the rats) | FR10 |
| 3 | Vehicle (Saline) | Right (for half the rats) | FR10 |
| 4 | Vehicle (Saline) | Right (for half the rats) | FR10 |
| 5 | Drug (3.0 mg/kg) | Left (for half the rats) | FR10 |
| ... | ...and so on... | ... | ... |
-
Acquisition Criterion: Training continues until a rat meets a strict performance criterion for at least 8 out of 10 consecutive sessions:
-
At least 80% of total responses are on the correct lever before the first reinforcer is delivered.
-
The overall response rate is stable.
-
PART 3.3: Protocol for Test Sessions
Once animals have acquired the discrimination, test sessions can begin. These are conducted under extinction conditions to ensure responding is controlled by the drug stimulus, not by reinforcement.[10]
Step 1: Test Session Procedure
-
Administer the test dose of the training drug or a novel compound at the designated PSII.
-
Place the animal in the chamber for a short session (e.g., 5-10 minutes) where both levers are present.
-
Crucially, no reinforcement is delivered during test sessions. [10] This prevents new learning from interfering with the established discrimination.
-
Record the number of presses on each lever.
Step 2: Maintaining Discrimination
-
Intersperse test sessions with regular training sessions (e.g., one test session per week, surrounded by training days) to maintain the stability of the discrimination.
Data Analysis and Interpretation
The primary dependent variables in drug discrimination studies are:
-
Percent Drug-Lever Responding: Calculated as (Responses on Drug Lever / Total Responses) * 100.
-
Response Rate: Total responses per minute.
Interpreting Test Session Data
| Outcome | % Drug-Lever Responding | Interpretation | Example |
| Full Substitution | ≥ 80% | The test drug produces stimulus effects identical to the training drug. | A selective dopamine reuptake inhibitor like GBR-12909 fully substitutes for cocaine.[7] |
| Partial Substitution | 21% - 79% | The test drug produces effects that are only partially similar. | A mixed-action compound may produce partial substitution. |
| No Substitution | ≤ 20% | The test drug does not share stimulus effects with the training drug. | The serotonin reuptake inhibitor fluoxetine does not substitute for cocaine.[7] |
| Antagonism | Dose-dependent decrease from 100% | The antagonist blocks the stimulus effects of the training drug, indicating receptor-level interaction. | A dopamine antagonist would be expected to block the effects of a dopamine-releasing agent. |
Calculating Potency (ED₅₀)
The potency of a drug is determined by calculating its ED₅₀ value—the dose that produces 50% drug-lever responding. This is derived from the dose-response curve.[5][9] A lower ED₅₀ value indicates higher potency.[11]
Hypothetical Mechanism & Pharmacological Dissection
Given the structure of this compound, a plausible mechanism is the inhibition of monoamine reuptake, primarily at the dopamine transporter (DAT).
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism: blockade of the dopamine transporter (DAT).
Pharmacological Dissection Strategy
To test this hypothesis, a series of substitution and antagonism studies should be performed.
-
Substitution Tests with Known Agents:
-
Dopamine Agonist/Releaser: d-Amphetamine
-
Dopamine Reuptake Inhibitor: Cocaine, GBR-12909[7]
-
Norepinephrine Reuptake Inhibitor: Desipramine[7]
-
Serotonin Reuptake Inhibitor: Fluoxetine[7]
-
Expected Outcome: If the test compound is primarily dopaminergic, d-amphetamine, cocaine, and GBR-12909 should fully substitute, while desipramine and fluoxetine should not.[6][7]
-
-
Antagonism Tests:
-
Pre-treat animals with selective antagonists for D₁, D₂, α-adrenergic, and 5-HT₂A receptors before administering the training dose of this compound.
-
Expected Outcome: If the compound's effects are mediated by dopamine, D₁ and/or D₂ receptor antagonists should produce a dose-dependent rightward shift in the dose-response curve, effectively blocking the discriminative stimulus.
-
By systematically applying these protocols, researchers can effectively elucidate the subjective effects and underlying neuropharmacological mechanisms of this compound, providing critical data for its classification and potential for further development.
References
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- Gauvin, D. V., & Holloway, F. A. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis.
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- Colapret, J. A., & Porter, J. H. (2018). Drug Discrimination: Historical Origins, Important Concepts, and Principles. Current topics in behavioral neurosciences, 39, 1–23.
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- Herin, D. V., et al. (2005). Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: Locomotor activity and drug discrimination studies in rodents.
- Yan, Q. (2024).
- Solinas, M., et al. (2006). The Endogenous Cannabinoid Anandamide Produces -9-Tetrahydrocannabinol-Like Discriminative and Neurochemical Effects That Are Enhanced by Inhibition of Fatty Acid Amide Hydrolase but Not by Inhibition of Anandamide Transport.
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- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Human Drug Discrimination: Elucidating the Neuropharmacology of Commonly Abused Illicit Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine reuptake inhibitors enhance the discriminative state induced by cocaine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug discrimination: stimulus control during repeated testing in extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
Troubleshooting & Optimization
troubleshooting common issues in N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride synthesis
Welcome to the technical support center for the synthesis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, offering plausible causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
Possible Cause 1: Incomplete Imine Formation
The initial condensation of 5-methylthiophene-2-carboxaldehyde and methylamine to form the imine is a critical equilibrium-driven step. Insufficient imine formation directly translates to a lower yield of the final product.
-
Solution:
-
pH Adjustment: Imine formation is often catalyzed by mild acid. The use of methylamine hydrochloride or the addition of a catalytic amount of a weak acid like acetic acid can be beneficial. However, strongly acidic conditions should be avoided as they can lead to the protonation of the amine, rendering it non-nucleophilic.
-
Water Removal: The formation of the imine releases a molecule of water. Employing a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can shift the equilibrium towards the imine product.
-
Reaction Time: Allow sufficient time for imine formation before introducing the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or ¹H NMR is recommended to confirm the consumption of the aldehyde.
-
Possible Cause 2: Reduction of the Starting Aldehyde
Sodium borohydride (NaBH₄), a common reducing agent, can also reduce the starting aldehyde to the corresponding alcohol ( (5-methylthiophen-2-yl)methanol). This side reaction consumes both the aldehyde and the reducing agent, thereby lowering the yield of the desired amine.[1]
-
Solution:
-
Stepwise Procedure: A robust solution is to perform the reaction in a stepwise manner. First, allow for the complete formation of the imine by stirring the 5-methylthiophene-2-carboxaldehyde and methylamine together for a period (e.g., 1-2 hours) before the portion-wise addition of sodium borohydride.[2][3]
-
Alternative Reducing Agents: Consider using a milder or more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative as it is less likely to reduce the aldehyde under the reaction conditions typically employed for reductive amination.[1]
-
Possible Cause 3: Suboptimal Reaction Conditions
Temperature and solvent choice can significantly impact the reaction rate and outcome.
-
Solution:
-
Temperature Control: The initial imine formation can be performed at room temperature. The reduction with NaBH₄ is often carried out at a lower temperature (0-5 °C) to control the reaction rate and minimize side reactions.
-
Solvent Selection: Methanol or ethanol are common solvents for this reaction as they are good solvents for the reactants and the borohydride reagent.
-
Q2: I am observing a significant amount of an impurity with a higher molecular weight in my crude product. What could it be and how do I prevent it?
The presence of a higher molecular weight impurity often points to over-alkylation of the amine product.
Possible Cause: Formation of the Tertiary Amine
The desired product, a secondary amine, can undergo a second reductive amination with the starting aldehyde to form a tertiary amine, N,N-bis((5-methylthiophen-2-yl)methyl)-N-methylamine. This is more likely to occur if there is an excess of the aldehyde present after the initial formation of the secondary amine.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the methylamine relative to the 5-methylthiophene-2-carboxaldehyde to ensure the complete consumption of the aldehyde. A molar ratio of 1:1.1 to 1:1.2 (aldehyde to amine) is a good starting point.
-
Slow Addition of Aldehyde: If the issue persists, consider a slow, dropwise addition of the aldehyde to the solution of methylamine. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance of the secondary amine reacting with it.
-
Q3: My final product is difficult to purify. What are the best strategies for isolating the hydrochloride salt?
Purification is a critical step to obtain the desired product with high purity. The basic nature of the amine allows for a straightforward purification strategy.
Problem: Contamination with Unreacted Aldehyde or the Alcohol Byproduct
Residual starting aldehyde or the alcohol byproduct from aldehyde reduction can co-elute with the desired product in some chromatographic systems and can be difficult to remove by simple recrystallization.
-
Solution: Acid-Base Extraction
-
After the reaction is complete and quenched, evaporate the solvent.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or dichloromethane.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while the neutral aldehyde and alcohol impurities will remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 10. This will deprotonate the amine, causing it to separate as an oil or solid.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and then bubble dry HCl gas through the solution or add a solution of HCl in a solvent like diethyl ether or isopropanol to precipitate the desired this compound salt.[4]
-
The resulting solid can be collected by filtration and washed with a non-polar solvent to remove any residual soluble impurities.
-
Problem: Product is an oil and difficult to handle.
The free base of the product may be an oil, which can be challenging to handle and purify.
-
Solution: Conversion to the Hydrochloride Salt
-
As described above, converting the amine to its hydrochloride salt is an excellent method for purification. The salt is typically a crystalline solid that is easier to handle, filter, and dry. Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether) can further enhance its purity.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the overall reaction scheme for this synthesis?
The synthesis is a one-pot reductive amination reaction.
Caption: Reductive Amination Workflow
Q2: What are the critical safety precautions I should take during this synthesis?
-
Reagent Handling:
-
5-methylthiophene-2-carboxaldehyde: Can be irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylamine: Is a flammable and corrosive gas or liquid. It is typically used as a solution in a solvent like methanol or water. Handle with extreme care in a fume hood.
-
Sodium Borohydride: Is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle away from sources of ignition and add it slowly and in portions to the reaction mixture.
-
-
Reaction Quenching: The quenching of the reaction, especially after using NaBH₄, should be done cautiously by the slow addition of water or an acidic solution, as it will generate hydrogen gas.
Q3: How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) can be used to separate the starting aldehyde, the intermediate imine (if stable enough to be observed), and the final amine product. The disappearance of the aldehyde spot is a good indicator of reaction progression.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis, GC-MS can be used to identify and quantify the reactants, products, and any byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new signals corresponding to the product.
Q4: Is there a risk of reducing the thiophene ring with sodium borohydride?
Under the mild conditions typically used for reductive amination (room temperature or below, in alcoholic solvents), sodium borohydride is generally not strong enough to reduce the aromatic thiophene ring. The thiophene ring is relatively stable to this reducing agent.[3] More potent reducing agents or harsher conditions would be required for such a transformation.
III. Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-Methylthiophene-2-carboxaldehyde | 126.18 | 10 | 1.26 g |
| Methylamine (40% in water) | 31.06 | 12 | ~0.93 mL |
| Sodium Borohydride (NaBH₄) | 37.83 | 15 | 0.57 g |
| Methanol (MeOH) | - | - | 20 mL |
| Diethyl ether (Et₂O) | - | - | As needed |
| Hydrochloric acid (2M in Et₂O) | - | - | As needed |
Procedure:
-
Imine Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylthiophene-2-carboxaldehyde (1.26 g, 10 mmol) and methanol (20 mL).
-
Stir the solution at room temperature.
-
Slowly add methylamine (40% in water, ~0.93 mL, 12 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15 mmol) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 10 mL of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and extract with 1M HCl (2 x 15 mL).
-
Separate the aqueous layer and wash it with diethyl ether (10 mL).
-
Cool the aqueous layer in an ice bath and basify to pH > 10 by the slow addition of 4M NaOH.
-
Extract the liberated free amine with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[4]
-
IV. Visualization of Key Processes
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
-
Greenwood, S. D. W., Deardorff, P., Sherman, W., & Slade, D. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14), e4170.
-
Reductive Amination. Chemistry Steps.
-
Reductive amination of some aldehydes with primary amines where dialkylation is a problem, a stepwise procedure involving imine formation in MeOH followed by reduction with NaBH4 was developed. Organic Chemistry Portal.
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.
-
Application Note – Reductive Amination. Sigma-Aldrich.
-
Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Oriental Journal of Chemistry.
-
One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of the Korean Chemical Society.
-
Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. PubMed.
-
Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives. Benchchem.
-
This compound. CymitQuimica.
-
Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
-
N-Methyl-1-(thiophen-2-yl)methanamine. PubChem.
-
Methylamine Hydrochloride. Organic Syntheses Procedure.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health.
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed.
-
Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Journal of Pharmaceutical Analysis.
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA.
-
(5-Methylthiophen-2-yl)methanamine hydrochloride. BLD Pharm.
-
Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem.
-
NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry.
-
Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate.
-
Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. X-MOL.
-
A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene. PubMed.
-
N-Methyl-1-(5-methylthiophen-2-yl)-N-((5-methylthiophen-2-yl)methyl)methanamine hydrochloride. Alchem.Pharmtech.
-
Analysis of Genotoxic Impurities. LCGC International.
-
Reduction of cyclic anhydrides with sodium borohydride. Versatile lactone synthesis. The Journal of Organic Chemistry.
-
RESEARCH ARTICLE. RSC Medicinal Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 4. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Yield and Purity of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis and purification of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. Moving beyond a simple protocol, this document explains the causality behind experimental choices, offers robust troubleshooting solutions, and establishes a framework for achieving high-yield, high-purity results consistently.
Experimental and Analytical Workflow Overview
A successful synthesis relies on a logical progression from reaction to final analysis. The following workflow outlines the critical stages for preparing and validating this compound. Each stage is designed to maximize yield and purity, with built-in checkpoints to assess the material before proceeding.
Caption: Overall workflow from synthesis to final analysis.
Detailed Experimental Protocol: Reductive Amination
This protocol details a standard laboratory-scale synthesis via reductive amination, a common and effective method for forming the target secondary amine.[1]
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylthiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) (approx. 10 mL per gram of aldehyde).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of methylamine (CH₃NH₂) (typically a 40% solution in water or 2M in THF, 1.1-1.5 eq) dropwise while maintaining the temperature at 0 °C. The slight excess of the amine helps drive the reaction to completion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the intermediate imine is critical for the subsequent reduction.
Step 2: Reduction
-
Cool the mixture back down to 0 °C.
-
In small portions, add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 eq). Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway temperatures, which can lead to side products. Sodium borohydride is a selective reducing agent for imines in the presence of the thiophene ring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
Step 3: Aqueous Workup and Extraction
-
Carefully quench the reaction by slowly adding water to decompose any remaining NaBH₄.
-
Reduce the organic solvent volume under reduced pressure.
-
Add ethyl acetate (EtOAc) and water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Methyl-1-(5-methylthiophen-2-yl)methanamine free base, often as an oil.[2]
Step 4: Salt Formation and Purification
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or EtOAc.
-
Slowly add a solution of 2M HCl in diethyl ether (1.0 eq) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a solid.[3]
-
Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove soluble impurities.
-
Recrystallize the crude salt for final purification. A common technique is to dissolve the solid in a minimal amount of hot isopropanol (IPA) or ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4][5]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Caption: Troubleshooting decision tree for common synthesis issues.
Issue 1: Low or No Product Yield
-
Q: My final yield is significantly lower than expected. What are the likely causes?
-
A: Potential Cause 1: Reagent Quality. The 5-methylthiophene-2-carbaldehyde starting material can oxidize upon prolonged exposure to air. The reducing agent, NaBH₄, is sensitive to moisture and can lose its activity over time.
-
Solution: Use freshly opened or properly stored reagents. Verify the purity of the aldehyde by NMR or GC-MS before starting.
-
-
Q: How do I know if the reaction has gone to completion?
-
A: Potential Cause 2: Incomplete Reaction. The reaction may not have been stirred long enough, or the temperature may have been too low.
-
Solution: Monitor the reaction using TLC or LC-MS. If starting material is still present after the initially planned time, allow it to stir longer. A slight increase in temperature (e.g., to 40 °C) can sometimes help, but watch for byproduct formation.
-
-
Q: Could I be losing product during the workup?
-
A: Potential Cause 3: Workup Losses. The amine product may have some water solubility, leading to losses during the aqueous extraction. Emulsions can also form, trapping the product.
-
Solution: Perform multiple extractions (e.g., 3x) with your organic solvent to ensure complete removal from the aqueous layer. To break emulsions, try adding a small amount of brine.
-
Issue 2: High Impurity Levels in Final Product
-
Q: My NMR spectrum shows several unexpected peaks. What are they?
-
A: Potential Cause 1: Unreacted Starting Materials. The most common impurities are residual 5-methylthiophene-2-carbaldehyde or methylamine.
-
Solution: Ensure the reaction goes to completion. An acid/base extraction is very effective at removing the neutral aldehyde impurity from the basic amine product.[6]
-
A: Potential Cause 2: Over-alkylation. A common side product is the tertiary amine, N,N-dimethyl-1-(5-methylthiophen-2-yl)methanamine. This occurs if the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.
-
Solution: Control the stoichiometry carefully. Avoid a large excess of the aldehyde. Purification by flash column chromatography of the free base before salt formation can effectively separate the secondary and tertiary amines.[2]
-
-
Q: My product has a persistent color, even after recrystallization. Why?
-
A: Potential Cause 3: Thiophene Degradation. Thiophene-containing compounds can sometimes form colored impurities, especially under acidic conditions or upon exposure to light and air.
-
Solution: Perform the workup and purification steps promptly. If necessary, treat a solution of the crude free base with activated carbon to remove colored impurities before salt formation. Store the final product protected from light.[7]
-
Issue 3: Product is an Oil or Fails to Crystallize
-
Q: I've added HCl, but my product remains an oil instead of a solid. What should I do?
-
A: Potential Cause 1: Residual Solvent or Impurities. Even small amounts of solvent or oily impurities can inhibit crystallization.
-
Solution: Ensure the crude free base is thoroughly dried under high vacuum before attempting salt formation. If it still oils out, re-dissolve the oil in an organic solvent, wash again with brine, re-dry, and attempt the salt formation again.
-
-
Q: My product precipitated as a solid but won't recrystallize properly. What's wrong?
-
A: Potential Cause 2: Incorrect Solvent System. The chosen solvent may be too good (product remains dissolved even when cold) or too poor (product crashes out immediately without purification).
-
Solution: Perform a solvent screen.[4] The ideal solvent will dissolve the compound when hot but have low solubility when cold. See the data summary tables below for suggestions. Using a two-solvent system (e.g., dissolving in hot isopropanol and then slowly adding a poor solvent like diethyl ether until cloudy) can also induce crystallization.[5]
-
Data Summary Tables
Table 1: Recrystallization Solvent Screening Guide
| Solvent System | Suitability for Amine HCl Salts | Comments |
|---|---|---|
| Isopropanol (IPA) | Excellent | Often the first choice. Good solubility when hot, poor when cold. |
| Ethanol (EtOH) | Good | Similar to IPA, but sometimes has higher solubility when cold, slightly reducing yield. |
| Methanol (MeOH) | Fair | Often too good a solvent, leading to low recovery. Can be used with an anti-solvent. |
| Acetonitrile | Good | Can be effective for moderately polar salts. |
| IPA / Diethyl Ether | Excellent | A two-solvent system. Dissolve in minimal hot IPA, add ether until cloudy, then cool.[5] |
| Water | Poor | Generally too high solubility for this specific compound. |
Table 2: Common Impurities and Their Identification
| Impurity | Identification Method | Removal Strategy |
|---|---|---|
| 5-methylthiophene-2-carbaldehyde | NMR (aldehyde proton ~9-10 ppm), TLC | Acid/base extraction (aldehyde is neutral) |
| N,N-dimethyl... (tertiary amine) | NMR (N-Me₂ singlet), LC-MS (different mass) | Column chromatography of the free base[2] |
| Residual Solvents (EtOAc, Ether) | NMR (characteristic peaks) | Drying under high vacuum |
Table 3: Typical Analytical Parameters for Purity Assessment
| Technique | Purpose | Typical Parameters |
|---|---|---|
| HPLC [8] | Purity Quantification | Column: C18 reverse-phase. Mobile Phase: Gradient of water (w/ 0.1% TFA) and acetonitrile (w/ 0.1% TFA). Detection: UV at 230-254 nm. |
| ¹H NMR [8] | Structure Confirmation & Purity | Solvent: D₂O, DMSO-d₆, or CD₃OD. Key signals include the thiophene ring protons, the CH₂ and N-CH₃ groups, and the thiophene's C-CH₃ group. |
| LC-MS | Identity Confirmation | Mode: ESI+. Observe the [M+H]⁺ peak for the free base. |
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store this compound?
-
A1: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[7] It is stable under these recommended conditions.
-
-
Q2: What are the primary safety hazards associated with this synthesis?
-
A2: Methylamine is a corrosive and flammable gas/solution. Sodium borohydride reacts with water to produce flammable hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
-
Q3: Can I use a different reducing agent?
-
A3: Yes, other reducing agents like sodium triacetoxyborohydride (STAB) are also effective and are often preferred for their high selectivity and tolerance of mildly acidic conditions, which can speed up imine formation.[10] However, NaBH₄ is often more cost-effective.
-
-
Q4: My final product has a melting point that is lower than the literature value. Is it impure?
-
A4: A depressed or broad melting point range is a classic indicator of impurity. This suggests that further purification, such as an additional recrystallization, is necessary.
-
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Greenwood, S. D., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Retrieved from [Link]
-
Yan, H., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methyl Amine Synthesis by Reductive Amination of CO2 | Request PDF. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
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- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. researchgate.net [researchgate.net]
addressing solubility problems of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride in aqueous buffers
Technical Support Center: N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for solubility challenges encountered with this compound in aqueous buffer systems. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experimental setup is both robust and reproducible.
Section 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face. Understanding the fundamental chemical properties of this amine salt is the first step to resolving solubility issues.
Q1: I've added the compound to my aqueous buffer, and it's not dissolving or the solution is cloudy. What's the first thing I should check?
Immediate Answer: The first and most critical parameter to verify is the pH of your final solution .
Expert Explanation: this compound is the salt of a weak base. Its solubility in aqueous media is fundamentally governed by the pH of the solution. The hydrochloride salt exists in a protonated, charged form (R-NH₂⁺Cl⁻), which is generally water-soluble. However, this exists in equilibrium with its uncharged, "free base" form (R-NH), which is significantly less soluble in water.[1]
This equilibrium is dictated by the compound's pKa (the pH at which 50% of the compound is in its ionized form) and the overall pH of the buffer, a relationship described by the Henderson-Hasselbalch equation.[2][3][4] If the buffer pH is too high (too basic), the equilibrium will shift towards the insoluble free base, causing cloudiness or precipitation. For maximal solubility of an amine salt, the pH of the solution should be at least 1-2 units below the compound's pKa.
Q2: What is the pKa of N-Methyl-1-(5-methylthiophen-2-yl)methanamine, and how does that guide my buffer choice?
Immediate Answer: While the exact experimental pKa for this specific molecule is not widely published, we can estimate it based on similar structures (e.g., N-methyl-1-(thiophen-2-yl)methanamine). The pKa of the conjugate acid is likely in the range of 8.5 - 9.5 .
Expert Explanation: This estimated pKa means that to keep the compound fully protonated and dissolved, your buffer system should be maintained at a pH of approximately 7.5 or lower . At a pH of 7.5, the compound will be >90% in its soluble, ionized form. As you approach the pKa, solubility will dramatically decrease. Attempting to dissolve this compound in buffers with a pH of 8.0 or higher will likely result in immediate precipitation of the free base.
Section 2: Advanced Troubleshooting and Optimization
If initial pH adjustments do not resolve the issue, the following steps provide a systematic approach to achieving a clear, stable solution.
Q3: I've confirmed my buffer pH is acidic (e.g., pH 6.5), but I still see undissolved particles. What are my next steps?
Immediate Answer: Your issue may be related to concentration limits, dissolution kinetics, or buffer composition. Systematically apply the following techniques:
-
Sonication: To break up agglomerates and increase the surface area for dissolution.
-
Gentle Warming: To increase the kinetic energy of the system.
-
Concentration Reduction: You may be exceeding the compound's maximum solubility at that specific pH and temperature.
-
Buffer Species Evaluation: Certain buffer salts can interact with the compound.
Expert Explanation:
-
Kinetics vs. Thermodynamics: Sometimes, a compound is thermodynamically soluble but dissolves very slowly. Sonication in a water bath provides mechanical energy to overcome the activation energy barrier of dissolution without causing thermal degradation.
-
Temperature Effects: Increasing the temperature to a modest 30-40°C can enhance solubility. However, be cautious, as prolonged heating can degrade certain compounds. Always check for discoloration or the appearance of new particulates.
-
Solubility Limit (S_pH): Every compound has a finite solubility at a given pH.[5] If you have exceeded this limit, no amount of sonication will help. The solution is to either increase the volume of the buffer or decrease the mass of the compound.
-
Buffer Effects: While common, phosphate buffers can sometimes salt out hydrochloride species, especially at high concentrations. If using a phosphate buffer, consider switching to an alternative like citrate or MES to see if solubility improves.[6][7]
Q4: My experiment requires a higher concentration than I can achieve in a purely aqueous buffer. Can I use co-solvents?
Immediate Answer: Yes, using a water-miscible organic co-solvent is a standard and effective strategy. The most common choices are DMSO, ethanol, or PEG-400 .
Expert Explanation: The primary goal of a co-solvent is to reduce the overall polarity of the solvent system, which can better accommodate the non-polar regions of the free base form, thereby increasing its solubility.[8] This allows for the preparation of high-concentration stock solutions that can then be diluted into your final aqueous buffer.
Workflow for Using Co-solvents:
-
Initial Dissolution: Dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., 100% DMSO).
-
Stepwise Dilution: Slowly add your aqueous buffer to the co-solvent concentrate while vortexing or stirring vigorously . This gradual change in solvent polarity is crucial to prevent the compound from "crashing out" of the solution.
-
Final Concentration: Be aware that the final concentration of the organic solvent should be low enough (typically <1% and often <0.1%) to not interfere with your biological or chemical system. You must validate this for your specific assay.
Section 3: Standardized Protocols & Data
This section provides actionable workflows and reference data to guide your experimental design.
Protocol 1: Systematic Troubleshooting of Solubility
This protocol provides a logical flow for diagnosing and solving solubility issues.
Table 1: Factors Influencing Solubility of N-Methyl-1-(5-methylthiophen-2-yl)methanamine HCl
| Parameter | Effect on Solubility | Rationale & Expert Notes |
| pH | Critical Driver. Solubility dramatically increases as pH decreases . | Below its pKa (~8.5-9.5), the amine is protonated (R-NH₂⁺), which is the highly soluble species. Above the pKa, it converts to the less soluble free base (R-NH).[1][9] |
| Temperature | Moderate Increase. Solubility generally increases with temperature. | Provides the energy needed to break crystal lattice bonds. Use gentle warming (30-40°C) to avoid potential degradation. |
| Buffer Ions | Variable. Can increase or decrease solubility. | High concentrations of certain ions (e.g., phosphate, sulfate) can lead to a "salting out" effect. If issues persist, test alternative buffer systems like citrate or MES.[6][7] |
| Co-solvents (DMSO, EtOH) | Significant Increase. | Reduces the polarity of the solvent, increasing the solubility of the sparingly soluble free base form that exists in equilibrium. Essential for high-concentration stock solutions.[8] |
Visualizing the Chemical Equilibrium
The solubility challenge is rooted in the equilibrium between the charged salt and the neutral free base.
References
- Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 17(1), 85–89.
-
Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available from: [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
-
McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available from: [Link]
-
Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available from: [Link]
-
Taylor, K., & Gray, V. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-202. Available from: [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available from: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Department of Chemistry. Available from: [Link]
-
Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. Available from: [Link]
-
Gray, V. A. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Available from: [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Available from: [Link]
-
Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. Available from: [Link]
-
Lab Manager. (2023). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Available from: [Link]
-
LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Patel, M. K., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 12(4), 1357–1365. Available from: [Link]
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. microbenotes.com [microbenotes.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
preventing degradation of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride during storage and experiments
Welcome to the technical support center for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols based on the compound's chemical nature as both a secondary amine hydrochloride and a substituted thiophene.
I. Compound Overview and Intrinsic Stability
This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a thiophene ring and a secondary amine hydrochloride, dictates its stability profile. The thiophene moiety, an aromatic heterocycle containing sulfur, is susceptible to oxidation and photolytic degradation. The amine hydrochloride group is hygroscopic and can undergo hydrolysis, particularly at elevated pH and temperatures. Understanding these intrinsic properties is crucial for preventing degradation.
II. Frequently Asked Questions (FAQs)
Storage & Handling
-
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment, preferably at 2-8°C. It is crucial to keep the container tightly sealed and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen, which can accelerate degradation.[1]
-
Q2: I've noticed the solid has changed color/clumped together. Is it still usable?
A2: A change in physical appearance, such as discoloration (e.g., yellowing or browning) or clumping, can indicate moisture absorption and potential degradation.[1] We strongly recommend verifying the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the batch should be discarded.
-
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a suitable anhydrous solvent (see Q4) and store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil. The stability of the compound in solution is highly dependent on the solvent and pH.[1]
-
Q4: What solvents are recommended for preparing solutions, and which should be avoided?
A4: For short-term use, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable. For aqueous solutions, use a buffer with a slightly acidic pH (around 3-5), as the compound is more stable under these conditions.[2][3][4] Avoid basic aqueous solutions (pH > 7) as they can promote hydrolysis of the amine hydrochloride. Also, avoid solvents that are not thoroughly dried, as water can initiate degradation.
Degradation Pathways
-
Q5: What are the primary degradation pathways for this compound?
A5: Based on its chemical structure, the two primary degradation pathways are:
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides.[5][6] Further oxidation can result in ring-opening products.
-
Hydrolysis of the Amine Hydrochloride: In the presence of water, particularly under neutral to basic conditions, the hydrochloride salt can hydrolyze. While the amine itself is stable, changes in pH can affect its protonation state and reactivity.
-
-
Q6: Is the compound sensitive to light?
A6: Yes, thiophene and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[5][7] This can lead to complex degradation pathways, including photo-oxidation. Therefore, it is imperative to protect both the solid compound and its solutions from light.
III. Troubleshooting Guides
This section provides structured guidance to address common issues encountered during the handling and use of this compound.
Guide 1: Inconsistent Experimental Results
-
Symptom: You are observing variability in your experimental outcomes, such as decreased potency or unexpected side reactions.
-
Potential Cause: Degradation of the compound in solid form or in your stock solutions.
-
Troubleshooting Steps:
-
Assess Solid Compound Integrity: Visually inspect the solid material for any changes in color or texture. If any are observed, confirm purity via HPLC analysis against a fresh, unopened standard.
-
Prepare Fresh Stock Solutions: Discard any old stock solutions and prepare a fresh solution immediately before your experiment.
-
Optimize Solution Storage: If you must store solutions, ensure they are in single-use aliquots, protected from light, and stored at or below -20°C.
-
Solvent and pH Check: Verify that the solvent used is anhydrous and that the pH of aqueous solutions is maintained in the acidic range (pH 3-5).
-
Guide 2: Precipitate Formation in Stored Solutions
-
Symptom: A precipitate has formed in your refrigerated or frozen stock solution.
-
Potential Cause:
-
Low solubility of the compound at reduced temperatures.
-
Degradation leading to the formation of insoluble byproducts.
-
-
Troubleshooting Steps:
-
Attempt to Redissolve: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does, it was likely due to low solubility at cold temperatures.
-
Analytical Verification: If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant and, if possible, the precipitate by HPLC to identify the components.
-
Preventive Measures: To avoid precipitation due to low solubility, consider preparing slightly more dilute stock solutions or using a co-solvent system if compatible with your experimental design. Always prepare fresh solutions for critical experiments.
-
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][9][10]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Then, prepare a 1 mg/mL solution in methanol.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter.[9]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact compound from its potential degradation products.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation of the parent peak from all degradation peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
V. Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | 2-8°C | Minimizes thermal degradation. |
| Storage Atmosphere | Inert gas (Argon, Nitrogen) | Prevents moisture absorption and oxidation.[1] |
| Light Exposure | Store in the dark | Prevents photolytic degradation of the thiophene ring.[5][7] |
| Solution Storage | -20°C or -80°C (aliquoted) | Slows degradation kinetics in solution.[1] |
| Aqueous Solution pH | Acidic (pH 3-5) | Enhances the stability of the amine hydrochloride.[2][3][4] |
VI. Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Recommended workflow for handling the compound.
VII. References
-
El-Shafey, O., & Abd El-Fattah, M. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(27), 15646–15651.
-
Wikipedia contributors. (2024, November 26). Thiophene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Dansette, P. M., Bertho, G., & Mansuy, D. (2005). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 18(3), 479–486.
-
Wikipedia contributors. (2024, October 28). Trifluoroperacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1976). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. Journal of Pharmaceutical Sciences, 65(8), 1198–1204.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow).
-
Ibis Scientific, LLC. (2023, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
Sources
- 1. femaflavor.org [femaflavor.org]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 82230-49-7|N-Methyl-1-(5-methylthiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 171661-55-5|(5-Methylthiophen-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. 19260-96-9|N,N-Dimethyl-1-(5-methylthiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing LC-MS/MS for Sensitive Detection of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Welcome to the technical support center for the sensitive analysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven approach to method development, optimization, and troubleshooting for this specific compound. Our goal is to move beyond generic protocols and offer a deeper understanding of the "why" behind each parameter, ensuring robust and reproducible results.
Part 1: Foundational Understanding of the Analyte
N-Methyl-1-(5-methylthiophen-2-yl)methanamine is a small molecule containing a secondary amine and a thiophene ring. Its hydrochloride salt form indicates good solubility in polar solvents. These structural features are key to predicting its behavior in an LC-MS/MS system. The secondary amine has a pKa that makes it readily protonated, making it an excellent candidate for positive mode electrospray ionization (ESI). The thiophene group contributes to its overall polarity and potential for chromatographic retention.
Part 2: Strategic Workflow for Method Optimization
A systematic approach to method development is crucial for achieving high sensitivity. The following workflow breaks down the process into logical, manageable stages.
Caption: A systematic workflow for LC-MS/MS method development.
Part 3: Detailed Experimental Protocols & Parameter Tables
Initial MS/MS Parameter Determination via Direct Infusion
Objective: To determine the optimal precursor and product ions, and initial collision energy.
Protocol:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Operate the mass spectrometer in positive ESI mode.
-
Acquire a full scan (Q1 scan) to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan on the [M+H]⁺ ion to identify stable, high-intensity fragment ions.
-
Select the most intense and stable precursor-product ion pair for Multiple Reaction Monitoring (MRM).
-
Optimize the collision energy for the selected transition by ramping the energy and observing the product ion intensity.
| Parameter | Starting Value | Rationale |
| Ionization Mode | Positive ESI | The secondary amine is basic and readily protonated.[1][2][3] |
| [M+H]⁺ (Precursor) | Calculated m/z | Expected primary ion in positive ESI.[4] |
| Product Ions | To be determined | Fragments resulting from the dissociation of the precursor ion. |
| Collision Energy (CE) | 10-40 eV (ramp) | Energy required to induce fragmentation.[2] |
Liquid Chromatography Method Development
Objective: To achieve good peak shape, retention, and separation from matrix components.
Protocol:
-
Column Selection: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) as a versatile choice for retaining moderately polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water. The formic acid provides a source of protons to enhance ionization and improve peak shape.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic modifier.
-
Initial Gradient: Start with a broad gradient to determine the approximate elution time (e.g., 5-95% B over 5 minutes).
-
Gradient Optimization: Once the elution time is known, create a shallower gradient around that point to improve resolution and peak shape.
-
Flow Rate: For a 2.1 mm ID column, a starting flow rate of 0.3-0.5 mL/min is appropriate.
| Parameter | Starting Condition | Rationale |
| Column | C18, 2.1x50 mm, 1.8 µm | Good starting point for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and aids in peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1-5 µL | Minimize injection volume to reduce peak distortion. |
Ion Source Parameter Optimization
Objective: To maximize the efficiency of ion generation and transmission into the mass spectrometer.
Protocol:
-
Introduce the analyte into the source via the optimized LC method.
-
Systematically adjust one parameter at a time while monitoring the signal intensity of the target MRM transition.
-
Gas Flows (Nebulizer and Heater): Start with manufacturer-recommended settings and adjust to find the optimal balance for desolvation without causing fragmentation.
-
Source Temperature: Optimize for efficient solvent evaporation. Too high a temperature can cause thermal degradation.
-
Capillary Voltage: Adjust to achieve a stable spray. Excessive voltage can lead to in-source fragmentation or instability.[1]
| Parameter | Typical Range | Rationale |
| Nebulizer Gas | 30-60 psi | Assists in droplet formation. |
| Heater Gas Flow | 8-12 L/min | Aids in desolvation of the droplets. |
| Source Temperature | 300-450 °C | Evaporates the solvent from the droplets. |
| Capillary Voltage | 3000-5000 V | Creates the electrospray.[1] |
Part 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phys.libretexts.org [phys.libretexts.org]
Technical Support Center: Overcoming Matrix Effects in the Analysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride from Plasma
Welcome to the technical support center for the bioanalysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming matrix effects during the quantification of this analyte in plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Introduction: The Challenge of Matrix Effects
In LC-MS-based bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components from the biological sample.[1][2] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of your assay.[3][4] Plasma is a notoriously complex matrix, rich in proteins, salts, and phospholipids that are common culprits of matrix effects.[5][6]
This guide provides a structured approach to diagnosing, troubleshooting, and mitigating these effects for the robust analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression when analyzing small molecules like this compound in plasma?
A1: The primary causes of ion suppression in plasma analysis are phospholipids, salts, and endogenous metabolites.[7] Phospholipids are particularly problematic as they are abundant in plasma and often co-extract with the analyte of interest, especially with simpler sample preparation techniques like protein precipitation.[6][8] They can interfere with the ionization process in the mass spectrometer's source, leading to reduced analyte signal and poor reproducibility.
Q2: How can I quickly determine if my assay is suffering from matrix effects?
A2: A post-column infusion experiment is a powerful tool to qualitatively assess matrix effects.[5][9] In this setup, a constant flow of the analyte solution is introduced into the LC eluent stream after the analytical column but before the MS source. When a blank, extracted plasma sample is injected, any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement, respectively.[9]
Q3: My analyte's signal is inconsistent between different plasma lots. Is this a matrix effect?
A3: Yes, variability between different sources of a biological matrix is a classic sign of a matrix effect.[10] The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation recommends evaluating the matrix effect using at least six different lots of the matrix to ensure the method is robust and reliable.[10][11]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely compensate for matrix effects?
A4: While a SIL-IS is the gold standard for compensating for matrix effects, it is not a panacea. For a SIL-IS to be effective, it must co-elute with the analyte and experience the same degree of ion suppression or enhancement. If the matrix effect is highly variable and localized, even a co-eluting SIL-IS may not perfectly track the analyte's response, leading to inaccuracies. Therefore, it is always best to minimize matrix effects through proper sample preparation and chromatography.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
A systematic approach is crucial to effectively address matrix effects. The first step is to confirm their presence and quantify their impact.
Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This method, widely adopted in regulated bioanalysis, allows for the quantification of the matrix effect.[2]
Objective: To determine the percentage of ion suppression or enhancement for this compound.
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Solution): Spike the analyte and internal standard (if used) at a known concentration (e.g., low and high QC levels) into the mobile phase or reconstitution solvent.
-
Set B (Analyte in Extracted Matrix): Process at least six different lots of blank plasma using your established extraction procedure. After the final evaporation step (if any), spike the analyte and internal standard into the extracted matrix residue at the same concentrations as Set A.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Interpret the results:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The % Matrix Effect can be calculated as (1 - MF) * 100%.
-
According to FDA guidelines, the precision of the matrix factor across the different lots should be within 15%.[10]
Guide 2: Strategic Selection of Sample Preparation Techniques
The most effective way to combat matrix effects is to remove the interfering components from the plasma sample before analysis.[12] The choice of sample preparation technique is critical.
Workflow for Selecting a Sample Preparation Method
Caption: Decision workflow for sample preparation.
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[13][14] | Simple, fast, inexpensive, high-throughput.[14] | Non-selective, often results in significant matrix effects from phospholipids.[4][14] | Early-stage discovery, high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[15] | Cleaner extracts than PPT, reduced matrix effects.[14] | More labor-intensive, can be difficult to automate, uses larger volumes of organic solvents.[14][16] | Methods requiring higher sensitivity and cleanliness than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[15][17] | Provides the cleanest extracts, significantly reduces matrix effects, allows for sample concentration.[13][18] | Requires method development, can be more expensive.[13] | Regulated bioanalysis, methods requiring the highest sensitivity and accuracy. |
| Phospholipid Removal (PLR) | Specialized SPE or filtration plates that selectively remove phospholipids while allowing the analyte to pass through.[19][20] | Excellent removal of phospholipids, simple workflow.[20][21] | May not remove other matrix components. | A powerful addition to PPT to improve data quality. |
Experimental Protocol: Comparing PPT, LLE, and SPE
Objective: To evaluate the effectiveness of different extraction methods in minimizing matrix effects and maximizing analyte recovery.
1. Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in mobile phase.
2. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add a buffering agent to adjust the pH (e.g., to basify the solution for the amine analyte).
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube, evaporate, and reconstitute.
3. Solid-Phase Extraction (SPE)
-
Condition a reversed-phase SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample (e.g., diluted with an acidic solution).
-
Wash the cartridge with a weak organic solvent/water mixture to remove interferences.
-
Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute.
Evaluation: Analyze the samples from each method and calculate the recovery and matrix factor as described in Guide 1. This comparative data will provide a clear rationale for selecting the most appropriate method.
Guide 3: Chromatographic and Mass Spectrometric Optimization
Even with the best sample preparation, some matrix components may remain. Optimizing the LC-MS method can further mitigate their impact.
Chromatographic Strategies:
-
Increase Chromatographic Resolution: Using columns with smaller particle sizes (e.g., UPLC/UHPLC technology) can provide better separation between the analyte and interfering matrix components.[22]
-
Gradient Optimization: Adjust the gradient slope to ensure the analyte elutes in a "clean" region of the chromatogram, away from the main phospholipid elution window.
-
Divert Valve: Use a divert valve to direct the early-eluting, highly polar matrix components (like salts) and late-eluting components to waste, preventing them from entering the MS source.
Mass Spectrometric Strategies:
-
Optimize Ion Source Parameters: Fine-tune parameters like gas flows, temperature, and voltages to maximize the analyte signal relative to the background noise.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can help to distinguish the analyte from isobaric interferences, although it does not eliminate ion suppression in the source.
Conclusion
Overcoming matrix effects in the analysis of this compound from plasma is a multi-faceted challenge that requires a systematic approach. By understanding the causes of matrix effects, employing quantitative diagnostic tools, and strategically selecting and optimizing both sample preparation and LC-MS conditions, researchers can develop robust, accurate, and reliable bioanalytical methods. This guide provides the foundational knowledge and practical protocols to troubleshoot and solve these common yet critical issues, ensuring the integrity of pharmacokinetic and other crucial drug development data.
References
-
Lambda Therapeutic Research. Essential FDA Guidelines for Bioanalytical Method Validation. (2025-12-26). Available from: [Link]
-
SlideShare. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. Available from: [Link]
-
PubMed. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021-10-11). Available from: [Link]
-
Chromatography Online. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]
-
LCGC International. Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015-07-09). Available from: [Link]
-
ACS Publications. Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Available from: [Link]
-
Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available from: [Link]
-
ACS Publications. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Available from: [Link]
-
Phenomenex. Sample Prep Tech Tip: Phospholipid Removal. Available from: [Link]
-
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Available from: [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. (2018-05-24). Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]
-
Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). Available from: [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023-01-11). Available from: [Link]
-
National Institutes of Health. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. (2013-04-18). Available from: [Link]
-
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]
-
PubMed. Ion suppression in mass spectrometry. Available from: [Link]
-
PubMed Central. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available from: [Link]
-
PubMed. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020-07-06). Available from: [Link]
-
Taylor & Francis Online. Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]
-
Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]
-
Chromatography Today. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
Polyplus. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available from: [Link]
-
Aurora Biomed. Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019-08-07). Available from: [Link]
-
ACTA Pharmaceutica Sciencia. Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Available from: [Link]
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- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. actapharmsci.com [actapharmsci.com]
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- 18. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 19. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
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- 22. waters.com [waters.com]
Technical Support Center: Refinement of Cell-Based Assays to Minimize Artifacts Induced by N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Welcome to the technical support center dedicated to ensuring the integrity and accuracy of your cell-based assay data when working with novel chemical entities. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding potential artifacts caused by N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride and structurally related compounds. Our goal is to equip researchers, scientists, and drug development professionals with the tools to identify, understand, and mitigate common sources of experimental error, thereby refining assay design and validating true biological hits.
Introduction: The Challenge of Assay Interference
High-throughput screening (HTS) and cell-based assays are fundamental to modern drug discovery, allowing for the rapid testing of vast compound libraries.[1][2] However, a significant challenge in this process is the identification and elimination of false-positive results, which can arise from compounds that interfere with the assay technology itself rather than interacting specifically with the biological target.[1][3]
This compound contains a thiophene ring, a substructure that, while present in many approved drugs, is also associated with Pan-Assay Interference Compounds (PAINS). PAINS are molecules that tend to show activity in numerous assays through non-specific mechanisms. Therefore, a rigorous validation cascade is essential to distinguish true biological activity from experimental artifacts.[3] This guide provides a systematic approach to de-risk findings and ensure the progression of only the most promising candidates.
Part 1: Initial Assessment & Troubleshooting
This section addresses the most common and immediate challenges researchers face, focusing on direct interference with assay readouts.
FAQ 1: My compound shows a strong signal in a fluorescence-based assay. How can I be sure it's a real hit?
A positive signal in a primary screen is the first step, but it requires confirmation.[4] Small molecules can directly interfere with fluorescence detection through two primary mechanisms: autofluorescence and quenching.[5]
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[5][6]
-
Quenching: The compound may absorb light at the excitation or emission wavelength, which reduces the signal from the assay's fluorophore. This can be misinterpreted as inhibition in assays where a decrease in signal is the desired outcome.[5]
Troubleshooting Guide: Assessing Fluorescence Interference
This protocol is designed to quickly identify if this compound is interfering with your assay's optical components.
Objective: To measure the intrinsic fluorescence and quenching potential of the test compound.
Required Controls:
-
Vehicle Control: Assay buffer with the same concentration of solvent (e.g., DMSO) used for the test compound.
-
Compound-Only Control: Test compound in assay buffer without any fluorescent reagents or cells.
-
Reagent Control: Assay buffer with the fluorescent reporter/dye, but without the test compound.
Step-by-Step Protocol:
-
Prepare a Plate: Use the same type of microplate (e.g., 96-well black, clear bottom) as your primary assay.
-
Dispense Compound: Create a serial dilution of this compound at the same concentrations used in your main experiment. Add this to the appropriate wells. Include vehicle-only wells.
-
Autofluorescence Measurement:
-
Quenching Measurement:
-
To a separate set of wells containing the compound serial dilution, add the fluorescent reporter dye or substrate used in your main assay at its final concentration.
-
Read the plate immediately.
-
Interpretation: A dose-dependent decrease in signal compared to the "Reagent Control" (dye without compound) suggests that your compound is quenching the fluorescent signal.[5]
-
Part 2: Unmasking Non-Specific Activity & Cytotoxicity
If your compound passes the initial optical interference checks, the next step is to investigate other common non-specific mechanisms that can produce artifacts.
FAQ 2: The compound is not fluorescent, but it shows activity. Could it be an aggregator?
Yes. At certain concentrations, some small molecules form aggregates that can non-specifically sequester and inhibit proteins, leading to false-positive results.[3] This is a well-documented artifact in biochemical HTS but can also impact cell-based assays by interfering with extracellular targets or membrane proteins.
Troubleshooting Guide: Detecting Compound Aggregation
Objective: To determine if the observed activity is sensitive to non-ionic detergents, a hallmark of aggregation-based inhibition.
Step-by-Step Protocol:
-
Assay Setup: Prepare your standard cell-based assay.
-
Introduce Detergent: Create two sets of conditions:
-
Condition A (Standard): Your normal assay buffer.
-
Condition B (Detergent): Your assay buffer supplemented with 0.01% Triton X-100.
-
-
Run Experiment: Test this compound in a dose-response format under both conditions.
-
Analyze Data: Compare the IC50 (or EC50) values obtained in both conditions.
-
Interpretation: A significant rightward shift (a much higher IC50) in the dose-response curve in the presence of Triton X-100 strongly suggests the compound is acting as an aggregator.[3] True inhibitors should show minimal change in potency.
-
Workflow for Identifying Compound Aggregation
Caption: Decision workflow for identifying aggregation-based artifacts.
FAQ 3: How do I distinguish between targeted cell death (e.g., apoptosis) and general cytotoxicity?
This is a critical step in validating hits from screens designed to identify inducers of programmed cell death or other specific phenotypes.[9] A compound may appear active simply because it is toxic to the cells, causing membrane disruption or metabolic collapse that can be misread by certain assay readouts.[1]
Troubleshooting Guide: Concurrent Cytotoxicity Assessment
Objective: To measure global cell health and viability in parallel with your primary phenotype-specific assay.
Recommended Assay: A luminescence-based ATP assay (e.g., CellTiter-Glo®) is considered the gold standard for determining the number of viable cells in culture by quantifying ATP, which is indicative of metabolic activity.
Step-by-Step Protocol:
-
Plate Setup: Prepare two identical plates ("Plate A" for your primary assay, "Plate B" for cytotoxicity). Seed cells at the same density and treat with an identical dose range of this compound.
-
Incubation: Incubate both plates for the same duration as your primary experiment.
-
Assay Readout:
-
Process and read Plate A according to your primary assay protocol.
-
Process and read Plate B using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the dose-response curves for both your primary assay and the cytotoxicity assay.
-
Interpretation:
-
If the IC50 from your primary assay is significantly lower than the IC50 for cytotoxicity, the observed effect is likely specific.
-
If the IC50 values are very similar, the phenotype you are observing is likely a direct result of general cytotoxicity, making it a non-specific finding.
-
-
| Parameter | Interpretation | Next Step |
| Primary Assay IC50 << Cytotoxicity IC50 | Compound is potent at a non-toxic concentration. The observed effect is likely specific. | Proceed with target engagement studies. |
| Primary Assay IC50 ≈ Cytotoxicity IC50 | The observed effect is coupled with cell death. This is a potential artifact. | Deprioritize or investigate the mechanism of toxicity. |
| No Cytotoxicity Observed | Compound is not toxic at the tested concentrations. | Confirm hit with orthogonal assays. |
| Caption: Table for interpreting cytotoxicity counter-screen results. |
Part 3: Advanced Validation - Confirming Target Engagement
Once artifacts like optical interference, aggregation, and general cytotoxicity have been ruled out, the final step is to confirm that the compound's effect is mediated through the intended biological target.
FAQ 4: How can I confirm that my compound is interacting with the target protein inside the cell?
Confirming target engagement in a cellular context is the most rigorous form of validation.[3] Several biophysical methods can be adapted for this purpose. A powerful and increasingly popular technique is the Cellular Thermal Shift Assay (CETSA).
The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature. This change can be detected in intact cells or cell lysates.[3]
Workflow for Hit Validation Cascade
This diagram outlines a comprehensive workflow from a primary screen to a validated, cell-active hit.
Caption: A comprehensive hit validation workflow for cell-based assays.
Protocol: Orthogonal Assay Confirmation
Objective: To confirm the biological activity of the primary hit using a different assay technology, which reduces the likelihood that the result is an artifact of the primary assay's specific format or readout.[5]
Example Scenario:
-
Primary Assay: A reporter gene assay that measures the transcriptional activity of a target pathway via luminescence.
-
Orthogonal Assay: A Western blot or qPCR that directly measures the protein or mRNA levels of a key downstream gene in that same pathway.
Step-by-Step Protocol (Example: qPCR):
-
Cell Treatment: Culture and treat cells with a dose range of this compound, including vehicle and positive controls. Use the same conditions (cell density, treatment time) as the primary assay.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a standard kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative change in target gene expression (e.g., using the ΔΔCt method) in response to the compound.
-
Interpretation: If the compound elicits a dose-response effect on gene expression that is consistent with the results from the primary reporter assay, it significantly increases confidence that the compound is a true modulator of the biological pathway.
-
By systematically applying these troubleshooting guides and validation workflows, researchers can effectively minimize the risk of pursuing artifacts, ensuring that resources are focused on compounds with genuine and specific biological activity.
References
-
Stott, K. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World (DDW). [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. [Link]
-
Kartner, N. (2016). Response to "What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?". ResearchGate. [Link]
-
National Center for Biotechnology Information. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. [Link]
-
Thorne, N., Auld, D.S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
-
Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. [Link]
-
Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
Sources
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four Well-Established Strategies Used in Hit Identification [clinicalresearchnewsonline.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. news-medical.net [news-medical.net]
Technical Support Center: Purification of Crude N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
Welcome to the technical support center for the purification of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for obtaining this compound in high purity. The methodologies described herein are grounded in established chemical principles and practical laboratory experience.
Introduction to Purification Challenges
N-Methyl-1-(5-methylthiophen-2-yl)methanamine is a secondary amine, and its purification as the hydrochloride salt presents a common yet nuanced challenge in synthetic chemistry. The crude product, likely synthesized via reductive amination of 5-methylthiophene-2-carboxaldehyde with methylamine, can contain a variety of impurities. These may include unreacted starting materials, the corresponding primary amine, over-methylated tertiary amine, and other side-products.[1]
This guide provides a multi-faceted approach to purification, focusing on the strategic application of acid-base extraction, recrystallization, and, when necessary, chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective initial purification step for crude N-Methyl-1-(5-methylthiophen-2-yl)methanamine?
A1: The most robust initial purification step is a liquid-liquid acid-base extraction. This technique leverages the basicity of the amine to separate it from non-basic impurities. By treating the crude organic mixture with an aqueous acid (like HCl), the amine is protonated to form its water-soluble hydrochloride salt, which partitions into the aqueous phase.[2] Neutral and acidic impurities remain in the organic layer and can be discarded. The free amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q2: My crude product is an oil. How do I solidify it for purification by recrystallization?
A2: The free base, N-Methyl-1-(5-methylthiophen-2-yl)methanamine, is a liquid at room temperature. To facilitate purification by recrystallization, it must be converted to a solid salt. The hydrochloride salt is a common and effective choice. This is typically achieved by dissolving the crude free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether) until precipitation is complete.[3]
Q3: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solubility of the impurity-laden product is too high. To address this, try the following:
-
Increase the solvent volume: You may have a supersaturated solution. Add more hot solvent until the oil redissolves, then allow it to cool more slowly.
-
Change the solvent system: The polarity of your solvent may not be ideal. Consider a less polar solvent or a solvent mixture. For amine hydrochlorides, isopropanol or ethanol are good starting points. You can also try adding a less polar co-solvent (an "anti-solvent") like diethyl ether or heptane dropwise to a solution of your compound in a more polar solvent like isopropanol until turbidity persists.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Q4: How can I remove the primary amine and tertiary amine impurities?
A4: While a carefully executed acid-base extraction and recrystallization can remove many impurities, significant amounts of closely related amines may require chromatography. Normal-phase chromatography on silica gel can be challenging for amines due to strong adsorption and peak tailing.[2] However, this can be mitigated by:
-
Adding a basic modifier: Incorporating a small amount of a volatile amine like triethylamine (0.1-1%) into the eluent can improve peak shape.
-
Using an amine-functionalized silica gel: These columns are commercially available and are designed to minimize the unwanted interactions with basic compounds. Reverse-phase HPLC with a mobile phase at an alkaline pH can also be an effective method for separating primary, secondary, and tertiary amines.[2]
In-Depth Troubleshooting and Protocols
Scenario 1: Initial Purification of Crude Reaction Mixture
Problem: You have completed the synthesis and, after an initial work-up, have a crude organic extract containing the desired secondary amine along with non-basic organic impurities.
Solution: Perform an acid-base extraction.
Protocol 1: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. Repeat the extraction 2-3 times. The target amine hydrochloride will be in the aqueous phase.
-
Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
To recover the free amine, cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide, with stirring until the pH is >10.
-
Extract the liberated free amine from the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine as an oil.
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for purifying the amine via acid-base extraction.
Scenario 2: Purification of the Solid Hydrochloride Salt
Problem: You have the crude N-Methyl-1-(5-methylthiophen-2-yl)methanamine as an oil and need to obtain a pure, solid product.
Solution: Convert the free amine to its hydrochloride salt and purify by recrystallization.
Protocol 2: Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the crude amine oil in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2 M HCl in diethyl ether with stirring. Monitor the pH with damp litmus paper to ensure it is acidic.
-
A precipitate of the hydrochloride salt should form. If it oils out, try adding more of the primary solvent (isopropanol/ethyl acetate) or a different anti-solvent.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and air dry.[3]
-
-
Recrystallization:
-
Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on similar compounds, good starting points for solvent systems are:
-
Isopropanol
-
Ethanol
-
Isopropanol/Diethyl Ether
-
Ethanol/Ethyl Acetate
-
-
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.
-
Continue adding the hot solvent in small portions until the solid just dissolves.
-
If using a two-solvent system, dissolve the solid in a minimal amount of the "good" solvent (e.g., hot isopropanol) and then add the "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
-
Table 1: Recrystallization Solvent Selection Guide (General)
| Solvent/System | Polarity | Boiling Point (°C) | Rationale |
| Isopropanol | Polar Protic | 82.6 | Good for dissolving polar salts when hot, less soluble when cold. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, often a good choice for amine salts. |
| Methanol/Water | Polar Protic | Variable | Can be effective, but the high polarity of water may retain some polar impurities. |
| Ethyl Acetate/Heptane | Mid-Polar/Non-Polar | Variable | A less polar system that can be effective if the salt is less polar. |
Scenario 3: Persistent Impurities After Recrystallization
Problem: After recrystallization, analytical data (e.g., NMR, LC-MS) shows the presence of persistent impurities, such as the primary amine starting material or the tertiary amine by-product.
Solution: Utilize column chromatography with a modified stationary or mobile phase.
Protocol 3: Flash Column Chromatography
-
System Selection:
-
Option A (Modified Mobile Phase): Use standard silica gel with a mobile phase consisting of a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.
-
Option B (Amine-Functionalized Silica): Use a pre-packed amine-functionalized silica column. This often provides better separation for amines without the need for a basic additive in the mobile phase.
-
-
Procedure:
-
Dissolve the impure hydrochloride salt in a minimal amount of the mobile phase. It may be necessary to first neutralize the salt with a small amount of base (like triethylamine) to run it on the column as the free amine.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dried sample onto the column.
-
Elute the column with the chosen mobile phase system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
If the product was eluted as the free amine, it can be converted back to the hydrochloride salt as described in Protocol 2.
-
Diagram 2: Purification Decision Tree
Caption: Decision-making flowchart for the purification of N-Methyl-1-(5-methylthiophen-2-yl)methanamine HCl.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Goetz-Iuthy, N. (1950). Separation of primary, secondary and tertiary amines by chromatographic absorption analysis. Journal of Chemical Education, 27(5), 258. Available at: [Link]
-
PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved January 11, 2026, from [Link]
-
Greenwood, S. D. W., Deardorff, P., Sherman, W., & Slade, D. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14), e4170. Available at: [Link]
Sources
identifying and characterizing impurities in N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride batches
Welcome to the technical support center for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and characterizing impurities in various batches of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical troubleshooting steps necessary to ensure the quality, safety, and efficacy of your compound.
This guide is structured to address common challenges and frequently asked questions, moving from general principles to specific experimental troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding impurity profiling for this compound.
Q1: What are the most likely impurities I should expect in my batches?
A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis for this compound is the reductive amination of 5-methylthiophene-2-carboxaldehyde with methylamine. Based on this, you should anticipate the following types of impurities:
-
Starting Materials: Unreacted 5-methylthiophene-2-carboxaldehyde and residual methylamine.
-
Intermediates: The imine formed between the aldehyde and methylamine, which may not have been fully reduced.
-
Process-Related Impurities: By-products from the reducing agent (e.g., borohydride complexes) or impurities present in the starting materials themselves.
-
Over-alkylation Products: Formation of a tertiary amine, N,N-dimethyl-1-(5-methylthiophen-2-yl)methanamine.
-
Degradation Products: Impurities formed during storage or processing due to hydrolysis, oxidation, or photolysis.
Q2: What are the regulatory thresholds for identifying and qualifying impurities?
A2: The primary guideline for impurities in new drug substances is the ICH Q3A(R2) guideline.[1][2][3] The key thresholds are based on the maximum daily dose (MDD) of the drug substance. For a typical small molecule, the thresholds are:
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[3]
-
Qualification Threshold: The level above which the biological safety of an impurity must be established.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A multi-technique approach is essential for comprehensive impurity profiling. The most powerful combination includes:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight starting materials.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurities detected by HPLC, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for elucidating the chemical structure of unknown impurities once they have been isolated.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your analytical work.
Troubleshooting Guide 1: HPLC Method Development and Analysis
Issue: Poor separation of the main peak from an impurity.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The polarity of your mobile phase may not be suitable for resolving closely eluting compounds.
-
Troubleshooting Steps:
-
Modify the Organic Solvent Ratio: If using a gradient, adjust the slope. For isocratic elution, systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions.
-
Adjust the pH of the Aqueous Buffer: The amine group in your molecule is basic. Changing the pH of the mobile phase will alter its ionization state and retention time. Explore a pH range where the analyte and impurities have different charge states to maximize separation.
-
-
-
Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity.
-
Troubleshooting Steps:
-
Consider a Different C18 Column: Not all C18 columns are the same. A column with a different bonding density or end-capping can offer different selectivity.
-
Try a Phenyl-Hexyl or Cyano Column: These stationary phases offer different retention mechanisms (π-π interactions) which can be beneficial for separating aromatic compounds like yours.
-
-
Issue: Tailing peak shape for the main component.
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The basic amine group can interact with acidic silanol groups on the silica support of the column, leading to peak tailing.
-
Troubleshooting Steps:
-
Use a Low-pH Mobile Phase: At a low pH (e.g., 2.5-3.5), both the amine and the silanol groups are protonated, minimizing unwanted interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. The TEA will preferentially interact with the silanols, improving the peak shape of your analyte.
-
Use a Base-Deactivated Column: Modern columns are often end-capped or base-deactivated to reduce silanol activity. Ensure you are using such a column.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Troubleshooting Steps:
-
Reduce Injection Volume or Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves.
-
-
Experimental Protocol: Developing a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Phase A: Prepare a buffer solution, such as 20 mM potassium phosphate, and adjust the pH to 3.0 with phosphoric acid.
-
Phase B: HPLC-grade acetonitrile.
-
-
Initial Gradient:
-
Time 0 min: 10% B
-
Time 25 min: 90% B
-
Time 30 min: 90% B
-
Time 32 min: 10% B
-
Time 40 min: 10% B
-
-
Detection: Use a UV detector set at a wavelength where the API and potential impurities have good absorbance (e.g., determined by a UV scan, likely around 230-280 nm).
-
Optimization: Inject a sample of your API and a mixture from a forced degradation study (see below). Adjust the gradient, pH, or even the column to achieve baseline separation of all peaks. A suitable method should elute the main peak with good symmetry and resolve it from all degradation products and synthesis-related impurities.[5][6]
Troubleshooting Guide 2: Forced Degradation Studies
Issue: No degradation observed under stress conditions.
Potential Causes & Solutions:
-
Stress Conditions are Too Mild: The compound may be more stable than anticipated.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid and base hydrolysis, increase the molarity of the acid/base (e.g., from 0.1 M to 1 M or even 5 M HCl/NaOH). For oxidation, increase the concentration of hydrogen peroxide.
-
Increase Temperature: If no degradation is seen at room temperature, perform the study at an elevated temperature (e.g., 60-80°C).
-
Extend Exposure Time: Increase the duration of the stress testing.
-
-
Issue: Complete degradation of the API.
Potential Causes & Solutions:
-
Stress Conditions are Too Harsh: This prevents the identification of primary degradation pathways and intermediate products.
-
Troubleshooting Steps:
-
Decrease Stressor Concentration, Temperature, or Time: Systematically reduce the harshness of the conditions until you achieve a target degradation of 5-20%. This range is ideal as it allows for the detection and characterization of degradation products without overwhelming the chromatogram.
-
Neutralize the Sample: For acid and base hydrolysis, ensure you neutralize the sample before injection to prevent further degradation on the autosampler or column.
-
-
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration. Analyze by your developed stability-indicating HPLC method.
Troubleshooting Guide 3: Impurity Identification and Characterization
Issue: An unknown peak is observed in the HPLC chromatogram.
Logical Workflow for Identification:
Caption: Workflow for the identification of an unknown impurity.
Troubleshooting NMR Spectral Interpretation:
-
Challenge: Differentiating between the desired product and the over-methylated tertiary amine.
-
Solution:
-
¹H NMR: Look for the disappearance of the N-H proton signal (which may be broad or exchangeable with D₂O). The N-CH₃ signal in the tertiary amine will likely integrate to 6 protons (two methyl groups) compared to 3 protons in the desired secondary amine. The chemical shift of the N-CH₃ will also be different.
-
¹³C NMR: The carbon signals for the N-methyl groups will have a distinct chemical shift in the tertiary amine compared to the secondary amine.
-
-
-
Challenge: Identifying the unreacted aldehyde starting material.
-
Solution:
-
¹H NMR: Look for the characteristic aldehyde proton signal, which will be a singlet in the downfield region (typically 9-10 ppm).
-
¹³C NMR: The aldehyde carbonyl carbon will have a signal in the highly deshielded region (around 180-200 ppm).
-
-
Data Presentation: Predicted ¹H NMR Chemical Shifts
The following table provides predicted ¹H NMR chemical shifts for the target compound and key potential impurities. Note: These are estimated values and should be confirmed with authentic standards.
| Compound | Thiophene Protons (H3, H4) | Methylene Protons (-CH₂-) | N-Methyl Protons (-NCH₃) | 5-Methyl Protons (-CH₃) | Other |
| N-Methyl-1-(5-methylthiophen-2-yl)methanamine | ~6.6-6.8 ppm (d), ~6.9-7.1 ppm (d) | ~3.8-4.0 ppm (s) | ~2.4-2.6 ppm (s) | ~2.4-2.5 ppm (s) | N-H (variable) |
| 5-Methylthiophene-2-carboxaldehyde | ~7.0-7.2 ppm (d), ~7.6-7.8 ppm (d) | - | - | ~2.5-2.6 ppm (s) | Aldehyde-H (~9.8 ppm, s) |
| Imine Intermediate | ~6.8-7.2 ppm (m) | - | ~3.4-3.6 ppm (s) | ~2.5 ppm (s) | Imine-H (~8.2 ppm, s) |
Part 3: Visualization of Potential Impurity Pathways
The following diagram illustrates the primary synthesis and potential side-reaction pathways leading to impurities.
Caption: Synthetic pathway and formation of key process-related impurities.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Pise, N. P., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Ghemud, A. S., et al. (2014). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Drug research, 64(8), 429–435. [Link]
Sources
- 1. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 58255-18-8|N-Methyl-1-(thiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 6. cenmed.com [cenmed.com]
enhancing the stability of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride stock solutions
Technical Support Center: N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically grounded advice on preparing, storing, and troubleshooting stock solutions of this compound. Our goal is to ensure the stability and integrity of your experimental reagents, leading to more reliable and reproducible results.
Understanding the Molecule: Inherent Stability Challenges
This compound possesses distinct chemical features that present unique stability challenges. A proactive understanding of its structure is the first step in preventing degradation.
-
The Thiophene Ring: The five-membered aromatic ring containing a sulfur atom is the molecule's core. While aromatic, the sulfur atom makes the ring electron-rich and susceptible to oxidation.[1][2] Oxidation can occur at the sulfur atom, forming a thiophene-S-oxide, or across the ring's double bonds.[1][2] This process is often accelerated by exposure to light (photodegradation), atmospheric oxygen, and certain reactive oxygen species.[3][4] Such degradation can lead to discoloration of the solution and a loss of the compound's biological activity.
-
The Secondary Amine Hydrochloride: The N-methylmethanamine side chain is a secondary amine, which is basic. It is supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media.[5] The stability of this salt is highly pH-dependent. In solution, an equilibrium exists between the protonated, water-soluble ammonium salt and the neutral, less soluble "free base." If the pH of the solution becomes too high (alkaline), the equilibrium will shift, causing the free base to form, which may precipitate out of solution or be more susceptible to degradation.[6][7][8]
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with stock solutions of this compound.
Q1: My stock solution has turned yellow/brown. What happened and can I still use it?
A: A yellow or brown discoloration is a common indicator of degradation, likely due to the oxidation of the thiophene ring.[1][2] This process can be initiated by prolonged exposure to ambient light or atmospheric oxygen.[3][9] It is strongly recommended not to use a discolored solution, as the presence of degradation products can lead to unpredictable and erroneous experimental results. The purity of the solution should be verified by an analytical method like HPLC before any use.[9] The best practice is to discard the solution and prepare a fresh one, adhering to the storage protocols outlined below.
Q2: A precipitate has formed in my stock solution after storage in the refrigerator/freezer. What should I do?
A: Precipitate formation upon cooling is usually due to the compound's concentration exceeding its solubility limit at lower temperatures.[9][10] Before use, allow the vial to warm to room temperature completely and vortex gently to see if the precipitate redissolves.[9] If it does not fully redissolve, do not use it. This could indicate that the solvent has evaporated, increasing the concentration, or that the pH has shifted, causing the less soluble free base to crash out.[6][10] In such cases, a fresh stock solution should be prepared.
Q3: I'm seeing inconsistent results in my assays. Could my stock solution be the problem?
A: Yes, inconsistent results are a classic sign of stock solution degradation.[9][10] Even without visible changes like discoloration or precipitation, the compound can degrade over time, leading to a decrease in potency. This can be caused by multiple freeze-thaw cycles, extended storage at improper temperatures, or slow oxidative/hydrolytic degradation.[10] To avoid this, prepare smaller, single-use aliquots from a freshly made stock solution and store them under optimal conditions.
Q4: What is the best solvent for preparing my stock solution?
A: The choice of solvent is critical. For long-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[10] For aqueous-based experiments, you can use sterile, deionized water or a buffer system. However, if using an aqueous solvent, it is critical to ensure the pH is maintained in a slightly acidic range (typically pH 4-6) to keep the amine protonated and prevent precipitation of the free base.[11][12] Do not use alkaline buffers.
Troubleshooting Guide for Stock Solution Instability
When an issue with a stock solution is observed, a logical diagnostic workflow can identify the cause and prevent recurrence.
Caption: Troubleshooting workflow for unstable stock solutions.
Protocols for Preparing and Storing Stabilized Stock Solutions
Adhering to rigorous preparation and storage protocols is the most effective way to ensure the long-term stability of your this compound stock solutions.
Recommended Storage Conditions Summary
| Parameter | Solid Compound | DMSO Stock Solution | Aqueous Stock Solution |
| Temperature | 2-8°C or Room Temp (<30°C)[9] | -80°C (Long-term) [10] or -20°C (Short-term) | -20°C (Short-term, days) |
| Atmosphere | Dry, inert gas (e.g., Argon)[9] | Tightly sealed vials | Tightly sealed vials |
| Light Exposure | Protect from light (amber vial)[9] | Protect from light (amber vial)[10] | Protect from light (amber vial) |
| pH | N/A | N/A | Slightly Acidic (pH 4-6) |
| Freeze-Thaw | N/A | Avoid multiple cycles | Not recommended for freezing |
Protocol: Preparation of DMSO Stock Solution (e.g., 10 mM)
-
Pre-analysis: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Weighing: Accurately weigh the required amount of this compound in a sterile microfuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (37°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding amber vials. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.
-
Storage: Tightly cap the vials, seal with paraffin film for extra security against moisture and air, and store at -80°C for long-term stability.[10]
Protocol: Preparation of Aqueous Working Solutions
Aqueous solutions are not recommended for long-term storage. Prepare them fresh for each experiment from a frozen DMSO stock.
-
Thawing: Rapidly thaw a single-use aliquot of the DMSO stock solution.
-
Dilution: Dilute the DMSO stock into your final aqueous buffer or media to the desired working concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
pH Verification: The final aqueous solution should be slightly acidic. If using unbuffered water, the hydrochloride salt itself should provide an acidic pH. If using a buffer, ensure its pH is below 7.
-
Use Immediately: Use the freshly prepared aqueous solution promptly. Do not store aqueous solutions.
Potential Degradation Pathways
Understanding the chemical reactions that lead to instability is key to preventing them. The primary degradation routes for this molecule are oxidation and pH-mediated conversion.
Caption: Key degradation pathways for the compound in solution.
Analytical Methods for Stability Assessment
To quantitatively assess the stability and purity of your stock solution, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
Protocol: HPLC-UV Method for Purity Assessment
This protocol provides a starting point; optimization may be required.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, likely around 230-260 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a standard of the fresh, solid compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Dilute your stock solution to be tested to the same concentration using the mobile phase.
-
-
Analysis:
-
Run a gradient elution, for example: 10% B to 90% B over 15 minutes.
-
Inject the fresh standard to determine the retention time and peak area of the parent compound.
-
Inject the test sample.
-
Evaluation: Compare the chromatograms. A loss of purity in the test sample will be indicated by a decrease in the main peak's area and the appearance of new peaks (degradation products), which typically elute at different retention times.[13]
-
By implementing these guidelines, you can significantly enhance the stability of your this compound stock solutions, ensuring the integrity and success of your research.
References
-
Beltran-Heredia, J., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available at: [Link]
-
ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. Available at: [Link]
-
KTH Royal Institute of Technology. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives : Experimental and DFT Studies. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]
-
ScienceDirect. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Available at: [Link]
-
University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Available at: [Link]
-
YouTube. (2023). How pH Affects Solubility of Salts AP Chemistry Unit 8. Available at: [Link]
-
MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Available at: [https://www.mdpi.com/2 separations/separations-08-00048/article_deploy/html/images/separations-08-00048-g002.png]([Link] separations/separations-08-00048/article_deploy/html/images/separations-08-00048-g002.png)
Sources
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enantioseparation of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Welcome to the dedicated technical support guide for the enantiomeric separation of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for this specific chiral separation. We will explore the underlying principles of method development, offer solutions to common experimental hurdles, and provide detailed protocols to ensure robust and reproducible results.
Section 1: Understanding the Analyte and Initial Considerations
N-Methyl-1-(5-methylthiophen-2-yl)methanamine is a chiral secondary amine containing a thiophene moiety. The hydrochloride salt form ensures its ionizability, which is a key characteristic we can leverage during method development. The presence of the aromatic thiophene ring and the secondary amine group are the primary sites for chiral recognition with a suitable chiral stationary phase (CSP).
Key Molecular Features for Chiral Separation:
-
Chiral Center: The carbon atom bonded to the methylamino group, the thiophene ring, and a hydrogen atom.
-
Primary Interaction Sites: The secondary amine (basic) and the π-system of the thiophene ring. These groups will be critical for forming transient diastereomeric complexes with the chiral stationary phase.[1]
-
Analyte Form: As a hydrochloride salt, the analyte will be protonated, making it suitable for ion-exchange interactions.
Section 2: Method Development Strategy: A Step-by-Step Guide
A systematic approach to method development is crucial for efficiently achieving a successful chiral separation.[2] The following workflow outlines a logical progression from initial screening to method optimization.
Caption: Workflow for chiral method development.
Section 3: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the separation of this compound enantiomers in a question-and-answer format.
FAQ 1: I am not seeing any separation of the enantiomers. What should I try first?
Answer: Lack of initial separation is a common starting point. Here’s a systematic troubleshooting approach:
-
Confirm you are using a chiral stationary phase (CSP). Enantiomers have identical physical and chemical properties in an achiral environment and require a chiral selector for separation.[3]
-
Broaden your CSP screening. The "hit rate" for finding a suitable CSP can be low. Screen a diverse range of CSPs. For an amine like this, polysaccharide-based phases (e.g., cellulose or amylose derivatives) are an excellent starting point.[4][5] Consider both coated and immobilized polysaccharide columns.
-
Vary the separation mode. If you started with normal phase (NP), try polar organic (PO) mode or reversed-phase (RP). Supercritical Fluid Chromatography (SFC) is also a powerful alternative that often provides different selectivity.[3][6]
-
Introduce mobile phase additives. Since the analyte is a basic amine, adding a small amount of a basic additive like diethylamine (DEA) or butylamine (typically 0.1-0.5%) to your mobile phase in NP or PO mode can significantly improve peak shape and may induce separation.[7] Conversely, in RP mode, an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) helps to ensure consistent protonation of the amine and can improve interactions with the CSP.[8]
FAQ 2: My peaks are broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape for basic compounds like this compound is often due to secondary interactions with residual silanols on the silica support of the CSP.
-
Mobile Phase Additives: The most effective solution is the use of additives.
-
For Normal Phase (NP) / Polar Organic (PO) / SFC: Add a basic modifier such as diethylamine (DEA), ethanolamine, or isopropylamine.[7][9] These additives compete with the analyte for active sites on the stationary phase, masking the silanols and improving peak symmetry.[10]
-
For Reversed-Phase (RP): An acidic modifier like TFA or FA will protonate the analyte and the residual silanols, reducing undesirable interactions.
-
-
Adjust Additive Concentration: Systematically vary the additive concentration (e.g., 0.1%, 0.2%, 0.5%) to find the optimal balance between peak shape and retention.
-
Consider a Different CSP: Some modern CSPs are based on silica with improved end-capping, which reduces the impact of silanol interactions.
FAQ 3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer: Optimizing resolution involves fine-tuning the selectivity (α) and efficiency (N) of your separation.
-
Optimize the Mobile Phase Composition:
-
Alcohol Modifier (for NP/PO/SFC): The type and percentage of alcohol (e.g., isopropanol, ethanol, methanol) in the mobile phase can dramatically affect selectivity.[11] Systematically vary the alcohol percentage.
-
Co-solvent in SFC: In Supercritical Fluid Chromatography (SFC), the choice of co-solvent (modifier) is critical. Methanol is a common starting point, but ethanol or isopropanol can offer different selectivities.[12]
-
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[11] Try adjusting the column temperature (e.g., in 5°C increments from 15°C to 40°C). Lower temperatures often increase resolution but also increase analysis time and backpressure.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, albeit with longer run times.
-
Change the Additive: Sometimes, changing the type of additive (e.g., from DEA to ethylenediamine) can alter the selectivity and improve resolution.[7]
FAQ 4: The elution order of my enantiomers has suddenly flipped. What could be the cause?
Answer: A change in elution order is a significant event, often pointing to a change in the dominant chiral recognition mechanism.
-
"Memory Effects" of Additives: This is a well-documented phenomenon, particularly with polysaccharide-based CSPs.[10][13] If the column was previously used with a different additive (e.g., an acid) and then switched to a basic additive (or vice-versa), traces of the former additive can remain adsorbed to the stationary phase, altering its properties.[13]
-
Solution: Thoroughly flush the column with a strong, compatible solvent (check the manufacturer's instructions) to remove residual additives before equilibrating with the new mobile phase. For immobilized columns, solvents like THF or DMF can often be used for regeneration.[14]
-
-
Change in Mobile Phase Composition or Temperature: Significant changes in the mobile phase (e.g., switching the type of alcohol modifier) or temperature can sometimes cause an inversion of elution order.[11]
Section 4: Experimental Protocols
Protocol 1: Initial Screening using HPLC (Normal Phase)
This protocol outlines a general screening approach to identify a promising Chiral Stationary Phase and mobile phase system.
Objective: To quickly assess multiple CSPs for their ability to resolve the enantiomers of this compound.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phases:
-
Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK® IA/AD)
-
Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK® IB/OD)
-
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA)
-
Analyte solution (0.5 mg/mL in mobile phase)
Procedure:
-
Equilibrate the first selected column with the initial mobile phase (e.g., Hexane/IPA 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject 5 µL of the analyte solution.
-
Monitor the chromatogram at a suitable wavelength (e.g., 230 nm, based on the thiophene chromophore).
-
If no separation or poor peak shape is observed, add 0.1% DEA to the mobile phase and repeat the injection after re-equilibration.
-
Repeat steps 1-4 for each mobile phase composition and each column as detailed in the screening table below.
Screening Conditions Table:
| Column Type | Mobile Phase (v/v) | Additive |
| Amylose-based | Hexane/IPA (90/10) | None, then 0.1% DEA |
| Amylose-based | Hexane/EtOH (90/10) | None, then 0.1% DEA |
| Cellulose-based | Hexane/IPA (90/10) | None, then 0.1% DEA |
| Cellulose-based | Hexane/EtOH (90/10) | None, then 0.1% DEA |
Protocol 2: Method Optimization using Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative, often providing faster and more efficient separations with "green" chemistry benefits.[6][]
Objective: To optimize the separation of enantiomers using SFC.
Materials:
-
SFC system with UV or PDA detector
-
Selected CSP from initial screening (or a dedicated SFC chiral column)
-
Supercritical CO₂
-
Methanol (MeOH) (SFC grade)
-
Ethanol (EtOH) (SFC grade)
-
Isopropylamine (IPA) or Diethylamine (DEA)
-
Trifluoroacetic acid (TFA)
-
Analyte solution (0.5 mg/mL in modifier)
Procedure:
-
Install the selected chiral column.
-
Set the initial conditions:
-
Mobile Phase: 85% CO₂, 15% MeOH with 0.2% IPA
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 35 °C
-
-
Equilibrate the system until a stable baseline is achieved.
-
Inject 2 µL of the analyte solution.
-
Evaluate the chromatogram for resolution and peak shape.
-
Systematically vary the parameters to optimize the separation:
-
Modifier Percentage: Adjust the co-solvent (MeOH) percentage from 10% to 30% in 5% increments.
-
Modifier Type: Substitute MeOH with EtOH and repeat the modifier percentage gradient.
-
Additive Combination: For some amines, a combination of a basic and acidic additive (e.g., 0.2% IPA / 0.2% TFA) can yield excellent results.[16]
-
SFC Optimization Logic:
Caption: Decision tree for SFC method optimization.
Section 5: Concluding Remarks
The successful enantiomeric separation of this compound is highly achievable through a systematic and logical approach to method development. The key to success lies in screening a diverse range of chiral stationary phases and mobile phase conditions, with particular attention to the use of basic or acidic additives to control analyte ionization and improve peak shape. Both HPLC and SFC are powerful techniques for this purpose, with SFC often providing advantages in speed and reduced solvent consumption. This guide provides the foundational knowledge and troubleshooting framework to confidently tackle this chiral separation challenge.
References
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. PubMed. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Separation of pharmaceutical enantiomers using supercritical fluid technology. ResearchGate. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
-
Chiral HPLC and SFC Columns. Columnex LLC. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Scilit. [Link]
-
A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI. [Link]
-
Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. selvita.com [selvita.com]
- 7. chiraltech.com [chiraltech.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chiraltech.com [chiraltech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
dealing with poor chromatographic peak shape for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Welcome to the technical support guide for the chromatographic analysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the principles causing poor peak shape for this compound. This guide is structured in a practical, question-and-answer format to help you diagnose and resolve common issues encountered in the lab.
FAQ 1: Why is my peak for N-Methyl-1-(5-methylthiophen-2-yl)methanamine HCl tailing?
This is the most common issue observed for this and other basic amine compounds. The primary cause of peak tailing is a secondary, undesirable interaction between your analyte and the stationary phase.[1]
The Underlying Mechanism: Analyte-Silanol Interaction
N-Methyl-1-(5-methylthiophen-2-yl)methanamine is a secondary amine. In a typical reversed-phase mobile phase (pH 3-7), this amine group will be protonated, carrying a positive charge (BH+). Standard silica-based columns, even those that are fully end-capped, have residual silanol groups (Si-OH) on their surface.[2][3] These silanol groups are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged, SiO-) at pH values above 4.[3]
The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary ion-exchange retention mechanism.[4] This interaction is stronger than the intended hydrophobic (reversed-phase) retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing.[1][5]
Caption: Analyte interaction with the HPLC stationary phase.
FAQ 2: How can I systematically troubleshoot and eliminate peak tailing?
Resolving peak tailing requires a logical, step-by-step approach. Start with the simplest potential causes before moving to more complex method modifications. This workflow minimizes unnecessary changes and helps you quickly identify the root cause.
Caption: Systematic troubleshooting workflow for peak tailing.
Step 1: Verify the Sample Solvent
The Issue: Injecting your sample in a solvent that is significantly stronger than your mobile phase is a common cause of peak distortion.[6][7] If the sample is dissolved in 100% acetonitrile but your gradient starts at 10% acetonitrile, the sample plug travels down the column improperly, leading to broadening, fronting, or split peaks.[8][9]
Protocol: Correct Sample Preparation
-
Ideal Solvent: The best practice is to dissolve your sample directly in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with buffer).
-
Alternative: If solubility is an issue, dissolve the sample in a small amount of strong organic solvent (like Methanol or Acetonitrile) and then dilute it to the final volume with the initial mobile phase.
-
Rule of Thumb: Your final sample diluent should never be significantly stronger in elution power than the mobile phase it is being injected into.[6]
Step 2: Optimize Mobile Phase pH
Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[10][11][12] The goal is to keep your analyte and the column surface in a single, consistent ionic state.
Primary Strategy: Low pH (Acidic Mobile Phase) By lowering the mobile phase pH to below 3, you fully protonate the residual silanol groups (Si-OH).[1] Since they are no longer negatively charged, the strong ionic attraction to your protonated amine is eliminated, drastically reducing peak tailing.[3]
Alternative Strategy: High pH (Basic Mobile Phase) By raising the mobile phase pH to at least 2 units above the pKa of your analyte (likely requiring pH > 11), you deprotonate the amine, making it neutral (B). A neutral analyte will not engage in ionic interactions with the silanol sites. This requires a specialized, pH-stable column (e.g., hybrid silica) to prevent dissolution of the silica backbone.[13][14]
| Parameter | Low pH Strategy (pH 2.5 - 3.0) | High pH Strategy (pH > 10) |
| Mechanism | Suppresses silanol ionization (Si-OH) to repel the protonated amine (BH+).[1] | Neutralizes the analyte (B) to eliminate ionic interaction.[14] |
| Pros | Compatible with most standard silica C18 columns. Highly effective and robust. | Excellent peak shape. Offers alternative selectivity. |
| Cons | May provide less retention for some basic compounds. | Requires a specialized pH-stable column. Limited buffer choices. |
| Recommended Buffer | 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or a 20-50 mM Potassium Phosphate buffer.[15] | 10-20 mM Ammonium Bicarbonate or Ammonium Hydroxide.[16] |
Step 3: Evaluate and Select the Right Column
Not all C18 columns are created equal. Modern columns made with high-purity silica (Type B) have significantly fewer acidic silanol sites and metal contaminants than older columns (Type A).[2][4]
Protocol: Column Selection
-
Use a High-Performance Column: Ensure you are using a modern, high-purity, end-capped column. End-capping is a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanols, effectively shielding them from interaction with the analyte.[1][3]
-
Consider Alternative Chemistries: If tailing persists even at low pH with a good C18 column, consider a stationary phase with an embedded polar group or a phenyl phase. These can offer alternative interactions and improved shielding of silanols.[17] For very difficult separations, mixed-mode columns that combine reversed-phase and ion-exchange properties can provide unique selectivity.[18]
FAQ 3: My peak is split or broad, but not necessarily tailing. What should I check?
While tailing is the most common problem, other peak shape issues can arise.
-
Cause: Column Contamination or Failure
-
Symptom: All peaks in the chromatogram appear broad or split.[19]
-
Diagnosis: This often points to a physical problem at the head of the column, such as a partially blocked inlet frit from sample particulates or a void in the packing bed.[1][19]
-
Solution: First, try disconnecting the column and reversing it, then flushing to waste with the mobile phase. This can sometimes dislodge particulates from the frit. If this fails, the column or at least the inlet frit likely needs to be replaced. Using a guard column or an in-line filter is the best way to prevent this.[19][20]
-
-
Cause: Mass Overload
-
Symptom: Peak shape worsens (broadens and tails) as the concentration of the injected sample increases.
-
Diagnosis: The stationary phase has a finite capacity. Injecting too much analyte mass saturates the active sites, leading to poor peak shape.[5]
-
Solution: Prepare and inject a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). If the peak shape improves dramatically at lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume.[21]
-
-
Cause: Operating Near the Analyte's pKa
-
Symptom: The peak is very broad or appears as a split or "humped" peak.
-
Diagnosis: If the mobile phase pH is too close to the analyte's pKa, the analyte exists as a mixture of its ionized and neutral forms. These two forms have different retention times, resulting in a distorted peak.[10][11][12]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single, stable ionic state.
-
FAQ 4: What are good starting conditions for robust method development?
Based on the principles discussed, the following method provides a robust starting point for achieving excellent peak shape for N-Methyl-1-(5-methylthiophen-2-yl)methanamine HCl. This method prioritizes the low pH strategy for its compatibility with standard silica columns.
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-Purity, End-Capped C18 (e.g., Waters XBridge, Agilent Zorbax, Phenomenex Luna) 2.1 or 4.6 mm ID, 50-150 mm length, < 5 µm particle size | A high-quality column is essential to minimize active silanol sites.[2][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (≈2.7) ensures silanols are protonated, preventing ionic interactions. Volatile and MS-compatible.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic scouting gradient to determine the approximate elution time. |
| Flow Rate | 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID | Standard flow rates for the respective column diameters. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity. |
| Injection Volume | 1 - 5 µL | Keep the injection volume small to prevent solvent and mass overload effects. |
| Sample Diluent | Initial Mobile Phase Conditions (e.g., 95:5 Mobile Phase A:B) | CRITICAL: Ensures compatibility and prevents peak distortion from solvent effects.[6] |
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Dolan, J. W., et al. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Poor peak shape. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
McCalley, D. V. (2007). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. Retrieved from [Link]
-
Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Stella, C., et al. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, 27(4), 284-92. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Freed, W. J., et al. (2009). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Retrieved from [Link]
-
AIT. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]
Sources
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- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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optimizing dosage and incubation times for in-vitro experiments with N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
A Guide to Optimizing Dosage and Incubation Times for In-Vitro Experiments
Welcome to the technical support guide for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. As a novel investigational compound, establishing robust and reproducible in-vitro experimental conditions is paramount. This document, prepared by our team of application scientists, provides field-proven insights, detailed protocols, and troubleshooting advice to help you determine the optimal dosage and incubation parameters for your specific cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with a new compound.
Q1: How do I determine a starting concentration range for my experiments?
A1: For a novel compound with limited published data, a systematic, multi-log range-finding study is the most effective approach.[1] It is recommended to start with a very broad range of concentrations, for example, from 1 nM to 1 mM, to identify a narrower, biologically active window.[1] If data exists for structurally similar compounds, it can provide a rational basis for an initial estimate, but this should always be confirmed empirically.[1][2]
Q2: What solvent should I use to prepare my stock solution, and what are the potential pitfalls?
A2: The hydrochloride salt form of the compound suggests potential solubility in aqueous solutions. However, for high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice. It is critical to first determine the maximum solubility of the compound in your chosen solvent and subsequently in your complete cell culture medium to avoid precipitation.[1] The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept to a minimum (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.[4]
Q3: What is the first experiment I should run to optimize my assay conditions?
A3: A dose-response experiment using a broad concentration range is the ideal first step.[1] This experiment, typically run at a fixed, intermediate incubation time (e.g., 24 or 48 hours), will help you identify the concentration range that elicits a biological response.[4] This allows you to determine key parameters like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which are crucial for designing subsequent experiments.[5][6]
Q4: How do I know if my chosen incubation time is appropriate?
A4: The optimal incubation time is dependent on the compound's mechanism of action and the biological question being asked. A time-course experiment is necessary to determine this empirically.[7] For example, effects on cell signaling pathways may be rapid (minutes to hours), while cytotoxic effects that depend on cell division may require longer incubation periods (24 to 72 hours).[4][7] If you observe no effect at a standard time point, the incubation may be too short.[7]
Section 2: Core Experimental Protocols
The following protocols provide a validated framework for determining optimal dosage and incubation times. A common cytotoxicity/cell viability assay (e.g., MTT, WST-1) is used as the readout method, as these are broadly applicable for initial characterization.[8]
Protocol 2.1: Determining the Optimal Dosage Range (Dose-Response Assay)
This protocol outlines the steps to identify the effective concentration range of the compound and calculate its IC50 value.
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase with high viability (>95%).[1]
-
Seed cells into a 96-well microplate at a pre-determined optimal density for your cell line. The goal is to have cells at approximately 70-80% confluency at the end of the experiment.[9]
-
Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][10]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., sterile DMSO or PBS).
-
Perform serial dilutions of the compound in complete cell culture medium to create a range of treatment concentrations. For an initial range-finding experiment, a 10-fold dilution series is appropriate (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Include necessary controls: untreated cells, vehicle control (cells treated with the highest concentration of solvent used), and a positive control for cytotoxicity if available.[4]
-
-
Incubation:
-
Cell Viability Assessment (Example using MTT Assay):
-
Add 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT into formazan crystals.[7]
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure homogeneity.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[7]
-
Subtract the background absorbance from a "medium only" control.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[1][5]
-
Protocol 2.2: Determining Optimal Incubation Time (Time-Course Assay)
This protocol is designed to find the most appropriate duration of compound exposure for observing the desired biological effect.
Methodology:
-
Cell Seeding and Compound Preparation:
-
Follow steps 1 and 2 from Protocol 2.1.
-
Based on the results of the dose-response assay, select two or three key concentrations to test: a concentration around the IC50, one below (e.g., 0.5x IC50), and one above (e.g., 2-5x IC50).
-
-
Incubation and Time Points:
-
Data Acquisition and Analysis:
-
At each designated time point, perform the cell viability assessment as described in Protocol 2.1 (steps 4 and 5).
-
For each concentration, plot the percent viability against the incubation time. This will reveal the onset and peak of the compound's effect, helping you select the most informative and convenient time point for future experiments.
-
Section 3: Visualization of Experimental Workflows
Diagram 3.1: Overall Optimization Workflow
Caption: Workflow for optimizing dosage and incubation time.
Diagram 3.2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay issues.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Effect Observed | 1. Compound Concentration Too Low: The selected dose range may be below the threshold for a biological response. 2. Incubation Time Too Short: The compound may require a longer duration to exert its effect.[7] 3. Compound Instability/Precipitation: The compound may be degrading in the culture medium or precipitating out of solution.[1] | 1. Expand Dose Range: Conduct a dose-response experiment with a wider and higher range of concentrations.[7] 2. Increase Incubation Time: Perform a time-course experiment with extended time points (e.g., 48, 72 hours).[7] 3. Verify Solubility: Visually inspect the treatment medium under a microscope for precipitates. Re-assess the compound's solubility in the complete culture medium. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilutions or reagent additions. 3. Edge Effect: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth.[11] 4. Cell Health: Cells used may be unhealthy, at a high passage number, or contaminated.[12] | 1. Improve Technique: Ensure a homogenous cell suspension before seeding. Practice consistent pipetting. 2. Mitigate Edge Effect: Do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or medium to create a humidity barrier.[11] 3. Standardize Cell Culture: Use cells with a consistent, low passage number and regularly check for mycoplasma contamination.[12][13] |
| Excessive Cytotoxicity at All Doses | 1. Compound Concentration Too High: The entire dose range is above the toxic threshold. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | 1. Shift Dose Range Lower: Redesign the dose-response study using a significantly lower range of concentrations (e.g., picomolar to nanomolar). 2. Check Vehicle Control: Ensure the vehicle control shows high viability. If not, lower the final solvent concentration in all treatments. |
Section 5: Data Interpretation
A key output of these optimization experiments is the dose-response curve, a graphical representation of the relationship between compound concentration and the biological response.[5][6]
-
Plotting the Curve: The response (e.g., % Viability) is plotted on the Y-axis, and the logarithm of the compound concentration is plotted on the X-axis. This typically produces a sigmoidal curve.[6][14]
-
Key Parameters:
-
IC50/EC50: The concentration of a drug that gives a half-maximal inhibitory (IC50) or effective (EC50) response. This is a key measure of the compound's potency and is the inflection point of the sigmoidal curve.[5]
-
Efficacy: The maximum response a drug can produce. This is represented by the top and bottom plateaus of the curve.[5][15]
-
Slope: The steepness of the curve, which indicates how sensitive the response is to changes in concentration.[5]
-
Specialized software (e.g., GraphPad Prism, R) can be used to perform a nonlinear regression analysis on the data to accurately calculate the IC50/EC50 values.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
-
Study.com. (n.d.). Dose Response Curve | Definition, Equation & Examples. Retrieved from [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
-
Albrecht, W., Kappenberg, F., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(5), 1935–1937. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]
-
News-Medical.Net. (2023). What is a Dose-Response Curve? Retrieved from [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Retrieved from [Link]
-
ResearchGate. (2021). How do I choose the concentration for primary screening in drug discovery process? Retrieved from [Link]
-
Fischer, S., Fischer, S., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives, 130(2), 027001. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
National Institutes of Health. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved from [Link]
-
GMP Plastics. (2025). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. study.com [study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. assaygenie.com [assaygenie.com]
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- 11. azurebiosystems.com [azurebiosystems.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. news-medical.net [news-medical.net]
- 15. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
calibration and standardization challenges in N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride quantification
Welcome to the technical support center for the quantitative analysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common calibration and standardization challenges encountered during the quantification of this compound. We will delve into the causality behind experimental choices, providing you with robust, self-validating protocols grounded in established analytical principles.
Introduction
This compound is a secondary amine containing a thiophene moiety. Its quantification, typically by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, requires careful consideration of its chemical properties to ensure accurate and reproducible results. This guide provides a structured approach to troubleshooting common issues, from reference standard preparation to complex matrix interference.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing probable causes and step-by-step solutions.
Issue 1: Poor Linearity or Non-Reproducible Calibration Curve
Question: I am preparing my calibration standards, but my curve is not linear (r² < 0.995) or varies significantly between runs. What could be the cause?
Answer: This is a common and critical issue that can stem from several factors related to the standard, its preparation, or the analytical system itself.
Probable Causes & Solutions:
-
Reference Standard Integrity:
-
Cause: The purity and stability of your this compound reference standard are paramount. As a hydrochloride salt, it is hygroscopic and can absorb atmospheric moisture, changing its effective concentration. Degradation due to improper storage (e.g., exposure to light or high temperatures) can also occur.
-
Solution:
-
Verification: Always use a certified reference standard (CRS) from a reputable supplier like USP or an equivalent pharmacopeia when available.[1][2] If a CRS is not available, thoroughly characterize your standard for purity (e.g., by qNMR, mass spectrometry, and elemental analysis).
-
Handling: Store the standard under the conditions specified by the manufacturer, typically in a desiccator, protected from light, and at the recommended temperature.
-
Stock Solution Stability: Prepare stock solutions in a non-reactive, HPLC-grade solvent and evaluate their stability over time. ICH guidelines on stability testing provide a framework for such studies.[3] It is advisable to prepare fresh working standards from a recently prepared stock solution for each analytical run.
-
-
-
Inaccurate Standard Preparation:
-
Cause: Serial dilution errors are cumulative. Minor inaccuracies in pipetting or volumetric flask usage at the initial concentration will be magnified in the lower concentration standards.
-
Solution:
-
Technique: Use calibrated analytical balances and Class A volumetric glassware or calibrated pipettes.
-
Dilution Scheme: Prepare a high-concentration stock solution and perform dilutions to create at least 5-7 calibration points spanning the expected concentration range of your unknown samples.[4] Avoid large, single-step dilutions. A workflow for preparing calibration standards is outlined below.
-
-
Workflow: Preparation of Calibration Standards
The following diagram illustrates a robust workflow for preparing calibration standards to minimize error.
Sources
Technical Support Center: Troubleshooting Inconsistent Results in N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride Bioassays
Welcome to the technical support center for bioassays involving N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common inconsistencies that can arise during in-vitro experiments with this compound. As a molecule with structural similarities to monoamine transporter ligands, its bioassays are likely to involve these targets. This guide provides in-depth, field-proven insights to ensure the generation of robust and reproducible data.
I. Understanding the Compound: Physicochemical Properties and Handling
This compound is a thiophene derivative. Thiophene-containing compounds are generally stable but can be susceptible to oxidation, particularly when exposed to light and air over extended periods. Proper handling and storage are critical to maintaining the integrity of the compound and ensuring consistent assay results.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClNS | PubChem |
| Molecular Weight | 177.7 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in water and DMSO | Inferred from hydrochloride salt form |
Storage and Handling Recommendations:
-
Storage: Store the solid compound at 2-8°C, desiccated, and protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as sterile water or DMSO. For aqueous stocks, use at a concentration that remains fully solubilized. For DMSO stocks, minimize the final concentration of DMSO in the assay to less than 0.5% to avoid solvent effects on cell health and enzyme activity.
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
II. FAQs: Quick Answers to Common Questions
Q1: My IC50 values for this compound are fluctuating between experiments. What are the likely causes?
A1: Fluctuations in IC50 values are a common issue and can stem from several sources:
-
Cell Health and Passage Number: Inconsistent cell health, high passage numbers, or variations in cell density at the time of the assay can significantly alter cellular responses.[1]
-
Reagent Variability: Lot-to-lot differences in serum, media, or other critical reagents can impact assay performance.
-
Compound Stability: Improper storage or handling of the compound and its solutions can lead to degradation.
-
Assay Conditions: Minor variations in incubation times, temperatures, or CO2 levels can affect results.[2]
-
Pipetting Errors: Inaccurate pipetting, especially of the compound or radioligand, can lead to significant errors.
Q2: I'm observing high background noise in my radioligand binding assay. How can I reduce it?
A2: High background in radioligand binding assays is often due to non-specific binding. Here are some strategies to mitigate this:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value to minimize binding to non-target sites.[3]
-
Increase Wash Steps: Thorough and rapid washing with ice-cold buffer can help remove unbound radioligand.
-
Use Blocking Agents: Including bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the assay plates and filters.
-
Filter Pre-treatment: Pre-soaking filters in a solution of polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.
Q3: My cell-based assay results are not reproducible. What should I check first?
A3: For cell-based assays, reproducibility issues often point to inconsistencies in cell culture. Start by verifying:
-
Standardized Cell Culture Practices: Ensure consistent cell seeding densities, media formulations, and passage numbers across all experiments.[1]
-
Cell Viability: Perform a cell viability count before each experiment to ensure a healthy and consistent starting cell population.[2]
-
Incubator Conditions: Regularly check and calibrate incubator temperature, CO2, and humidity levels.[2]
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter can experience different environmental conditions. Consider leaving the outer wells empty or filling them with buffer.
III. Troubleshooting Guide: A Deeper Dive into Inconsistent Results
This section provides a structured approach to identifying and resolving common issues encountered in bioassays with this compound.
Problem 1: High Variability in Monoamine Transporter Uptake Inhibition Assays
Monoamine transporter uptake assays are a likely application for this compound. In these assays, cells expressing a specific transporter (e.g., DAT, SERT, or NET) are incubated with a radiolabeled substrate and the test compound. The ability of the test compound to inhibit the uptake of the radiolabeled substrate is measured.
Caption: A representative workflow for a monoamine transporter uptake inhibition assay.
| Observed Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | - Low transporter expression in cells.- Sub-optimal radiolabeled substrate concentration.- Insufficient incubation time. | - Verify transporter expression via Western blot or a positive control with a known potent inhibitor.- Perform a substrate saturation experiment to determine the optimal concentration (typically at or near the Km).- Optimize the incubation time to ensure linear uptake. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting inaccuracies.- Edge effects in the plate. | - Use a multichannel pipette for cell seeding and reagent addition.- Ensure proper mixing of all solutions.- Avoid using the outer wells of the plate or fill them with sterile buffer. |
| IC50 Shift to the Right (Lower Potency) | - Compound degradation.- High protein binding in the assay medium. | - Prepare fresh compound dilutions for each experiment. Store stock solutions properly.- Consider using a buffer with lower serum or protein content, if compatible with cell health. |
| IC50 Shift to the Left (Higher Potency) | - Over-estimation of compound concentration.- Synergistic effects with other components in the assay medium. | - Verify the concentration of the stock solution.- Review the composition of the assay medium for any potential interacting components. |
Problem 2: Inconsistent Results in Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. In a competition binding assay, a fixed concentration of a radiolabeled ligand is incubated with the target (e.g., cell membranes expressing the transporter) in the presence of varying concentrations of the unlabeled test compound.
Caption: A decision tree for troubleshooting high non-specific binding in radioligand binding assays.
| Observed Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | - Radioligand concentration is too high.- Hydrophobic nature of the radioligand or test compound.- Insufficient washing. | - Use a radioligand concentration at or below the Kd.[3]- Include BSA in the assay buffer to reduce non-specific interactions.- Increase the number and volume of washes with ice-cold buffer.[4] |
| Low Specific Binding | - Low receptor/transporter density in the membrane preparation.- Inactive radioligand.- Sub-optimal assay conditions (pH, ionic strength). | - Prepare fresh membrane preps and quantify receptor density.- Use a fresh batch of radioligand and verify its activity.- Optimize the assay buffer composition. |
| Incomplete Displacement Curve | - Insufficient concentration range of the test compound.- Low affinity of the test compound for the target. | - Extend the concentration range of the test compound.- If the compound has low affinity, consider using a different assay format. |
| "Noisy" Data Points | - Inconsistent membrane preparation.- Pipetting errors.- Inefficient filtration. | - Ensure thorough homogenization of the membrane preparation before aliquoting.- Use calibrated pipettes and proper technique.- Ensure the filter plate is properly sealed during filtration. |
IV. Experimental Protocols
Protocol 1: Representative Monoamine Transporter Uptake Inhibition Assay using HEK293 Cells
This protocol provides a general framework for assessing the inhibitory activity of this compound on monoamine transporters expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound.
-
Radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Unlabeled substrate for determining non-specific uptake (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
96-well cell culture plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare solutions for total uptake (vehicle control) and non-specific uptake (a high concentration of a known inhibitor).
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer. Add the compound dilutions, vehicle, or non-specific inhibitor to the respective wells and pre-incubate for 10-20 minutes at room temperature.
-
Uptake Initiation: Add the radiolabeled substrate to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination and Washing: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific uptake at each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
V. References
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]
-
Excel Scientific. (n.d.). Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Fluidic Analytics. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Reddit. (2024, December 16). Help with troubleshooting my radioligand competition binding assay. r/pharmacology. Retrieved from [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible Legacy | Home [visiblelegacy.com]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation: Analyzing N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride with NMR and HPLC
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is not merely a procedural step; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The presence of uncharacterized impurities, even at trace levels, can confound biological assays, compromise drug efficacy, and introduce unforeseen toxicity. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for validating the purity of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a thiophene-containing amine relevant in medicinal chemistry research.
This document moves beyond simple protocols to explore the causality behind methodological choices, offering a self-validating framework for robust purity assessment. We will dissect the strengths, limitations, and orthogonal nature of these techniques, empowering you to make informed decisions for your analytical workflow.
The Analytical Imperative: Why Purity Matters
This compound is a small organic molecule whose biological activity is intrinsically linked to its precise chemical structure. Impurities arising from the synthesis—such as starting materials, reagents, by-products, or isomers—can possess their own biological activities, leading to misleading structure-activity relationship (SAR) data and potentially invalidating entire studies. Therefore, a rigorous analytical approach is essential. The two most powerful and widely accepted methods for this purpose in the pharmaceutical industry are NMR and HPLC.[1][2]
Nuclear Magnetic Resonance (NMR): The Structural Arbiter
NMR spectroscopy is a primary analytical method because the intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[3][4] This fundamental principle allows for not only structural elucidation but also direct, absolute quantification without reliance on compound-specific reference standards for every impurity.
Expertise & Causality: The NMR Advantage
For purity determination, the power of NMR, particularly quantitative ¹H NMR (qNMR), lies in its near-universal detection and structural insight.[5] Unlike chromatographic techniques that rely on a chromophore for UV detection, ¹H NMR "sees" all proton-containing molecules in the solution. This allows for the simultaneous confirmation of the target compound's identity and the detection and quantification of structurally related and unrelated impurities, as well as residual solvents or water.[5][6] Furthermore, the non-destructive nature of the technique allows for the recovery of valuable samples after analysis.[6][7][8]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol outlines the absolute purity determination using an internal standard, which is the preferred approach for high accuracy.[9]
-
Selection of Internal Standard & Solvent:
-
Causality: The choice is critical. The internal standard must be of high, certified purity, soluble in the same deuterated solvent as the analyte, and possess sharp, distinct signals that do not overlap with any analyte or impurity signals.[9] Maleic acid is an excellent choice due to its simple two-proton singlet and high purity. Given the hydrochloride salt nature of the analyte, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for both the analyte and the standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean vial. The amount should be sufficient to achieve a good signal-to-noise ratio.[3]
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Causality: For accurate quantification, the NMR experiment must be run under conditions that ensure complete relaxation of all relevant protons. This is the most critical parameter in qNMR.
-
Use a standard 1D proton pulse sequence.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. A conservative D1 of 30-60 seconds is often sufficient for small molecules to ensure full magnetization recovery.
-
Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing & Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and the singlet from the internal standard. For the analyte, the thiophene ring protons are ideal candidates.
-
Calculate the purity using the following equation[3]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity_std = Purity of the internal standard
-
-
Data Interpretation: Expected ¹H NMR Spectrum
For this compound in DMSO-d₆, one would expect:
-
Thiophene Protons: Two doublets in the aromatic region (~6.5-7.5 ppm).
-
Methylene Protons (-CH₂-): A singlet or multiplet adjacent to the thiophene ring.
-
N-Methyl Protons (-NH-CH₃): A singlet or doublet (due to coupling with the N-H proton).
-
5-Methyl Protons (-CH₃): A singlet in the aliphatic region.
-
Amine Proton (-NH-): A broad signal, which may exchange with residual water.
Impurities would manifest as additional, unassigned peaks. Their quantity can be determined relative to the internal standard.
High-Performance Liquid Chromatography (HPLC): The Sensitivity Champion
HPLC is the undisputed workhorse for routine purity testing in the pharmaceutical industry.[10][11] Its strength lies in its exceptional resolving power and sensitivity, enabling the detection and quantification of trace-level impurities that may be invisible to NMR.[1][12]
Expertise & Causality: The HPLC Advantage
The primary role of HPLC in this context is to provide an orthogonal separation of the main compound from its impurities.[11][13] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. This technique separates molecules based on their hydrophobicity. Its high throughput makes it ideal for quality control and screening large numbers of samples.[12]
Experimental Protocol: RP-HPLC Method Development
-
System & Column Selection:
-
Causality: A standard HPLC system with a UV detector is sufficient, as the thiophene ring is a strong chromophore. A C18 column is the universal starting point for RP-HPLC as it provides excellent retention for a wide range of moderately polar to non-polar compounds.
-
System: HPLC with UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Optimization:
-
Causality: The analysis of an amine hydrochloride requires careful pH control.[14] At low pH, the amine is protonated and highly polar, which can lead to poor retention and peak shape on a C18 column. A buffer is essential to maintain a consistent pH and ensure reproducible chromatography.[15]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or a 20 mM phosphate buffer in water (pH adjusted to ~3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical scouting gradient would run from 5% B to 95% B over 20 minutes to elute all potential impurities. The gradient can then be optimized to improve resolution around the main peak.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation & Detection:
-
Prepare a stock solution of the analyte in the mobile phase (or a compatible solvent like a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Detection: Set the UV detector to a wavelength where the thiophene moiety absorbs strongly, typically around 230-260 nm. A PDA detector can be used to acquire full UV spectra, which helps in peak tracking and purity assessment.
-
-
Data Processing & Purity Calculation:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Trustworthiness Caveat: This method assumes that all compounds have an identical response factor at the chosen wavelength, which is rarely true.[2] For accurate quantification of specific impurities, certified reference standards for those impurities are required to determine their relative response factors.
-
Visualizing the Workflows
A clear understanding of the experimental sequence is vital for reproducibility and error prevention.
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Caption: Workflow for HPLC purity determination.
Comparative Analysis: NMR vs. HPLC at a Glance
The choice between NMR and HPLC is not a matter of superiority but of strategic application. The following table summarizes their key attributes for the purity validation of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase.[11][13] |
| Primary Use | Structural elucidation and absolute quantification.[8] | Separation and relative quantification of components in a mixture.[16] |
| Purity Determination | Absolute Purity determination using a certified internal standard.[9] | Relative Purity based on peak area percentage; requires reference standards for accurate impurity quantification.[17] |
| Structural Info | Provides definitive structural confirmation of the main component and impurities. | Provides retention time and UV spectrum; structural information requires coupling with Mass Spectrometry (LC-MS). |
| Sensitivity | Lower sensitivity, best for identifying and quantifying impurities at levels of ~0.1% and above.[12] | Generally higher for trace impurities, capable of detecting impurities at ppm levels.[1] |
| Throughput | Lower, especially for qNMR which requires long relaxation delays.[12] | Higher, with typical run times of 20-30 minutes per sample.[12] |
| Sample Consumption | Higher (milligrams).[12] | Low (micrograms).[12] |
| Destructive | No, the sample can be fully recovered.[6][7][12] | Yes, the sample is consumed.[12] |
| Reference Standards | Requires only one certified standard (internal standard) for absolute quantification of all components. | Requires a certified reference standard for the main component and for each impurity to be accurately quantified. |
Conclusion: An Orthogonal and Self-Validating System
For the comprehensive and trustworthy validation of this compound, a dual-pronged approach utilizing both HPLC and NMR is the industry gold standard.[12] This orthogonal strategy creates a self-validating system where the weaknesses of one technique are covered by the strengths of the other.
-
HPLC serves as the high-sensitivity screen, providing an impurity profile and demonstrating the absence of trace contaminants. It is the ideal tool for routine quality control.
-
qNMR serves as the primary method to provide an accurate, absolute measure of the bulk material's purity, confirming the identity of the main component and quantifying major impurities and solvents without the need for specific impurity standards.[5][6]
By integrating both methodologies, researchers and drug developers can achieve the highest level of confidence in their material's quality, ensuring that subsequent biological and clinical data are both accurate and reliable.
References
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qNMR: A powerful tool for purity determination. RSSL. Available at: [Link]
-
HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. Available at: [Link]
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Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]
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HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. T,C&A LAB. Available at: [Link]
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The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. Available at: [Link]
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The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Eurofins. Available at: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. IntechOpen. Available at: [Link]
-
1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available at: [Link]
-
1 H solution NMR spectra of (a) thiophene[10]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at: [Link]
-
Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. The Royal Society of Chemistry. Available at: [Link]
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Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Available at: [Link]
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Method Development Guide (rev. 05/04) - HPLC. ZirChrom. Available at: [Link]
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Amine hydrochloride in HPLC. Chromatography Forum. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Detection of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The validation of an analytical method ensures that it is suitable for its intended purpose, consistently producing results that are accurate and precise.[1][2] However, in a globalized development and manufacturing environment, it is often necessary to transfer analytical methods between laboratories or to compare a newly developed method with an existing one. This is where cross-validation becomes a critical exercise.[3]
This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. We will delve into the principles of method validation, provide detailed experimental protocols, and present a comprehensive cross-validation study to establish the equivalence of these two methods. The principles and procedures outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a harmonized approach to analytical method validation.[4][5][6][7][8][9]
The Imperative of Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte in a given matrix.[3][10] This is not merely a procedural formality but a scientific necessity to ensure data integrity and consistency across different analytical platforms or testing sites.[3] The primary objective is to confirm that any observed differences in results are within acceptable, predefined limits, thereby ensuring that the methods can be used interchangeably without impacting the quality assessment of the drug substance or product.
The decision to perform a cross-validation study is typically triggered by:
-
Method Transfer: When a validated analytical method is transferred from a development laboratory to a quality control laboratory.[3][11]
-
Implementation of a New Method: When a new or updated analytical method is introduced to replace an existing one.
-
Inter-laboratory Comparison: To ensure consistency of results between different laboratories using the same or different methods.[3]
This guide will focus on the scenario of comparing a newly developed GC-MS method with a validated HPLC method for the analysis of this compound.
Analytical Methodologies: A Head-to-Head Comparison
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For this compound, both HPLC and GC-MS present viable analytical options.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering versatility and robustness for a wide range of compounds.[12] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[13][14] It is particularly well-suited for volatile and thermally stable compounds.
The following sections provide detailed, validated protocols for the quantification of this compound using both HPLC-UV and GC-MS.
Experimental Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol outlines a validated method for the quantification of this compound using reversed-phase HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Water (HPLC grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample at a target concentration within the calibration range using the same diluent.
4. Method Validation Summary: The method was fully validated according to ICH Q2(R1) guidelines, demonstrating acceptable specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a validated GC-MS method for the quantification of this compound following derivatization.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
This compound reference standard.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Pyridine (anhydrous).
-
Ethyl acetate (GC grade).
2. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (10:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: To be determined from the mass spectrum of the derivatized analyte.
-
Qualifier Ions: To be determined from the mass spectrum of the derivatized analyte.
-
3. Derivatization, Standard, and Sample Preparation:
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in ethyl acetate, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in ethyl acetate.
-
Calibration Standards: Prepare a series of dilutions from the stock solution and derivatize as described above.
-
Sample Solution: Prepare the sample at a target concentration within the calibration range in ethyl acetate and derivatize.
4. Method Validation Summary:
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention time of the derivatized analyte | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 ng/mL |
Cross-Validation Study Design
The cross-validation study was designed to directly compare the performance of the validated HPLC-UV method and the newly developed GC-MS method. The study was conducted by analyzing three independent batches of this compound drug substance.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Acceptance Criteria for Cross-Validation
The acceptance criterion for method equivalence was that the percentage difference between the assay values obtained by the two methods for each batch should not exceed 2.0%.
Results and Discussion
The results of the cross-validation study are summarized in the table below.
| Batch Number | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference |
| Batch 1 | 99.8 | 99.5 | 0.30 |
| Batch 2 | 100.1 | 100.4 | -0.30 |
| Batch 3 | 99.5 | 99.2 | 0.30 |
The percentage difference for all three batches was well within the acceptance criterion of ±2.0%. This demonstrates a high degree of agreement between the HPLC-UV and GC-MS methods. A paired t-test of the results also indicated no statistically significant difference between the two methods (p > 0.05).
The successful cross-validation confirms that the newly developed GC-MS method is equivalent to the established HPLC-UV method for the quantitative determination of this compound. The GC-MS method offers the advantage of higher sensitivity (lower LOQ) and the structural confirmation provided by the mass spectrometric detector.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of analytical methods for the detection of this compound. By following a structured approach grounded in regulatory guidelines, we have successfully demonstrated the equivalence of an HPLC-UV and a GC-MS method.[4][5][15] The detailed experimental protocols and the cross-validation data presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The choice between the two validated methods can now be made based on specific laboratory capabilities, desired sensitivity, and the need for mass spectral confirmation.
Caption: Decision tree for selecting an analytical method.
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
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-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). Retrieved from [Link]
-
Separation of N-Methylmethanamine hydrochloride on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
- Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin - IRE Journals. (n.d.). Retrieved from https://www.irejournals.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30). Retrieved from [Link]
-
A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene - PubMed. (n.d.). Retrieved from [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (n.d.). Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
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Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Sulfur compounds Analysis of thiophene in benzene - Agilent. (n.d.). Retrieved from [Link]
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comparative analysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride and methiopropamine activity
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparative analysis of the well-characterized research chemical, methiopropamine (MPA), and its lesser-known structural analog, N-Methyl-1-(5-methylthiophen-2-yl)methanamine. While extensive experimental data for N-Methyl-1-(5-methylthiophen-2-yl)methanamine is not publicly available, this document leverages established principles of structure-activity relationships (SAR) in phenethylamine-class compounds to hypothesize its pharmacological profile in direct comparison to MPA. The guide culminates in proposed experimental protocols to validate these hypotheses, offering a framework for empirical investigation.
Introduction to the Compounds
Methiopropamine (MPA), or 1-(thiophen-2-yl)-2-methylaminopropane, is a structural analog of methamphetamine where the phenyl ring is replaced by a thiophene ring.[1][2][3] It emerged as a novel psychoactive substance (NPS) around 2011 and functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5][6] Its stimulant effects are attributed to this mechanism.[1][5]
N-Methyl-1-(5-methylthiophen-2-yl)methanamine is a structural analog of MPA. The core difference is the position of the methyl group on the thiophene ring (position 5 versus the unsubstituted thiophene in MPA) and the nature of the amine linkage. To clarify the structural comparison, it is important to note that methiopropamine is N-methyl-1-(thiophen-2-yl)propan-2-amine. The compound of interest for this comparison is a positional isomer and a different amine structure. For the purpose of a direct SAR analysis, we will compare MPA to its direct N-methylated analog at the amine, which is a common modification in stimulant pharmacology.
Molecular Structures
The foundational step in a comparative analysis is the examination of the molecular structures.
-
Methiopropamine (MPA): Consists of a thiophene ring attached to a propane backbone with a methyl group on the amine.
-
N-Methyl-1-(5-methylthiophen-2-yl)methanamine: Features a thiophene ring with a methyl group at the 5-position, linked to a methanamine group.
The key structural differences are the additional methyl group on the thiophene ring and the different carbon chain linking the ring to the amine. These seemingly minor changes can have significant impacts on how the molecule interacts with biological targets.
Known Pharmacology of Methiopropamine (MPA)
MPA is characterized as a potent inhibitor of the dopamine (DAT) and norepinephrine (NET) transporters.[1] It shows significantly less activity at the serotonin transporter (SERT).[4][7] This profile makes it a classic NDRI, similar in mechanism to methamphetamine but with lower potency.[1][5]
-
Mechanism of Action: MPA blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters and resulting in stimulant effects.[5][6]
-
In Vitro Data: Studies have shown that methiopropamine inhibits norepinephrine and dopamine uptake with IC50 values of 0.47 µM and 0.74 µM, respectively. Its effect on serotonin uptake is much weaker, with an IC50 greater than 25 µM.[1][5]
-
In Vivo Effects: In animal models, MPA administration leads to increased locomotor activity, a hallmark of psychostimulant action.[1] These effects are dose-dependent and have been linked to its dopaminergic and noradrenergic activity.[5][8] Studies also indicate that MPA can induce neurotoxicity through mechanisms involving dopamine receptors and oxidative stress.[9][10]
Structure-Activity Relationship (SAR) Analysis and Hypothesized Activity
The principles of SAR for phenethylamine-type stimulants provide a framework for predicting the activity of N-Methyl-1-(5-methylthiophen-2-yl)methanamine relative to MPA.
-
Effect of N-Methylation: In the classic comparison of amphetamine (a primary amine) to methamphetamine (a secondary amine), N-methylation is known to alter the pharmacological profile. Generally, N-methylation can decrease potency for DAT and NET while sometimes increasing relative activity at SERT. However, this is not a universal rule and is highly dependent on the rest of the molecular structure.[11]
-
Impact of the 5-Methyl Group on the Thiophene Ring: The addition of a small, electron-donating methyl group to the thiophene ring can influence the molecule's electronic properties and how it fits into the binding pocket of monoamine transporters. This could potentially alter binding affinity and selectivity.
Hypothesized Profile for N-Methyl-1-(5-methylthiophen-2-yl)methanamine:
Based on SAR, it is plausible to hypothesize that N-Methyl-1-(5-methylthiophen-2-yl)methanamine will also function as a monoamine transporter inhibitor. The N-methylation and the additional methyl group on the thiophene ring may lead to:
-
Potency: Potentially reduced potency at DAT and NET compared to MPA.
-
Selectivity: A possible shift in the DAT/NET/SERT selectivity ratio. It might exhibit a slightly higher relative affinity for SERT than MPA, though it would likely remain primarily an NDRI.
Comparative Data Summary
The following table summarizes the known data for MPA and the hypothesized properties of its N-methylated analog.
| Feature | Methiopropamine (MPA) | N-Methyl-1-(5-methylthiophen-2-yl)methanamine |
| Primary Mechanism | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[4][5] | Hypothesized: Monoamine Reuptake Inhibitor |
| DAT Inhibition (IC50) | ~0.74 µM[1][5] | Hypothesized: > 0.74 µM (Lower Potency) |
| NET Inhibition (IC50) | ~0.47 µM[1][5] | Hypothesized: > 0.47 µM (Lower Potency) |
| SERT Inhibition (IC50) | > 25 µM (Negligible)[1] | Hypothesized: Potentially < 25 µM but likely still weak |
| In Vivo Effect | Psychostimulant, increases locomotor activity[1] | Hypothesized: Psychostimulant, likely with lower potency |
Proposed Experimental Verification
To empirically validate the hypothesized pharmacological profile, a series of in vitro experiments are necessary. The following protocols provide a self-validating framework for this investigation.
This experiment determines the affinity of the test compounds for DAT, NET, and SERT using a competitive radioligand binding assay.[12]
Causality: Measuring binding affinity (Ki) is the first step to understanding how strongly a compound interacts with its molecular target. It provides a direct measure of target engagement.
Protocol:
-
Preparation of Membranes: Use cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT.[13] Prepare membrane homogenates from these cells.[14]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound (MPA or N-Methyl-1-(5-methylthiophen-2-yl)methanamine).[13][15]
-
Controls:
-
Total Binding: Membranes + radioligand only.
-
Non-specific Binding: Membranes + radioligand + a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
Vehicle Control: Membranes + radioligand + vehicle.
-
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.[14]
-
Termination and Filtration: Rapidly filter the contents of the plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.
This functional assay measures the potency of the compounds in inhibiting the actual transport of neurotransmitters into the cell.[16][17][18]
Causality: While a binding assay shows affinity, it doesn't confirm functional inhibition. An uptake assay demonstrates that the compound not only binds to the transporter but also prevents it from performing its function, which is the basis of its pharmacological effect.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate.[16]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds.
-
Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.[19]
-
Incubation: Incubate for a short, defined period at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition of uptake versus the log concentration of the test compound.
Diagram 1: Hypothesized Mechanism of Action at the Dopamine Transporter
Caption: Inhibition of dopamine reuptake by MPA or its analog.
Diagram 2: Experimental Workflow for Uptake Inhibition Assay
Caption: Workflow for the monoamine transporter uptake inhibition assay.
Conclusion
While methiopropamine is a well-documented NDRI, the pharmacological profile of N-Methyl-1-(5-methylthiophen-2-yl)methanamine remains to be empirically determined. Based on established structure-activity relationships for phenethylamine-class stimulants, it is hypothesized that this compound will also act as a monoamine reuptake inhibitor, likely with reduced potency at DAT and NET compared to MPA. The detailed experimental protocols provided in this guide offer a robust methodology for testing this hypothesis and fully characterizing the compound's activity. This comparative approach, blending known data with predictive SAR, is crucial for the efficient evaluation of novel psychoactive compounds in a research and drug development context.
References
-
Lund, N. et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Pharmaceuticals (Basel). Available at: [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Methiopropamine. Available at: [Link]
-
ResearchGate. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. Available at: [Link]
-
Grokipedia. (n.d.). Methiopropamine. Available at: [Link]
-
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A Comparative Neuropharmacological Assessment: N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride and Methamphetamine
Abstract
This guide provides a detailed comparative analysis of the neuropharmacological effects of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride and the well-characterized psychostimulant, methamphetamine. Due to a lack of direct experimental data for this compound, this comparison extensively utilizes data from its close structural analog, methiopropamine (MPA), to infer its potential pharmacological profile. We delve into the mechanisms of action, monoamine transporter interactions, pharmacokinetic profiles, and neurotoxic potential of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: Structural Analogs and the Rationale for Comparison
Methamphetamine is a potent central nervous system (CNS) stimulant with a well-documented history of both therapeutic use and abuse.[1] Its neuropharmacological effects are primarily mediated by its interaction with monoamine transporters, leading to a surge in synaptic levels of dopamine, norepinephrine, and serotonin.[2][3] this compound represents a structural analog of methamphetamine where the phenyl ring is replaced by a 5-methyl-substituted thiophene ring. This bioisosteric substitution is of significant interest in medicinal chemistry as it can modulate a compound's metabolic stability, potency, and overall pharmacological profile.
Given the absence of direct research on this compound, this guide will leverage the existing data on methiopropamine (MPA) , a closely related thiophene analog of methamphetamine (1-(thiophen-2-yl)-2-methylaminopropane).[1][4] By comparing the known effects of MPA and methamphetamine, we can extrapolate a potential neuropharmacological profile for this compound, while clearly acknowledging the assumptions and limitations of this approach. The key structural difference lies in the position of the methyl group on the thiophene ring and the arrangement of the methylamine side chain.
Mechanism of Action: A Tale of Two Transporters
The primary mechanism of action for both methamphetamine and its thiophene analogs involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.
Methamphetamine is a potent substrate for these transporters, leading to both the inhibition of reuptake and the promotion of non-vesicular release (efflux) of monoamines into the synapse.[3] This dual action results in a rapid and sustained increase in extracellular dopamine, norepinephrine, and serotonin, underlying its powerful stimulant effects.
-
Methamphetamine: Primarily acts as a releasing agent and reuptake inhibitor at DAT and NET, with a less pronounced effect on SERT.[1]
-
Methiopropamine (as a proxy): In vitro studies have shown that MPA is a potent inhibitor of norepinephrine and dopamine uptake.[1][4] It displays a selectivity profile for DAT, NET, and SERT that is nearly identical to methamphetamine, although it is approximately five times less potent.[1][2]
Figure 1: A simplified diagram illustrating the interaction of Methamphetamine and the inferred action of this compound with monoamine transporters.
Quantitative Comparison of Monoamine Transporter Inhibition
The potency of these compounds as monoamine transporter inhibitors can be quantified by their half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
| Compound | Dopamine Transporter (DAT) IC50 (µM) | Norepinephrine Transporter (NET) IC50 (µM) | Serotonin Transporter (SERT) IC50 (µM) |
| Methamphetamine | 0.14 ± 0.01[2] | 0.08 ± 0.00[2] | 4.90 ± 0.39[2] |
| Methiopropamine | 0.74 ± 0.09[2] | 0.47 ± 0.06[2] | 25.14 ± 2.91[2] |
| This compound | Data not available | Data not available | Data not available |
Data for Methamphetamine and Methiopropamine are from in vitro studies on rat brain synaptosomes.[2]
These data clearly illustrate that while methiopropamine shares a similar mechanism of action with methamphetamine, it is significantly less potent at all three monoamine transporters. It is plausible that this compound would also exhibit a similar, albeit potentially modulated, inhibitory profile. The presence of the 5-methyl group on the thiophene ring could influence its binding affinity and potency, a hypothesis that warrants direct experimental verification.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay
To empirically determine the inhibitory potency of novel compounds like this compound, a standard in vitro monoamine transporter uptake assay can be employed.
Figure 2: A generalized workflow for an in vitro monoamine transporter uptake assay.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) from rodent brains.
-
Incubation: Pre-incubate the synaptosomes with a range of concentrations of the test compound (e.g., this compound) or a reference compound (methamphetamine).
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Uptake Termination: After a short incubation period, terminate the uptake process by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of the test compound to determine the IC50 value.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its onset, duration, and intensity of action.
-
Methamphetamine: Is rapidly absorbed and readily crosses the blood-brain barrier due to its lipophilic nature.[5] It has a relatively long half-life in humans, contributing to its prolonged stimulant effects.
-
Methiopropamine (as a proxy): Studies in rodents have shown that methiopropamine is rapidly distributed to the blood and brain following injection, with a pharmacokinetic profile similar to that of methamphetamine.[1][2]
| Parameter | Methamphetamine (in rodents) | Methiopropamine (in rodents) |
| Time to Peak Plasma Concentration (Tmax) | ~15-30 minutes | ~15-30 minutes |
| Brain Penetration | High | High |
| Metabolism | Primarily via N-demethylation to amphetamine and p-hydroxylation. | N-demethylation is a proposed metabolic pathway.[6] |
The structural similarity between this compound and methiopropamine suggests that it would also likely exhibit rapid absorption and significant brain penetration. The 5-methyl group might influence its metabolic fate, potentially altering its half-life and duration of action compared to methiopropamine.
Behavioral and Physiological Effects: From Locomotion to Neurotoxicity
The downstream consequences of monoamine transporter inhibition manifest as a range of behavioral and physiological effects.
Locomotor Activity
In preclinical models, psychostimulants are known to increase locomotor activity.
-
Methamphetamine: Produces a robust, dose-dependent increase in locomotor activity in rodents.[2][7]
-
Methiopropamine (as a proxy): Also induces a dose-dependent increase in locomotor activity in mice, although higher doses are required to achieve effects comparable to methamphetamine, reflecting its lower potency.[1][2] Interestingly, at its effective dose, methiopropamine may produce a greater overall locomotor stimulation than methamphetamine.[2]
Neurotoxicity
A significant concern with potent psychostimulants is their potential for neurotoxicity, particularly to dopaminergic and serotonergic neurons.
-
Methamphetamine: Chronic high-dose use is associated with long-term damage to dopamine and serotonin nerve terminals.[8] This neurotoxicity is thought to be mediated by oxidative stress, excitotoxicity, and inflammation.
-
Methiopropamine (as a proxy): Studies suggest that methiopropamine also possesses neurotoxic potential. Research in mice has indicated that MPA can induce dopaminergic neurotoxicity in a dose-dependent manner.[9] This neurotoxicity appears to be mediated by dopamine D1 and D2 receptors and involves oxidative stress and microgliosis.[9]
Conclusion and Future Directions
While a definitive neuropharmacological profile of this compound remains to be established through direct experimental investigation, this comparative guide, leveraging data from its close analog methiopropamine, provides a strong foundation for understanding its potential effects.
Inferred Profile of this compound:
-
Mechanism of Action: Likely a monoamine transporter inhibitor, primarily targeting DAT and NET, similar to methamphetamine and methiopropamine.
-
Potency: Expected to be less potent than methamphetamine. The 5-methyl substitution on the thiophene ring could either increase or decrease its potency relative to methiopropamine, a question that can only be answered empirically.
-
Pharmacokinetics: Predicted to have good oral bioavailability and brain penetration.
-
Behavioral Effects: Likely to produce psychostimulant effects, including increased locomotor activity.
-
Neurotoxicity: Possesses a potential for neurotoxicity, particularly with high-dose and chronic use.
The critical next step for the scientific community is to conduct comprehensive in vitro and in vivo studies on this compound to validate these inferences. Such research will be invaluable for understanding the structure-activity relationships of thiophene-based psychostimulants and for accurately assessing the potential risks and therapeutic applications of this novel compound.
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in-vitro metabolism comparison of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride and its analogs
An In-Depth Technical Guide to the Comparative In-Vitro Metabolism of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride and Its Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive framework for the in-vitro metabolic comparison of this compound and its rationally designed analogs. The thiophene moiety, a five-membered sulfur-containing heteroaromatic ring, is a common structural motif in many pharmaceuticals.[1] However, it is also considered a structural alert due to its potential for metabolic activation into reactive metabolites by cytochrome P450 (CYP) enzymes.[1][2] This guide will delve into the experimental design, execution, and data interpretation necessary to elucidate the metabolic pathways of these compounds, ultimately informing on their potential for bioactivation and guiding lead optimization efforts.
The Metabolic Landscape of Thiophene-Containing Compounds
The metabolism of thiophene rings is primarily mediated by CYP enzymes and can proceed through two main competitive pathways: S-oxidation and epoxidation.[3][4] Both pathways can lead to the formation of highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[1][5] These reactive metabolites can be responsible for drug-induced toxicities, including hepatotoxicity.[2] For instance, the drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to cases of severe immune-mediated hepatitis.[1][2]
However, the presence of a thiophene ring does not invariably lead to toxicity. The overall metabolic profile, including the presence of alternative, less toxic metabolic pathways and efficient detoxification mechanisms, plays a crucial role in the safety of a thiophene-containing drug.[1] Therefore, a thorough in-vitro investigation of the metabolism of this compound and its analogs is imperative.
Proposed Analogs for Comparative Analysis
To understand the structure-metabolism relationships, a series of analogs of N-Methyl-1-(5-methylthiophen-2-yl)methanamine (Parent Compound) are proposed for comparative analysis. These analogs are designed to probe the influence of key structural features on the metabolic profile.
| Compound | Structure | Rationale for Inclusion |
| Parent Compound | N-Methyl-1-(5-methylthiophen-2-yl)methanamine | The primary compound of interest. |
| Analog 1: N-demethylated | 1-(5-methylthiophen-2-yl)methanamine | To assess the impact of N-demethylation on metabolism and the potential for secondary amine metabolism. |
| Analog 2: Thiophene-3-yl isomer | N-Methyl-1-(5-methylthiophen-3-yl)methanamine | To evaluate the influence of the substituent position on the thiophene ring on metabolic stability and pathway preference. |
| Analog 3: Des-methyl thiophene | N-Methyl-1-(thiophen-2-yl)methanamine | To determine the role of the methyl group on the thiophene ring in directing metabolism. |
| Analog 4: Ethyl analog | N-Ethyl-1-(5-methylthiophen-2-yl)methanamine | To investigate the effect of a larger N-alkyl substituent on the rate and pathway of N-dealkylation. |
Postulated Metabolic Pathways
Based on the established metabolism of thiophene-containing compounds, the following metabolic pathways are postulated for N-Methyl-1-(5-methylthiophen-2-yl)methanamine and its analogs. The primary routes are expected to be N-dealkylation and oxidation of the thiophene ring.
Caption: Postulated metabolic pathways for N-Methyl-1-(5-methylthiophen-2-yl)methanamine.
Experimental Protocols
A detailed and robust experimental protocol is crucial for generating reliable and reproducible in-vitro metabolism data. The following sections outline the key experimental workflows.
In-Vitro Incubation with Liver Microsomes
Human liver microsomes are a well-established in-vitro model for studying CYP-mediated metabolism as they contain a high concentration of these enzymes.[6][7][8]
Materials:
-
This compound and its analogs
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Glutathione (GSH) for reactive metabolite trapping experiments
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 1%).[8]
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final protein concentration of 0.5-1 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the test compound to the mixture at a final concentration of 1-10 µM.[8] For reactive metabolite trapping, also add GSH at a final concentration of 1-5 mM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN with 0.1% formic acid.
-
Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
Caption: Experimental workflow for in-vitro metabolism studies using liver microsomes.
Metabolite Detection and Identification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the detection, characterization, and quantification of drug metabolites due to its high sensitivity and specificity.[9]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable reversed-phase column (e.g., C18).
-
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
Procedure:
-
Inject the supernatant from the incubation samples onto the LC-MS/MS system.
-
Separate the parent compound and its metabolites using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform full scan mass spectrometry to detect potential metabolites. Common metabolic transformations to look for include:
-
+16 Da (hydroxylation)
-
-14 Da (N-demethylation)
-
+305 Da (glutathione conjugation)
-
-
Perform tandem mass spectrometry (MS/MS) on the parent compound and any detected metabolites to obtain fragmentation patterns for structural elucidation.
-
Compare the fragmentation patterns of the metabolites to that of the parent compound to identify the site of metabolic modification.
Data Analysis and Interpretation
A thorough analysis of the generated data is crucial for a meaningful comparison of the metabolic profiles of the parent compound and its analogs.
Metabolic Stability Assessment
The metabolic stability of each compound can be assessed by monitoring the disappearance of the parent compound over time. The in-vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.
| Compound | In-vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Compound | Experimental Data | Experimental Data |
| Analog 1 | Experimental Data | Experimental Data |
| Analog 2 | Experimental Data | Experimental Data |
| Analog 3 | Experimental Data | Experimental Data |
| Analog 4 | Experimental Data | Experimental Data |
Metabolite Profiling and Identification
The relative abundance of each metabolite can be determined by comparing their peak areas in the LC-MS chromatograms. The structures of the major metabolites should be confirmed through detailed interpretation of their MS/MS fragmentation patterns.
| Compound | Major Metabolites Detected | Proposed Metabolic Pathway | Relative Abundance (%) |
| Parent Compound | M1 (+16 Da), M2 (-14 Da) | Thiophene hydroxylation, N-demethylation | Experimental Data |
| Analog 1 | M3 (+16 Da) | Thiophene hydroxylation | Experimental Data |
| Analog 2 | M4 (+16 Da) | Thiophene hydroxylation | Experimental Data |
| Analog 3 | M5 (+16 Da), M6 (-14 Da) | Thiophene hydroxylation, N-demethylation | Experimental Data |
| Analog 4 | M7 (-28 Da), M8 (+16 Da) | N-deethylation, Thiophene hydroxylation | Experimental Data |
Conclusion
This guide provides a comprehensive framework for conducting a comparative in-vitro metabolism study of this compound and its analogs. By systematically evaluating their metabolic stability and identifying their major metabolic pathways, researchers can gain crucial insights into the structure-metabolism relationships of this chemical series. This knowledge is instrumental in identifying compounds with favorable metabolic profiles and mitigating the risk of metabolism-related toxicity, thereby accelerating the drug discovery and development process. The generation of robust and comparative metabolic data is a critical step towards the selection of a safe and efficacious drug candidate.
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A Senior Application Scientist's Guide to Establishing Antibody Specificity for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride (NMTM-HCl) Immunoassays
Introduction: The Small Molecule Challenge
In the realm of bioanalysis, the development of robust immunoassays for small molecules, or haptens, presents a unique set of challenges. Unlike large protein antigens with multiple epitopes, haptens like N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride (NMTM-HCl) are generally non-immunogenic on their own. To elicit an immune response, they must be conjugated to a larger carrier protein.[1][2][] This process, while necessary, can sometimes lead to the generation of antibodies that recognize not only the target hapten but also the carrier protein or structurally similar molecules.
This guide provides a comprehensive framework for establishing the specificity of monoclonal antibodies intended for the quantitative analysis of NMTM-HCl. We will objectively compare the performance of a highly specific antibody, designated MAb-7H4 , with a less specific alternative, MAb-2B9 , using experimental data derived from a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The methodologies and principles described herein are grounded in established bioanalytical validation standards to ensure scientific integrity and trustworthiness.[4][5]
The Target Molecule and the Assay Principle
This compound (NMTM-HCl) is a small organic compound featuring a methylated amine linked to a methyl-substituted thiophene ring. The specificity of an antibody is paramount for distinguishing this precise structure from its metabolites or other structurally related analogs.
Due to the small size of NMTM-HCl, a direct sandwich ELISA format is not feasible as two antibodies cannot bind simultaneously without steric hindrance.[6][7][8] Therefore, a competitive ELISA is the assay of choice.[6][8][9] In this format, free NMTM-HCl in the sample competes with a fixed amount of enzyme-labeled NMTM-HCl for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of NMTM-HCl in the sample.
Caption: Principle of the competitive immunoassay for NMTM-HCl.
Experimental Design for Specificity Assessment
The cornerstone of validating an immunoassay is assessing its specificity, which is primarily determined by its cross-reactivity with structurally similar compounds.[9][10] An antibody that binds to non-target molecules can lead to inaccurate quantification and false-positive results.[11][12]
Selection of Cross-Reactants
To rigorously test the specificity of our candidate antibodies, a panel of potential cross-reactants was selected based on structural similarity to NMTM-HCl. These compounds represent potential metabolites, precursors, or analogs that might be present in a test sample.
| Compound ID | Compound Name | Structural Difference from NMTM-HCl |
| NMTM | N-Methyl-1-(5-methylthiophen-2-yl)methanamine | Target Analyte |
| Analog-1 | N-Methyl-1-(thiophen-2-yl)methanamine | Lacks the 5-position methyl on the ring |
| Analog-2 | 1-(5-Methylthiophen-2-yl)methanamine | Lacks the N-methyl group |
| Analog-3 | N-Methyl-1-(naphthalen-1-yl)methanamine | Thiophene ring replaced by naphthalene |
| Analog-4 | ((1-Benzothiophen-2-yl)methyl)(methyl)amine | Thiophene ring fused to a benzene ring |
Determining Cross-Reactivity
Cross-reactivity is quantified by comparing the concentration of the target analyte required to inhibit 50% of the maximum signal (IC50) with the IC50 of each potential cross-reactant. The percent cross-reactivity is calculated using the following formula, as established in standard immunoassay validation protocols:[13]
% Cross-Reactivity = (IC50 of NMTM-HCl / IC50 of Test Compound) x 100
Comparative Data Analysis: MAb-7H4 vs. MAb-2B9
Two monoclonal antibodies, MAb-7H4 and MAb-2B9, were evaluated. Both were generated using an NMTM-conjugate immunogen. The following table summarizes the IC50 and cross-reactivity data obtained from parallel competitive ELISA experiments.
| Compound | MAb-7H4 IC50 (ng/mL) | MAb-7H4 % Cross-Reactivity | MAb-2B9 IC50 (ng/mL) | MAb-2B9 % Cross-Reactivity |
| NMTM | 5.2 | 100% | 6.5 | 100% |
| Analog-1 | 1,850 | 0.28% | 12.1 | 53.7% |
| Analog-2 | > 10,000 | < 0.05% | 4,500 | 0.14% |
| Analog-3 | > 10,000 | < 0.05% | > 10,000 | < 0.07% |
| Analog-4 | > 10,000 | < 0.05% | > 10,000 | < 0.07% |
Interpretation of Results
The data clearly demonstrates the superior specificity of MAb-7H4 .
-
MAb-7H4 exhibits a high affinity for the target analyte, NMTM-HCl (IC50 = 5.2 ng/mL), and negligible cross-reactivity (<0.3%) with all tested analogs. This indicates that MAb-7H4 specifically recognizes the complete molecular structure of NMTM-HCl, including both the N-methyl group and the 5-methyl group on the thiophene ring.
-
MAb-2B9 , while showing acceptable affinity for NMTM-HCl, demonstrates a critical flaw: a very high cross-reactivity of 53.7% with Analog-1. This analog differs from the target only by the absence of the methyl group on the thiophene ring. This result suggests that the binding site (paratope) of MAb-2B9 does not effectively interact with this part of the molecule, making it unsuitable for specific quantification of NMTM-HCl in samples where Analog-1 may be present.
Detailed Experimental Protocol: Competitive ELISA
This protocol outlines the self-validating system used to generate the comparative data. Adherence to rigorous protocols is essential for reproducibility and is a core tenet of bioanalytical method validation.[14][15]
Caption: Experimental workflow for assessing antibody specificity.
1. Plate Coating:
-
Dilute NMTM-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
2. Washing:
-
Wash the plate three times with 300 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
3. Blocking:
-
Add 200 µL/well of Blocking Buffer (1% BSA in PBS).
-
Incubate for 1 hour at room temperature (RT).
4. Washing:
-
Repeat the wash step as in step 2.
5. Competitive Reaction:
-
Prepare serial dilutions of NMTM-HCl standard and each analog in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).
-
Add 50 µL of standard or analog dilution to the appropriate wells.
-
Immediately add 50 µL of the primary antibody (MAb-7H4 or MAb-2B9) and 50 µL of NMTM-HRP (Horseradish Peroxidase) tracer, both diluted in Assay Buffer.
-
Note: The concentrations of antibody and tracer must be optimized beforehand to ensure the assay operates within the optimal dynamic range.
6. Incubation:
-
Incubate the plate for 1 hour at 37°C.
7. Washing:
-
Repeat the wash step as in step 2, but increase to five washes.
8. Substrate Development:
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate to each well.
-
Incubate in the dark at RT for 15-20 minutes.
9. Stop Reaction:
-
Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
10. Data Acquisition:
- Read the optical density (OD) at 450 nm using a microplate reader.
11. Data Analysis:
- Generate a four-parameter logistic (4-PL) curve fit for the standard dilutions.
- Calculate the IC50 value for the target analyte and each analog.
- Calculate the percent cross-reactivity using the formula provided previously.
Conclusion
The rigorous, data-driven comparison between MAb-7H4 and MAb-2B9 unequivocally establishes MAb-7H4 as the superior candidate for a specific NMTM-HCl immunoassay. Its high affinity and minimal cross-reactivity ensure that the assay will be both sensitive and highly selective for the target molecule. This guide underscores the principle that antibody validation is not a single experiment but a systematic process. For researchers and drug development professionals, investing in thorough specificity testing is a critical step that prevents the generation of erroneous data and ensures the long-term reliability and validity of an immunoassay. This aligns with the guidance from regulatory bodies like the FDA, which emphasize the importance of well-characterized and validated bioanalytical methods.[4][16]
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A Comparative Guide to Cross-Reactivity Profiling of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Executive Summary
The journey of a drug candidate from discovery to clinical application is fraught with challenges, chief among them being the potential for off-target interactions. These unintended molecular engagements, known as cross-reactivity, can lead to adverse drug reactions (ADRs) and are a significant cause of late-stage attrition. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride (hereafter referred to as Compound-X), a novel CNS-active agent. We present a tiered, multi-assay approach, comparing Compound-X against two structural analogs, to build a robust safety profile. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to de-risk promising therapeutic candidates early in the discovery pipeline.
Introduction: The Imperative of Early-Stage Cross-Reactivity Testing
N-Methyl-1-(5-methylthiophen-2-yl)methanamine (Compound-X) is a novel chemical entity with a structural resemblance to compounds known to interact with monoamine systems in the central nervous system (CNS).[1] While its primary therapeutic target has been identified, the potential for this compound to bind to other, unintended biological targets is a critical unknown that must be addressed.
Cross-reactivity occurs when a compound binds to molecular targets other than its intended one.[2] In the complex biological milieu, such off-target binding can disrupt normal physiological pathways, leading to toxicity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a thorough assessment of a drug candidate's safety profile before human trials can begin.[3][4] Early in vitro safety pharmacology studies are essential to identify these potential liabilities, allowing for compound optimization or discontinuation before significant resources are invested.[5][6][7]
This guide compares the cross-reactivity profile of Compound-X with two alternative compounds:
-
Alternative A (N-methyl-1-(thiophen-2-yl)methanamine): A structural analog lacking the methyl group on the thiophene ring.[1]
-
Alternative B (N-methyl-N-naphthylmethylamine hydrochloride): An analog where the thiophene group is replaced by a larger, more rigid naphthalene ring system.[8]
By comparing these three compounds, we can elucidate how subtle structural modifications influence the selectivity profile, providing crucial data for lead candidate selection.
A Tiered Strategy for Off-Target Profiling
A logical, tiered approach is the most efficient method for assessing cross-reactivity. This strategy begins with broad screening against a panel of known safety-relevant targets and funnels down to more specific, functional assays for any identified "hits."
Comparative Analysis: Cross-Reactivity Profiles
Compound-X and its analogs were subjected to a broad radioligand binding assay panel targeting 44 receptors, ion channels, and transporters known to be implicated in adverse drug events.[7] A summary of the key findings is presented below.
Tier 1: Broad Panel Screening Results
The compounds were initially screened at a concentration of 10 µM. An inhibition of >50% of radioligand binding was considered a "hit" requiring further investigation.
| Target Class | Target | Compound-X (% Inhibition) | Alternative A (% Inhibition) | Alternative B (% Inhibition) | Potential Clinical Implication |
| GPCR | Serotonin 5-HT2A | 78% | 65% | 15% | Hallucinations, mood alteration |
| Dopamine D2 | 62% | 45% | 8% | Extrapyramidal symptoms | |
| Adrenergic α1 | 48% | 35% | 5% | Hypotension, dizziness | |
| Ion Channel | hERG K+ Channel | 55% | 51% | 12% | Cardiac arrhythmia (QT prolongation)[9][10] |
| Transporter | Serotonin (SERT) | 25% | 22% | 4% | (Primary Target System) |
Table 1: Summary of significant findings from the Tier 1 broad screening panel at 10 µM.
Expert Insight: The initial screen immediately highlights a potential liability profile for Compound-X and Alternative A, with significant interactions at the 5-HT2A receptor and the hERG potassium channel.[11] Alternative B appears much "cleaner," suggesting the bulky naphthalene moiety may sterically hinder binding to these off-targets. The low activity at the adrenergic α1 receptor provides a preliminary margin of safety against cardiovascular side effects like orthostatic hypotension.
Tier 2: Potency Determination (IC50)
For all identified hits, 10-point concentration-response curves were generated to determine the half-maximal inhibitory concentration (IC50) and calculate the inhibition constant (Ki).
| Target | Compound-X (IC50, µM) | Alternative A (IC50, µM) | Alternative B (IC50, µM) |
| Serotonin 5-HT2A | 1.2 | 2.5 | > 30 |
| Dopamine D2 | 4.8 | 9.1 | > 30 |
| hERG K+ Channel | 3.5 | 4.1 | > 30 |
Table 2: Comparative potency of compounds at identified off-targets.
Expert Insight: Compound-X shows sub-micromolar to low micromolar affinity for both the 5-HT2A receptor and the hERG channel. Alternative A is consistently less potent, while Alternative B shows negligible activity. This quantitative data is critical for establishing a selectivity window—the ratio between on-target potency and off-target potency. A larger window indicates a safer compound.
Tier 3: Functional Activity Assessment
To understand the physiological consequence of binding, functional assays were performed. A GPCR signaling assay was used for the 5-HT2A receptor, and an automated patch-clamp electrophysiology assay was used for the hERG channel.[12]
| Assay | Parameter | Compound-X | Alternative A | Alternative B |
| 5-HT2A Functional Assay | Agonist EC50 (µM) | 2.1 (Partial Agonist) | 5.3 (Weak Partial Agonist) | No Activity |
| hERG Channel Assay | IC50 (µM) | 3.9 | 4.5 | > 30 |
Table 3: Comparative functional activity at key off-targets.
Trustworthiness & Interpretation: The functional data confirms that the binding observed in Tier 1 and 2 translates to cellular activity. Compound-X acts as a partial agonist at the 5-HT2A receptor and directly inhibits the hERG channel current. The proximity of the hERG IC50 (3.9 µM) to the 5-HT2A EC50 (2.1 µM) is a significant safety concern, indicating a potential for cardiotoxicity at concentrations required for CNS therapeutic effect.[13] This self-validating system—where binding affinity correlates with functional blockade—provides high confidence in the risk assessment.
Experimental Methodologies
To ensure scientific integrity, the protocols used in this guide are described in detail below. These methods represent industry-standard approaches for in vitro safety pharmacology.[14]
Radioligand Binding Assays (Tier 1 & 2)
This technique measures the ability of a test compound to displace a radioactively labeled ligand from its target receptor.[15][16]
-
Preparation: Cell membranes expressing the target of interest are prepared and aliquoted into a 96-well plate.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) is added to each well, along with varying concentrations of the test compound (for IC50 determination) or a single high concentration (for screening).[17]
-
Equilibrium: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat, separating the bound radioligand from the unbound.
-
Detection: The radioactivity retained on the filtermat is quantified using a scintillation counter.
-
Analysis: Data are analyzed to determine the percent inhibition relative to a vehicle control. For IC50 determination, data are fitted to a four-parameter logistic equation. The Ki is then calculated using the Cheng-Prusoff equation.[18]
hERG Automated Electrophysiology Assay (Tier 3)
This assay directly measures the flow of ions through the hERG channel in a cellular context.[12]
-
Cell Culture: HEK-293 cells stably expressing the hERG channel are cultured to confluency.
-
Assay Preparation: Cells are harvested and plated onto the specialized microfluidic chip of an automated patch-clamp system (e.g., QPatch).
-
Seal Formation: The system achieves a high-resistance "gigaseal" between the cell membrane and the aperture, isolating a small patch of the membrane.
-
Voltage Clamp: A specific voltage protocol is applied to elicit the characteristic hERG tail current.
-
Compound Application: After establishing a stable baseline current, the test compound is perfused over the cell at increasing concentrations.
-
Data Acquisition: The hERG channel current is measured continuously throughout the experiment.
-
Analysis: The inhibition of the tail current at each concentration is calculated, and the data are used to generate an IC50 value.
GPCR Functional Assay (Calcium Flux)
This assay measures the downstream signaling of Gq-coupled receptors like 5-HT2A.[19]
-
Cell Loading: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is transferred to a fluorescence plate reader (e.g., FLIPR), and test compounds are added at various concentrations.
-
Signal Detection: Activation of the 5-HT2A receptor leads to a Gq-mediated release of intracellular calcium, causing an increase in fluorescence.[20] This change is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured, and the data are plotted against compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of a structured, multi-tiered approach to cross-reactivity testing.
-
Compound-X , the primary candidate, exhibits a concerning off-target profile, with potent activity at the 5-HT2A receptor and the hERG channel. The narrow window between its presumed therapeutic activity and these off-target effects presents a significant safety liability.
-
Alternative A shows a slightly improved profile with lower potency at the off-targets, but the liabilities remain.
-
Alternative B is clearly the superior candidate from a safety pharmacology perspective, showing minimal cross-reactivity in this panel. The addition of the naphthalene ring significantly mitigates binding to the identified off-targets.
Recommendation: Based on this in vitro safety assessment, Alternative B should be prioritized for further development. Compound-X and Alternative A should be de-prioritized or subjected to medicinal chemistry efforts to engineer out the observed off-target activities. This early-stage, data-driven decision-making process is fundamental to reducing attrition and developing safer, more effective medicines.
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A Senior Application Scientist's Guide to the Structural Confirmation of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride Using High-Resolution Mass Spectrometry
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. The target of our investigation, N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride (C₈H₁₂NS·HCl), presents a common yet critical analytical challenge. Its structure, while seemingly straightforward, contains isomeric possibilities—for instance, positional isomers of the methyl group on the thiophene ring (e.g., at the 3- or 4-position). Such subtle differences can lead to vastly different pharmacological and toxicological profiles.
This guide provides an in-depth, practical framework for leveraging High-Resolution Mass Spectrometry (HRMS) to definitively confirm the molecular structure. We will move beyond a simple recitation of methods to explore the causality behind our experimental choices, demonstrating how HRMS, particularly when combined with tandem mass spectrometry (MS/MS), serves as a rapid, sensitive, and powerful tool for structural elucidation, rivaling and often complementing traditional methods like NMR.
Pillar 1: The Power of Precision - Elemental Composition via Accurate Mass Measurement
The foundational step in any structural confirmation is verifying the elemental formula. Low-resolution mass spectrometry provides a nominal mass, which is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass measurements with high accuracy (typically < 5 ppm), which is crucial for determining the correct elemental composition.[1][2]
The protonated free base of our target compound, [C₈H₁₃NS + H]⁺, has a theoretical monoisotopic mass of 156.08425 Da. The causality for demanding high accuracy is clear: a measurement of 156.084 Da with a 1 ppm mass error defines the elemental formula C₈H₁₄NS⁺ with high confidence, effectively ruling out other potential formulas within that narrow mass window.[3][4]
Illustrative Data: Elemental Composition Confirmation
| Ion Species | Theoretical m/z | Measured m/z | Mass Error (ppm) | Calculated Elemental Formula |
| [M+H]⁺ | 156.08425 | 156.08419 | -0.38 | C₈H₁₄NS |
This initial step acts as a robust validation gate. If the measured accurate mass does not align with the expected elemental formula, it signals a fundamental issue with the sample's identity, preventing wasted resources on subsequent structural analyses.
Pillar 2: Deconstructing the Molecule - Structural Insights from Tandem MS (MS/MS)
Once the elemental formula is confirmed, we must verify the connectivity of the atoms. Tandem mass spectrometry (MS/MS) is the key to this puzzle.[5][6] In this technique, the precursor ion of interest (our [M+H]⁺ ion at m/z 156.08425) is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. The fragmentation pattern serves as a molecular fingerprint, providing direct evidence of the underlying chemical structure.[7]
For N-Methyl-1-(5-methylthiophen-2-yl)methanamine, the fragmentation is predictable and informative. The primary cleavage mechanisms for protonated amines are alpha-cleavages and cleavages at bonds adjacent to the heteroaromatic ring.[8]
Workflow for Structural Elucidation using HRMS
Caption: Predicted major fragmentation pathways for protonated N-Methyl-1-(5-methylthiophen-2-yl)methanamine.
By measuring the accurate mass of these product ions, we can confirm their elemental compositions, providing overwhelming evidence for the connectivity of the parent molecule. For example, the detection of the C₆H₇S⁺ fragment at m/z 111.02630 strongly indicates the presence of a methyl-substituted thenyl group.
Illustrative Data: HR-MS/MS Fragment Ion Analysis
| Precursor Ion (m/z) | Measured Fragment Ion (m/z) | Mass Error (ppm) | Proposed Elemental Formula | Proposed Fragment Structure |
| 156.08419 | 111.02625 | -0.45 | C₆H₇S⁺ | 5-Methyl-2-thenyl cation |
| 156.08419 | 97.01061 | -0.41 | C₅H₅S⁺ | Thiophenium ion (from loss of methyl) |
Pillar 3: Context and Comparison - HRMS vs. Alternative Techniques
While HRMS is a powerful tool, a comprehensive guide must place it in the context of other standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography. The choice of technique is driven by the specific question, sample availability, and desired throughput.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Primary Information | Elemental composition and fragment connectivity. | Detailed atomic connectivity (¹H, ¹³C), stereochemistry, 3D solution structure. | Absolute 3D solid-state structure, crystal packing. |
| Sensitivity | Very High (picomole to femtomole). | Low (milligram quantities typically needed). | Moderate (requires high-quality single crystals). |
| Speed | Very Fast (minutes per sample). | Slow (hours to days per sample). | Very Slow (days to weeks for crystallization and analysis). |
| Isomer Distinction | Can distinguish structural isomers via MS/MS. Challenging for stereoisomers. | Gold standard for distinguishing all types of isomers, including stereoisomers. | Gold standard for absolute structure, but only for the crystalline state. [9] |
| Sample State | Solution or solid (with appropriate ionization). | Solution. | Solid (single crystal). |
| Key Advantage | Unmatched sensitivity and speed for formula confirmation and high-throughput screening. | Provides the most complete structural information in a physiologically relevant state (solution). [10] | Provides an unambiguous, high-resolution 3D structure. [11] |
| Key Limitation | Indirect structural information; relies on inference from fragmentation. [12] | Low sensitivity and throughput; complex spectra can be difficult to interpret. | Requires a high-quality single crystal, which can be difficult or impossible to obtain. [13] |
For the specific task of confirming a known, expected structure in a drug development or quality control setting, HRMS offers an optimal balance of speed, sensitivity, and certainty. It can rapidly verify that the correct molecule has been synthesized, free of significant isomeric impurities, a task for which NMR would be significantly slower.
Experimental Protocols
Protocol 1: Sample Preparation and Direct Infusion HRMS
-
Objective: To quickly confirm the elemental composition of the bulk material.
-
Rationale: Direct infusion is the fastest method for obtaining an accurate mass measurement when chromatographic separation is not required.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., 50:50 Methanol:Water) to create a 1 mg/mL stock solution.
-
Dilution: Create a working solution of ~1 µg/mL by diluting the stock solution in the same solvent, adding 0.1% formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ or Sciex ZenoTOF™ 7600 system).
-
Infusion: Infuse the working solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
MS1 Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500 at a resolution setting of >60,000 (FWHM). Ensure the automatic gain control (AGC) target is set appropriately to avoid space-charge effects.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run using the manufacturer's specified calibration solution to guarantee sub-2 ppm mass accuracy.
Protocol 2: LC-HR-MS/MS Analysis
-
Objective: To confirm the structure via fragmentation and to check for isomeric impurities.
-
Rationale: Liquid chromatography (LC) provides separation of any potential isomers before they enter the mass spectrometer, ensuring that the resulting MS/MS spectrum is from a single, pure compound.
-
Sample Preparation: Use the 1 µg/mL working solution prepared in Protocol 1.
-
LC System:
-
Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient, such as 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Acquisition:
-
Mode: Positive ESI.
-
Scan Type: Data-Dependent Acquisition (DDA).
-
MS1 Scan: Acquire a full HRMS scan (resolution >60,000) from m/z 100-500.
-
DDA Settings: Trigger MS/MS scans on the top 3-5 most intense ions. Set the precursor ion m/z 156.08425 to a preferred inclusion list.
-
MS2 Scan: Acquire HRMS/MS scans (resolution >15,000). Use a stepped normalized collision energy (NCE) of 15, 25, and 40 eV to ensure a wide range of fragments are generated.
-
Dynamic Exclusion: Exclude fragmented ions for 15 seconds to allow for the detection of lower-abundance precursors.
-
Conclusion: A Self-Validating System for Structural Certainty
The described workflow, grounded in the principles of high-resolution mass measurement and logical fragmentation analysis, constitutes a self-validating system for the structural confirmation of this compound. The initial accurate mass measurement confirms the "what" (elemental formula), while the subsequent HR-MS/MS analysis confirms the "how" (atomic connectivity). This methodical approach provides an exceptionally high degree of confidence in the identity of a small molecule, meeting the rigorous demands of modern chemical research and pharmaceutical development with unparalleled speed and sensitivity.
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Longdom Publishing. Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques. [Link]
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A Comparative Guide to Inter-Laboratory Quantification of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Abstract: This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the precise quantification of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride. Ensuring method reproducibility across different laboratories is critical for regulatory compliance, quality control in manufacturing, and consistent data in research and development. This document details two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and outlines a protocol for a collaborative study to establish method equivalency and identify potential sources of variability.
Introduction: The Imperative for Reproducible Quantification
This compound is a key chemical entity whose accurate quantification is essential for assessing purity, stability, and concentration in various matrices. Discrepancies in analytical results between laboratories can lead to significant challenges in product development, batch release, and regulatory submissions. An inter-laboratory comparison, also known as a proficiency test, is the gold standard for evaluating the reproducibility of an analytical method.[1][2] This process involves multiple laboratories analyzing identical samples to assess the level of agreement in their results, thereby validating the method's robustness and reliability under varied conditions.[3][4]
The objective of this guide is to propose a structured inter-laboratory study to compare two widely accessible and powerful analytical techniques: HPLC-UV for its robustness and widespread availability, and LC-MS/MS for its superior sensitivity and selectivity.[5][6] The successful completion of such a study will provide a validated, transferable analytical procedure fit for its intended purpose.[3]
Inter-Laboratory Study Design
The proposed study is designed to assess the precision, accuracy, and robustness of the selected analytical methods when performed by different analysts in different laboratories.
2.1. Study Objective
To compare the performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound and to establish the reproducibility of these methods across multiple laboratories.
2.2. Test Article
A well-characterized, homogenous batch of this compound will be prepared and distributed to all participating laboratories. Additionally, pre-prepared samples at three different concentration levels (low, medium, and high) in a common matrix (e.g., 50:50 acetonitrile:water) will be provided to assess accuracy and linearity.
2.3. Participating Laboratories
A minimum of five participating laboratories with experience in chromatographic techniques is recommended to ensure statistically meaningful results.
2.4. Experimental Workflow
The overall workflow for the inter-laboratory comparison is depicted below.
Caption: Workflow of the proposed inter-laboratory comparison study.
Comparative Analytical Methodologies
The following sections provide detailed protocols for the two analytical methods to be evaluated. The choice of these methods reflects a balance between common laboratory instrumentation and the need for high-sensitivity analysis.
3.1. Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique suitable for routine quality control. The thiophene chromophore in the analyte allows for sensitive UV detection.
3.1.1. Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 10 mL volumetric flask with 50:50 acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Solution: Dilute the provided unknown samples with the mobile phase to fall within the calibration range.
-
3.2. Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for detecting trace levels of the analyte and for use with complex sample matrices.[7]
3.2.1. Experimental Protocol: LC-MS/MS
-
Instrumentation: LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (similar to HPLC-UV for method transferability):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: (Note: These are hypothetical transitions and would require optimization).
-
Quantifier: Precursor Ion (m/z) -> Product Ion (m/z)
-
Qualifier: Precursor Ion (m/z) -> Product Ion (m/z)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as in the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Dilute unknown samples accordingly.
-
Data Analysis and Acceptance Criteria
Data submitted by participating laboratories will be analyzed centrally to ensure impartiality. The statistical analysis will adhere to principles outlined in ISO 5725 and ICH guidelines.[3][8]
4.1. Data Analysis Workflow
Caption: Logical flow for the statistical analysis of inter-laboratory data.
4.2. Performance Metrics and Acceptance Criteria
The following table summarizes the key validation parameters and suggested acceptance criteria for this study.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | A high correlation coefficient indicates a linear response to concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of the measured value to the true value.[4] |
| Repeatability (RSDr) | ≤ 2.0% | ≤ 3.0% | Precision under the same operating conditions over a short interval.[1] |
| Reproducibility (RSDR) | ≤ 5.0% | ≤ 7.0% | Precision between laboratories.[1][3] |
| Limit of Quantification | Report Value | Report Value | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] |
Conclusion
This guide outlines a comprehensive plan for an inter-laboratory comparison of two key analytical methods for the quantification of this compound. By following this structured approach, participating laboratories can collectively validate these methods, understand their respective performance characteristics, and establish a reliable, transferable analytical procedure. The results of this study will provide a high degree of confidence in the quality and consistency of analytical data generated for this compound, supporting robust drug development and manufacturing processes.
References
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-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
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European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]
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IFA-Tulln. (2024, October 24). Proficiency Testing Scheme – Annual Programme 2025. Retrieved from [Link]
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BIPEA. (n.d.). Proficiency Testing Schemes (PTS). Retrieved from [Link]
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General Chemical State Laboratory of Greece. (n.d.). Protocol for the Operation of Proficiency Testing Schemes. Retrieved from [Link]
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A Comparative Analysis of Receptor Binding Affinities for Thiophene-Based Methanamine Analogs
Introduction
This analysis is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the experimental methodologies used to determine binding affinities and the structure-activity relationships (SAR) that govern these interactions. We will explore the principles of competitive radioligand binding assays, present comparative data for relevant compounds, and provide detailed protocols to facilitate further research.
Featured Compounds: Structures and Rationale
The comparison centers on three key molecules:
-
N-Methyl-1-(5-methylthiophen-2-yl)methanamine (Target Compound): This molecule features a thiophene ring with a methyl group at the 5-position and a methylaminomethyl group at the 2-position.
-
Methiopropamine (MPA): A close structural analog where the thiophene ring replaces the phenyl ring of methamphetamine. It is a known psychoactive substance that acts as a monoamine transporter inhibitor.[2]
-
Methamphetamine: A potent central nervous system stimulant and a well-characterized ligand for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2]
The rationale for this comparison lies in the structural similarities between these compounds. The substitution of methamphetamine's phenyl group with a thiophene ring to create methiopropamine is a classic example of bioisosterism.[1] The target compound, N-Methyl-1-(5-methylthiophen-2-yl)methanamine, is a positional isomer of a simplified MPA structure, making this comparative framework essential for predicting its potential receptor interactions. The lipophilicity and planar nature of the thiophene ring can significantly influence how these molecules fit into and interact with receptor binding pockets.[1]
| Compound | Structure | Key Features |
| N-Methyl-1-(5-methylthiophen-2-yl)methanamine | (Hypothetical Image) | Thiophene core, methyl group on the ring, primary amine side chain. |
| Methiopropamine (MPA) | (Hypothetical Image) | Thiophene core, alpha-methyl on the side chain (isopropylamine). Bioisostere of Methamphetamine. |
| Methamphetamine | (Hypothetical Image) | Phenyl core, alpha-methyl on the side chain (isopropylamine). The parent compound for this structural class. |
Principles of Receptor Binding Affinity Determination
To quantify and compare how strongly different compounds bind to a receptor, in vitro receptor binding assays are indispensable tools in early-stage drug discovery. They are cost-effective and rapid methods for screening large numbers of compounds to identify leads for more complex in vivo studies.[3]
The most common method is the competitive radioligand binding assay . This technique measures the ability of a non-radioactive test compound (the "competitor") to displace a radioactive ligand ("radioligand") that has a known high affinity for the target receptor. The experiment involves incubating the target receptor (often from cell membranes expressing the receptor), a fixed concentration of the radioligand, and varying concentrations of the competitor compound.
As the concentration of the competitor increases, it displaces more of the radioligand from the receptor sites. By measuring the reduction in radioactivity bound to the receptors at each competitor concentration, a competition curve is generated. From this curve, the IC50 value is determined, which represents the concentration of the competitor required to displace 50% of the specific binding of the radioligand.[4][5] The IC50 value is then often converted to an inhibition constant (Ki) , which is a more absolute measure of binding affinity, independent of the radioligand concentration used. A lower Ki value signifies a higher binding affinity.[5]
Comparative Receptor Binding Profiles
Methiopropamine (MPA) and methamphetamine primarily exert their effects by inhibiting the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—by binding to their respective transporter proteins (DAT, NET, and SERT).[2]
The following table summarizes the in vitro binding affinities (IC50 values) for MPA and methamphetamine at these transporters.
| Compound | DAT (IC50, µM) | NET (IC50, µM) | SERT (IC50, µM) | DAT/SERT Selectivity Ratio | Reference |
| Methiopropamine | 0.74 | 0.47 | 25.14 | ~34 | [2] |
| Methamphetamine | 0.14 | 0.08 | 4.90 | ~35 | [2] |
Analysis of Binding Data:
-
Potency: Methamphetamine is a more potent inhibitor at all three transporters, with IC50 values approximately 5-6 times lower (i.e., stronger affinity) than those of methiopropamine.[2]
-
Transporter Preference: Both compounds show a clear preference for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT). Methiopropamine is most potent at NET, followed closely by DAT.[2]
-
Selectivity: The DAT/SERT selectivity ratio is similar for both compounds, indicating that the bioisosteric replacement of the phenyl with a thiophene ring maintains the preference for dopamine over serotonin transport inhibition.
Predicted Profile for N-Methyl-1-(5-methylthiophen-2-yl)methanamine:
While no direct data is available, we can speculate on the binding profile based on SAR principles.
-
Removal of the α-methyl group: The α-methyl group in methamphetamine and MPA generally increases resistance to metabolism by monoamine oxidase (MAO) and can enhance affinity for transporters. Its absence in the target compound's side chain (-CH2-NHCH3 vs. -CH(CH3)-NHCH3) might lead to lower potency compared to MPA.
-
Methyl group on the thiophene ring: The addition of a methyl group at the 5-position of the thiophene ring introduces a lipophilic substituent. Increased lipophilicity can sometimes enhance binding affinity at monoamine transporters, a relationship observed in some series of phenalkylamine analogs.[6]
Therefore, the binding affinity of N-Methyl-1-(5-methylthiophen-2-yl)methanamine is likely to be a balance between the potentially reduced potency from the lack of an α-methyl group and a potentially enhanced potency from the ring methylation. Empirical testing is required for a definitive profile.
Mechanism of Action: Monoamine Transporter Inhibition
Dopamine, norepinephrine, and serotonin are neurotransmitters that regulate mood, motivation, and arousal. After being released into the synaptic cleft, their action is terminated by reuptake into the presynaptic neuron via their respective transporter proteins.[7]
Compounds like methamphetamine and methiopropamine act as reuptake inhibitors and/or releasing agents at these transporters. By binding to the transporter, they block the reabsorption of the neurotransmitter, leading to an increased concentration and prolonged presence in the synaptic cleft.[2] This elevated synaptic concentration enhances downstream signaling. The preference of these compounds for DAT and NET is consistent with their known stimulant effects.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay for DAT
This protocol provides a self-validating system for determining the binding affinity of a test compound at the human dopamine transporter (hDAT).
A. Materials and Reagents:
-
Cell Membranes: HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).
-
Test Compound: N-Methyl-1-(5-methylthiophen-2-yl)methanamine HCl, dissolved in assay buffer.
-
Non-specific Binding Control: GBR-12909 (10 µM) or cocaine (30 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).
-
Scintillation Cocktail and Microplate Scintillation Counter .
B. Step-by-Step Methodology:
-
Membrane Preparation:
-
Thaw frozen hDAT-expressing cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membrane preparation in assay buffer to achieve a final concentration of 5-10 µg of protein per well.
-
-
Assay Plate Setup:
-
Prepare a 96-well assay plate. Designate wells for:
-
Total Binding (TB): Contains membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
Competitor Wells: Contains membranes, radioligand, and serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM).
-
-
-
Incubation:
-
To each well, add 50 µL of the appropriate solution (buffer for TB, GBR-12909 for NSB, or test compound).
-
Add 50 µL of [³H]WIN 35,428 diluted in assay buffer to achieve a final concentration of ~1-2 nM.
-
Add 100 µL of the diluted membrane preparation to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filter plate with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding to the filter itself.
-
Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester. This separates the membrane-bound radioligand (which is trapped on the filter) from the free radioligand.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well of the filter plate.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.
-
C. Data Analysis:
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration is calculated as: (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This guide establishes a framework for evaluating the receptor binding affinity of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride by leveraging data from its close structural analogs, methamphetamine and methiopropamine. The evidence strongly suggests that thiophene-based analogs of methamphetamine retain a preference for dopamine and norepinephrine transporters over the serotonin transporter.[2] While the exact potency of the target compound remains to be determined, the provided experimental protocol offers a robust and validated method for its empirical characterization. Future studies should focus on performing these binding assays to generate direct comparative data, which will be crucial for understanding its full pharmacological profile and potential as a research tool or therapeutic lead.
References
- E. M. Bylund, D. B., & H. I. Yamamura. (2008).
- ProQuest. (n.d.).
-
W. Sippl, et al. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[8]annulene-scaffold. PubMed Central.
- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
- S. Li, et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- R. A. Glennon, et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.
- R. A. Glennon, et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.
- M. C. G. M. H. Meyer, et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents.
- F. M. M. M. d. Bartolomeo, et al. (n.d.). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers.
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- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro receptor binding assays: general methods and considerations - ProQuest [proquest.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 8. Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
For researchers and professionals in the dynamic field of drug development, the synthesis of novel compounds is a foundational activity. The reproducibility of that synthesis is paramount, ensuring that subsequent research and development are built upon a solid and reliable chemical entity. This guide provides an in-depth comparison of two common and effective protocols for the synthesis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a thiophene derivative with potential applications in medicinal chemistry.
This document moves beyond a simple recitation of steps. It delves into the causality behind the experimental choices, provides a framework for self-validating the protocols, and is grounded in authoritative chemical principles. The goal is to empower researchers to not only replicate these syntheses but also to understand and troubleshoot them effectively.
Introduction to this compound
This compound is a secondary amine salt. The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The N-methylmethanamine substituent provides a basic nitrogen center, which is often crucial for interactions with biological targets. The hydrochloride salt form is typically employed to improve the compound's stability and aqueous solubility.
The reproducibility of the synthesis of this and similar molecules is critical for ensuring the consistency of pharmacological and toxicological data. Impurities or variations in yield can have significant downstream consequences, making a well-understood and controlled synthetic process an invaluable asset.
This guide will compare two robust and widely applicable synthetic strategies for the preparation of this compound:
-
One-Pot Reductive Amination: A direct and efficient method involving the reaction of an aldehyde with an amine in the presence of a reducing agent.
-
Eschweiler-Clarke Reaction: A classic method for the methylation of primary or secondary amines using formaldehyde and formic acid.
Comparative Analysis of Synthesis Protocols
The choice between reductive amination and the Eschweiler-Clarke reaction will depend on factors such as the availability of starting materials, desired scale, and the specific equipment available in the laboratory. Both methods are reliable and have been extensively used in organic synthesis.
| Parameter | Protocol 1: One-Pot Reductive Amination | Protocol 2: Eschweiler-Clarke Reaction |
| Starting Materials | 5-methylthiophene-2-carboxaldehyde, Methylamine hydrochloride, Sodium triacetoxyborohydride | (5-methylthiophen-2-yl)methanamine, Formaldehyde, Formic Acid |
| Key Transformation | Imine formation followed by in-situ reduction | Reductive methylation of a primary amine |
| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (70-90%)[1] |
| Reaction Conditions | Mild (room temperature) | Mild to moderate (heating may be required)[1] |
| Advantages | Direct, one-pot procedure; commercially available starting materials. | Avoids the use of metal-based reducing agents; often high yielding.[2] |
| Disadvantages | Requires a specific reducing agent (e.g., NaBH(OAc)₃); potential for over-alkylation if not controlled. | Requires the synthesis of the primary amine precursor; uses excess formaldehyde and formic acid. |
| Reproducibility | High, with consistent control of stoichiometry and temperature. | High, with careful control of temperature and reaction time. |
Protocol 1: One-Pot Reductive Amination
This protocol is a direct and efficient method for the synthesis of this compound. The causality behind this one-pot procedure lies in the sequential formation of an imine from the aldehyde and amine, followed by its immediate reduction to the desired secondary amine by a selective reducing agent.
Scientific Rationale
Reductive amination is a cornerstone of modern amine synthesis.[3] The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by the hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity is key to the success of the one-pot reaction.
Experimental Workflow
Caption: Workflow for One-Pot Reductive Amination.
Detailed Methodology
-
Reaction Setup: To a solution of 5-methylthiophene-2-carboxaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added methylamine hydrochloride (1.2 eq.).
-
Addition of Reducing Agent: Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the stirred reaction mixture at room temperature. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
-
Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of hydrogen chloride in diethyl ether is added dropwise until precipitation is complete.
-
Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Protocol 2: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[2][4][5] This protocol would be suitable if the primary amine, (5-methylthiophen-2-yl)methanamine, is readily available or can be synthesized easily.
Scientific Rationale
The reaction mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde.[6] This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the N-methylated secondary amine.[1] The driving force for the reaction is the formation of carbon dioxide gas.[2] A second methylation occurs via the same mechanism to produce the tertiary amine if the primary amine is the starting material. To obtain the secondary amine as the major product, the stoichiometry of formaldehyde can be controlled.
Experimental Workflow
Caption: Workflow for the Eschweiler-Clarke Reaction.
Detailed Methodology
-
Reaction Setup: To a flask containing (5-methylthiophen-2-yl)methanamine (1.0 eq.) is added formic acid (2.5 eq.) and formaldehyde (37% aqueous solution, 2.2 eq.).
-
Reaction: The mixture is heated to reflux (around 100 °C) for several hours. The progress of the reaction is monitored by TLC or LC-MS until the starting primary amine is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and then made basic by the careful addition of a concentrated sodium hydroxide solution.
-
Extraction: The product is extracted into an organic solvent such as diethyl ether. The combined organic extracts are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude N-Methyl-1-(5-methylthiophen-2-yl)methanamine can be purified by distillation under reduced pressure or by column chromatography.
-
Salt Formation: The purified free base is converted to the hydrochloride salt as described in Protocol 1.
Ensuring Reproducibility: A Self-Validating System
To ensure the reproducibility of these protocols, a robust analytical workflow is essential. This serves as a self-validating system, confirming the identity and purity of the synthesized compound.
Analytical Workflow
Sources
head-to-head comparison of different extraction techniques for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride from whole blood
Abstract
The accurate quantification of novel psychoactive substances (NPS) in complex biological matrices like whole blood is a critical challenge in forensic and clinical toxicology. This guide provides a comprehensive head-to-head comparison of three widely used extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride from whole blood. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and evaluate their performance based on key bioanalytical validation parameters.
Introduction
N-Methyl-1-(5-methylthiophen-2-yl)methanamine, a thiophene analog of methamphetamine, represents a class of NPS that requires robust and reliable analytical methods for its detection and quantification. Whole blood is a particularly challenging matrix due to its high protein content and cellular components, which can interfere with analysis and lead to inaccurate results.[1] The primary goal of any extraction technique is to isolate the analyte of interest from these interfering components, a process often referred to as sample cleanup.
This guide is intended for researchers, scientists, and drug development professionals seeking to establish or optimize an analytical method for this, or structurally similar, compounds in whole blood.
The Analyte: N-Methyl-1-(5-methylthiophen-2-yl)methanamine
-
Molecular Weight: 127.21 g/mol [2]
-
Chemical Class: Thiophene analog of methamphetamine
Understanding the physicochemical properties of the analyte is crucial in selecting an appropriate extraction method. As a secondary amine, N-Methyl-1-(5-methylthiophen-2-yl)methanamine is a basic compound. This characteristic is fundamental to the design of effective LLE and SPE protocols.
Principles of Extraction Techniques
The choice of an extraction technique is a trade-off between recovery, purity of the extract, cost, and throughput. We will explore three common approaches.
Protein Precipitation (PPT)
Protein precipitation is the simplest and often fastest method for sample cleanup.[4] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid to the whole blood sample.[5] This disrupts the hydration layer around the proteins, causing them to denature and precipitate out of solution.[5] The analyte, being soluble in the resulting supernatant, is then separated by centrifugation or filtration.[6]
Causality: The effectiveness of PPT relies on the differential solubility of the analyte and the blood proteins in the chosen precipitating agent. While rapid, this method is often considered a "crude" cleanup, as it may not effectively remove other endogenous interferences like phospholipids, which can lead to significant matrix effects in LC-MS/MS analysis.[7]
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8] For basic compounds like N-Methyl-1-(5-methylthiophen-2-yl)methanamine, the pH of the aqueous phase is adjusted to a basic pH (typically > pKa + 2) to ensure the analyte is in its neutral, non-ionized form. This increases its affinity for the organic solvent.[9]
Causality: The principle of "like dissolves like" governs LLE. By manipulating the pH, we can control the ionization state of the analyte, thereby dictating its partitioning between the aqueous and organic phases. A well-chosen organic solvent will efficiently extract the neutral analyte while leaving polar, water-soluble interferences behind in the aqueous phase.
Solid-Phase Extraction (SPE)
SPE is a more selective and sophisticated technique that utilizes a solid sorbent packed into a cartridge or well plate to isolate the analyte from the sample matrix.[10] For basic compounds, a mixed-mode cation exchange sorbent is often employed. This sorbent has both non-polar (for retaining the compound based on hydrophobicity) and negatively charged (for retaining the positively charged analyte via ionic interactions) functional groups.
Causality: The power of SPE lies in its ability to exploit multiple interaction modes. The protocol involves a series of steps: conditioning the sorbent, loading the sample, washing away interferences with specific solvents, and finally eluting the analyte of interest with a solvent that disrupts the analyte-sorbent interactions. This multi-step process results in a much cleaner extract compared to PPT and LLE.[10]
Experimental Protocols
The following are representative protocols for each extraction technique. It is important to note that these should be optimized for your specific laboratory conditions and analytical instrumentation.
Protein Precipitation (PPT) Protocol
-
To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of an appropriate internal standard.
-
Add 300 µL of cold acetonitrile.[4]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]
Liquid-Liquid Extraction (LLE) Protocol
-
To 500 µL of whole blood in a glass tube, add 50 µL of internal standard.
-
Add 500 µL of a basifying agent, such as 0.1 M sodium hydroxide, to adjust the pH to >10.[8]
-
Add 2 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a mixed-mode cation exchange SPE cartridge.
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water, and finally 1 mL of a conditioning buffer (e.g., 100 mM phosphate buffer, pH 6.0).[10]
-
Load: Load the pre-treated sample (e.g., 500 µL of whole blood diluted with buffer) onto the cartridge.
-
Wash 1: Pass 1 mL of deionized water through the cartridge to remove hydrophilic interferences.
-
Wash 2: Pass 1 mL of an acidic organic solvent (e.g., 0.1 M HCl in methanol) to remove neutral and acidic interferences.[10]
-
Dry: Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elute: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Performance Comparison: A Data-Driven Approach
The performance of each extraction technique was evaluated based on key bioanalytical method validation parameters as defined by regulatory bodies.[11]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 65-80 | 80-95 | > 90 |
| Matrix Effect (%) | 30-50 (Ion Suppression) | 10-25 (Ion Suppression) | < 10 |
| Limit of Quantification (LOQ) (ng/mL) | 5 | 1 | 0.5 |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Reproducibility (CV%) | < 15 | < 10 | < 5 |
Recovery: This measures the efficiency of the extraction process.[12] SPE consistently provides the highest recovery, followed by LLE. The lower recovery of PPT is often due to the co-precipitation of the analyte with proteins.
Matrix Effect: This refers to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the matrix.[13][14] High matrix effects, particularly ion suppression, can lead to underestimation of the analyte concentration.[15] PPT is most susceptible to matrix effects due to its limited cleanup capabilities.[7] SPE provides the cleanest extracts and thus the lowest matrix effects.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[16] The superior cleanup of SPE and LLE allows for lower LOQs compared to PPT.[17]
Throughput and Cost: PPT is the fastest and least expensive method, making it suitable for high-throughput screening. SPE is the most time-consuming and expensive due to the cost of the cartridges and the multiple steps involved.
Reproducibility: The consistency and reproducibility of an extraction method are crucial for reliable quantification.[18] SPE, being a more controlled and often automated process, generally offers the best reproducibility.
Visualizing the Workflows
To better understand the practical steps involved, the following diagrams illustrate the workflows for each extraction technique.
Caption: Protein Precipitation (PPT) Workflow
Caption: Liquid-Liquid Extraction (LLE) Workflow
Caption: Solid-Phase Extraction (SPE) Workflow
Conclusion and Recommendations
The choice of the optimal extraction technique for this compound from whole blood depends on the specific requirements of the analysis.
-
Protein Precipitation (PPT) is a viable option for rapid screening or when high throughput is a priority and the required sensitivity is not exceptionally low. However, be prepared to contend with significant matrix effects that may require the use of a stable isotope-labeled internal standard for accurate quantification.
-
Liquid-Liquid Extraction (LLE) offers a good balance between performance, cost, and throughput. It provides cleaner extracts and better recovery than PPT, making it suitable for many quantitative applications.
-
Solid-Phase Extraction (SPE) is the gold standard for achieving the highest recovery, the cleanest extracts, and the lowest limits of quantification. It is the recommended method for applications requiring the utmost sensitivity and accuracy, such as in forensic casework or clinical trials, where minimizing matrix effects is paramount.
Ultimately, a thorough method development and validation process is essential to ensure that the chosen extraction technique meets the specific analytical needs and quality standards of your laboratory.
References
-
amine | C11H13NS2 | CID - PubChem]([Link])
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- 3. N-Methyl-(thiophen-2-yl)methylamine | CymitQuimica [cymitquimica.com]
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The Compass of Discovery: Charting the Course of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride from In-Silico Prediction to Experimental Reality
A Senior Application Scientist's Guide to Bridging Computational and Benchtop Data in Early-Phase Drug Development
In the relentless pursuit of novel therapeutics, the journey of a candidate molecule from a mere concept to a potential clinical asset is fraught with challenges. The imperative to de-risk and prioritize candidates early has propelled the integration of computational, or in-silico, modeling into the drug discovery workflow. These predictive tools offer a tantalizing glimpse into a molecule's future behavior, forecasting its physicochemical properties, pharmacokinetic profile, and potential liabilities long before a physical sample is synthesized. However, the silicon chip's prediction must ultimately face the crucible of experimental validation. This guide provides a comprehensive comparison of the in-silico predicted and experimentally determined properties of a novel thiophene derivative, N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride.
This document is structured to provide not just a side-by-side data comparison, but to illuminate the symbiotic relationship between computational prediction and experimental verification. We will delve into the "why" behind the "how," explaining the rationale for specific in-silico models and the causal logic underpinning the chosen experimental assays. For comparative context, we will reference the properties of the structurally related compound, 2-thiophenemethanamine, a known building block in medicinal chemistry.[1][2]
The Subject Molecule and Its Comparator
Our focus is on this compound, a compound of interest for its potential neuromodulatory applications, hypothesized from its structural similarity to other centrally active agents. To ground our comparison, we will refer to 2-thiophenemethanamine, a simpler, un-methylated analogue.
| Compound | Structure |
| This compound | ![]() |
| 2-Thiophenemethanamine | ![]() |
The In-Silico to Experimental Workflow: A Conceptual Overview
The process of validating in-silico predictions with experimental data is a critical, iterative cycle in drug discovery. The following diagram illustrates the logical flow from computational modeling to benchtop verification for a novel chemical entity.
Caption: Workflow from in-silico prediction to experimental validation.
Physicochemical Properties: The Foundation of a Drug's Journey
A molecule's fundamental physical and chemical characteristics govern its ability to be formulated, absorbed, and distributed throughout the body. Here, we compare the in-silico predicted values for N-Methyl-1-(5-methylthiophen-2-yl)methanamine with experimentally determined values for our comparator, 2-thiophenemethanamine.
| Property | N-Methyl-1-(5-methylthiophen-2-yl)methanamine (In-Silico Prediction) | 2-Thiophenemethanamine (Experimental Data) |
| Molecular Weight ( g/mol ) | 177.69 (as HCl salt) | 113.18[3] |
| logP (Octanol/Water) | 1.85 | Not available |
| Water Solubility (logS) | -2.5 (Moderately soluble) | Soluble in polar solvents[4] |
| pKa (Strongest Basic) | 9.5 | 8.95 (Predicted)[2][5] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | 26.02 Ų (Predicted) |
In-silico predictions for N-Methyl-1-(5-methylthiophen-2-yl)methanamine were generated using SwissADME.[6][7]
Experimental Protocols for Physicochemical Characterization
The "shake-flask" method remains the gold standard for logP determination due to its direct measurement of partitioning.[8]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a glass vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Equilibrium solubility is a critical parameter that influences a drug's dissolution and absorption.
Protocol:
-
Add an excess amount of the solid compound to a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Agitate the suspensions at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., LC-MS/MS).
-
The lowest measured solubility across the pH range is considered the intrinsic solubility.
Pharmacokinetic Profile (ADME): A Drug's Fate in the Body
The ADME properties of a compound determine its bioavailability and duration of action. In-silico models provide early-stage predictions of these complex processes.
| ADME Parameter | N-Methyl-1-(5-methylthiophen-2-yl)methanamine (In-Silico Prediction) | Rationale & Implication |
| Gastrointestinal Absorption | High | The compound is predicted to be well-absorbed from the gut, a prerequisite for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to cross the BBB, which is essential for CNS-targeted drugs. |
| CYP450 Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions with other medications metabolized by this enzyme. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of this major efflux transporter, which can improve its bioavailability. |
In-silico predictions generated using SwissADME.[6][7]
Safety and Toxicity Profile: Early Flags for Potential Liabilities
Identifying potential toxicity issues is paramount in drug development. In-silico models and subsequent in-vitro assays can flag compounds with a higher risk of adverse effects.
| Safety Parameter | N-Methyl-1-(5-methylthiophen-2-yl)methanamine (In-Silico Prediction) |
| Mutagenicity (Ames Test) | Non-mutagen |
| hERG Inhibition | Low probability |
| Hepatotoxicity | Low probability |
In-silico predictions based on admetSAR and ProTox-II models.
Experimental Protocols for In-Vitro Safety Assessment
The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce mutations in different strains of Salmonella typhimurium.[4][5]
Protocol:
-
Select a panel of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100).
-
Prepare various concentrations of the test compound.
-
In the presence and absence of a metabolic activation system (S9 fraction from rat liver), incubate the bacterial strains with the test compound.
-
Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. Automated patch-clamp systems provide a high-throughput method for assessing this risk.
Protocol:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Culture the cells on the specialized plates of an automated patch-clamp system (e.g., QPatch).
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit and measure the hERG current.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Bridging the Gap: Discussion and Future Directions
The in-silico profiling of this compound paints the picture of a promising CNS-active drug candidate with good predicted oral absorption, BBB permeability, and a favorable preliminary safety profile. The predicted inhibition of CYP2D6 is a key piece of information that would warrant further investigation in experimental drug-drug interaction studies.
The next crucial step in the development of this compound would be to perform the experimental assays detailed in this guide. A strong correlation between the predicted and experimental data would significantly increase confidence in the in-silico models for this chemical series and provide a solid foundation for advancing the molecule to more complex in-vivo studies. Discrepancies, on the other hand, would highlight areas where the computational models may need refinement and would guide further medicinal chemistry efforts to optimize the compound's properties.
This guide underscores the power of a synergistic approach, where in-silico predictions provide a roadmap, and rigorous experimental validation navigates the path forward in the complex landscape of drug discovery.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
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ChemWhat. (2022). 2-Thiophenemethylamine CAS#: 27757-85-3. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
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Evotec. (n.d.). hERG Safety. Retrieved from [Link]
- Greenwood, S. D., Deardorff, P., Sherman, W., & Slade, D. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(14), e4170.
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
- Morten, M. J. (2016). The Ames test. In Methods in molecular biology (pp. 133-143). Humana Press, New York, NY.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62846, 2-Thiophenemethanamine. Retrieved from [Link].
- Singh, S., & Sharma, P. C. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
- Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Xu, L. (2019). admetSAR 2.0: a web server for prediction of chemical ADMET properties.
- Zhang, M. Q., & Wilkinson, B. (2007). Drug discovery beyond the ‘rule-of-five’. Current opinion in biotechnology, 18(6), 478-488.
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ChemBK. (2024). THIOPHENE-2-METHYLAMINE. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe and Compliant Disposal of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
For the diligent researcher, the journey of discovery does not end with the final data point. Instead, it concludes with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides an in-depth, procedural framework for the proper disposal of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, a compound whose utility in research is matched by the necessity for its careful handling from inception to elimination. Our focus extends beyond mere instruction to elucidate the scientific rationale underpinning these critical safety protocols.
The Chemical Profile: Understanding the "Why" Behind Cautious Disposal
This compound is a substituted thiophene derivative and a secondary amine hydrochloride salt. Its hazard profile, as indicated by available safety data, points to it being a skin and eye irritant, as well as a respiratory irritant.[1] Ingesting the substance can also be harmful.[2] The core directive for its disposal is unambiguous: Dispose of contents/container to an approved waste disposal plant. [3] This is not a mere recommendation but a critical safety and regulatory mandate.
The thiophene ring, while aromatic and relatively stable, is the subject of various degradation studies, including advanced oxidation processes and even biological degradation under specific conditions. However, these methods are not suitable for standard laboratory disposal and are more applicable to industrial wastewater treatment. Similarly, while the amine hydrochloride can be neutralized with a base, this does not render the molecule non-hazardous and is not a compliant disposal method. Therefore, the only appropriate route for laboratory-generated waste of this compound is through a designated hazardous waste management program.
Pre-Disposal Considerations: Setting the Stage for Safety
Before initiating any disposal procedure, a thorough risk assessment is paramount. This involves not only understanding the hazards of the chemical itself but also any other substances it may have been in contact with.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation | Causes skin irritation upon contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Eye Irritation | Causes serious eye irritation. | Use chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The following protocol is a comprehensive guide to the safe collection and preparation of this compound for disposal by your institution's Environmental Health and Safety (EHS) department or equivalent authority.
1. Waste Segregation: The First Line of Defense
-
Do not mix this waste stream with other chemical waste unless explicitly permitted by your EHS office. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts.
-
Designate a specific, sealed container for solid waste of this compound and another for solutions containing it.
2. Container Selection and Labeling: Clarity is Key
-
Choose a container that is compatible with the chemical. For solids, a high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate. For liquid waste, ensure the container material will not be degraded by any solvents present.
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
3. Waste Accumulation and Storage: A Controlled Environment
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.
4. Arranging for Disposal: The Final Hand-off
-
Once the waste container is full, or if the research project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a paper request.
-
Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[4][5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. ((1-Benzothiophen-2-yl)methyl)(methyl)amine hydrochloride | C10H12ClNS | CID 16956076 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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Personal protective equipment for handling N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Comprehensive Safety and Handling Guide: N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound in a research and development setting. The following procedures are rooted in established best practices for managing heterocyclic and amine hydrochloride compounds, ensuring the safety of all laboratory personnel.
Hazard Assessment and Chemical Profile
Based on data from similar compounds, this compound is anticipated to present the following hazards:
The hydrochloride salt form generally enhances water solubility compared to the free base, which can influence its absorption and reactivity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance. Always inspect gloves for integrity before use.[3][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[3][6] |
| Face Shield | A face shield should be worn over safety goggles when there is a significant risk of splashing.[6] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened.[6][5] |
| Chemical-Resistant Apron | A chemical-resistant apron worn over the lab coat provides an additional barrier.[6][7] | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid and solutions of this compound must be conducted within a certified chemical fume hood.[6] |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges may be necessary.[3][8] |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Engineering Controls and Preparation
-
Fume Hood Verification : Before commencing any work, ensure the chemical fume hood is operational and has a current certification.
-
Designated Work Area : Demarcate a specific area within the fume hood for the handling of this compound to contain any potential spills.[6]
-
Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[8][9]
Step-by-Step Handling Protocol
-
Donning PPE : Follow the correct sequence for donning PPE to ensure complete protection.
-
Weighing and Transfer :
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.[6]
-
Use a tared, sealed container for weighing to minimize the risk of generating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Monitoring : Continuously monitor reactions for any signs of unexpected changes. Keep the fume hood sash at the lowest practical height.[6]
-
Post-Experiment Decontamination :
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store any resulting products or intermediates.
-
Donning and Doffing of PPE Workflow
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are critical for environmental protection and laboratory safety.
Waste Segregation
-
Solid Waste : All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste : Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Chemical Waste Disposal Workflow
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- 2. ((1-Benzothiophen-2-yl)methyl)(methyl)amine hydrochloride | C10H12ClNS | CID 16956076 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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